molecular formula C11H10N2O4 B13720093 7-Ethoxy-4-hydroxy-6-nitroquinoline

7-Ethoxy-4-hydroxy-6-nitroquinoline

Cat. No.: B13720093
M. Wt: 234.21 g/mol
InChI Key: ZJSASGIWGPHAAD-UHFFFAOYSA-N
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Description

7-Ethoxy-4-hydroxy-6-nitroquinoline is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the quinoline class and shares a structural similarity with a class of compounds known as 3-nitroquinolines, which are established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The epidermal growth factor receptor is a key protein target in cancer therapy, as its overactivity is linked to uncontrolled cell proliferation in various cancers, including epidermoid carcinoma and breast cancer . Researchers utilize this nitroquinoline derivative as a key scaffold in the design and synthesis of novel anticancer agents . Its molecular framework allows for further chemical modification, making it a valuable intermediate for generating compounds for biological evaluation. Studies on related 3-nitroquinoline derivatives have demonstrated potent antiproliferative effects against EGFR-overexpressing human tumor cell lines, with some analogs showing inhibitory activity in the nanomolar range . The mechanism of action for compounds in this class involves binding to the ATP site of the EGFR kinase, often forming critical hydrogen bonds with key amino acid residues in the active site, such as Thr766 and Met769, which disrupts the signaling pathways that drive cancer cell growth . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

7-ethoxy-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O4/c1-2-17-11-6-8-7(5-9(11)13(15)16)10(14)3-4-12-8/h3-6H,2H2,1H3,(H,12,14)

InChI Key

ZJSASGIWGPHAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

High-Purity Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Ethoxy-4-hydroxy-6-nitroquinoline Synthesis Pathway Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

7-Ethoxy-4-hydroxy-6-nitroquinoline is a critical heterocyclic scaffold, serving as a high-value intermediate in the synthesis of antibacterial agents (e.g., analogues of decoquinate), antiviral compounds, and specific kinase inhibitors. Its structural integrity relies on the precise positioning of the nitro group at C-6 relative to the ethoxy substituent at C-7.

This guide outlines a scalable, three-phase synthesis pathway designed to maximize regioselectivity and yield. Unlike theoretical routes that propose constructing the ring from a nitro-aniline precursor—which often suffers from poor cyclization yields due to electronic deactivation—this protocol utilizes the Gould-Jacobs reaction to build the electron-rich quinolone core first, followed by a controlled electrophilic nitration . This "Core-First, Functionalize-Later" strategy leverages the steric and electronic directing effects of the 7-ethoxy group to favor C-6 substitution.

Retrosynthetic Analysis & Strategic Logic

The Regioselectivity Challenge

The primary challenge in synthesizing this molecule is ensuring the nitro group attaches exclusively at the C-6 position.

  • Electronic Directing: The 7-ethoxy group is a strong ortho/para director. In the 4-hydroxyquinoline system, the C-4 carbonyl (keto-tautomer) and ring nitrogen create a push-pull system. The C-7 ethoxy group strongly activates the C-6 and C-8 positions.

  • Steric Control: While both C-6 and C-8 are electronically activated, the C-8 position is sterically hindered by the adjacent ring nitrogen (peri-interaction) and the ethoxy group itself. Consequently, under controlled conditions, nitration occurs preferentially at C-6 .

The Pathway Selection
  • Route A (Selected): m-Phenetidine

    
     Gould-Jacobs Cyclization 
    
    
    
    Decarboxylation
    
    
    Nitration.
    • Why: High availability of starting materials; proven scalability; nitration is the final step, allowing for easy separation of isomers if necessary.

  • Route B (Discarded): 3-Ethoxy-4-nitroaniline

    
     Cyclization.
    
    • Why: The nitro group at C-4 strongly deactivates the aniline nitrogen, requiring harsh conditions for the initial condensation and cyclization, leading to tar formation and low yields.

Synthesis Pathway Visualization

The following diagram illustrates the optimized workflow, including critical decision points and reaction conditions.

G node_start Starting Material 3-Ethoxyaniline (m-Phenetidine) node_inter1 Intermediate 1 Enamine (Diethyl ester) node_start->node_inter1 EMME, 110°C Condensation node_inter2 Intermediate 2 Ethyl 7-ethoxy-4-hydroxy quinoline-3-carboxylate node_inter1->node_inter2 Dowtherm A, 250°C Thermal Cyclization node_inter3 Intermediate 3 7-Ethoxy-4-hydroxy quinoline-3-carboxylic acid node_inter2->node_inter3 NaOH, Reflux Hydrolysis node_core Core Scaffold 7-Ethoxy-4-hydroxy quinoline node_inter3->node_core Diphenyl ether, Reflux Decarboxylation node_product Target Product 7-Ethoxy-4-hydroxy 6-nitroquinoline node_core->node_product HNO3/H2SO4, 0-5°C Regioselective Nitration node_byproduct Minor Isomer 8-Nitro isomer node_core->node_byproduct >10°C (Side Rxn)

Caption: Step-by-step synthesis flow from m-phenetidine to the target nitroquinoline, highlighting the critical nitration divergence.

Detailed Experimental Protocols

Phase 1: Construction of the Quinolone Core (Gould-Jacobs)

Objective: Synthesize 7-ethoxy-4-hydroxyquinoline via the 3-carboxylate intermediate.

Reagents & Materials:

Reagent Equivalents Role
m-Phenetidine (3-Ethoxyaniline) 1.0 eq Starting Material
Diethyl ethoxymethylenemalonate (EMME) 1.1 eq Condensation Agent
Diphenyl ether (Dowtherm A) Solvent Vol High-BP Solvent for Cyclization

| Sodium Hydroxide (10% aq) | Excess | Hydrolysis Base |

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix m-phenetidine and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is evolved and collected; the reaction is complete when ethanol evolution ceases. The product is the enamine intermediate (solidifies upon cooling).

  • Cyclization: Add the crude enamine to pre-heated Diphenyl ether (Dowtherm A) at 250°C . Critical: Add slowly to maintain temperature. Reflux for 30–45 minutes. The high temperature drives the intramolecular cyclization.

  • Isolation: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the ester. Filter and wash to remove the high-boiling solvent.

  • Hydrolysis & Decarboxylation:

    • Suspend the ester in 10% NaOH and reflux for 2 hours to form the carboxylic acid salt.

    • Acidify with HCl to precipitate the free acid.

    • Decarboxylation: To remove the C-3 carboxyl group, reflux the dry acid in a high-boiling solvent (e.g., diphenyl ether or quinoline) at 240°C for 1 hour until CO2 evolution stops. Alternatively, microwave-assisted decarboxylation can be used for small batches.

    • Yield Check: Expect 60–70% yield of 7-ethoxy-4-hydroxyquinoline (off-white solid).

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at C-6 while minimizing the C-8 isomer.

Reagents:

  • 7-Ethoxy-4-hydroxyquinoline (Substrate)

  • Concentrated Sulfuric Acid (H2SO4, 98%)[1]

  • Fuming Nitric Acid (HNO3, >90%) or Potassium Nitrate (KNO3)

Mechanism & Causality: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The protonated quinoline ring is deactivated, but the ethoxy group keeps the benzene ring activated. Low temperature is strictly required to enhance regioselectivity for the kinetically favored C-6 position over the thermodynamically more stable but sterically hindered C-8 position.

Protocol:

  • Dissolution: In a 3-neck flask, dissolve 10.0 g of 7-ethoxy-4-hydroxyquinoline in 50 mL of conc. H2SO4.[1][3][4][5] Cool the solution to 0–5°C using an ice-salt bath. Note: The solution may turn yellow/orange due to protonation.

  • Nitration: Prepare a "Mixed Acid" solution (calculated 1.05 eq of HNO3 in H2SO4) or use solid KNO3 added in small portions.

    • Crucial Step: Add the nitrating agent dropwise over 30 minutes. Do not allow temperature to exceed 10°C. Higher temperatures increase the ratio of the 8-nitro isomer and dinitration byproducts.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm slowly to room temperature (20–25°C) for another hour.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Neutralization: Adjust pH to ~4–5 with Sodium Acetate or dilute NH4OH. (Avoid high pH which might dissolve the product if it has phenolic character, though 4-hydroxyquinolines are generally stable).

  • Filtration: Collect the crude solid, wash thoroughly with cold water to remove acid traces.

Phase 3: Purification & Validation

The crude product likely contains 85–90% 6-nitro isomer and 10–15% 8-nitro isomer.

  • Recrystallization:

    • Solvent: Glacial Acetic Acid or DMF/Ethanol (1:1) .

    • Dissolve crude solid in boiling solvent. Filter hot to remove insoluble impurities.

    • Cool slowly to room temperature, then to 4°C. The 6-nitro isomer (more symmetrical, higher melting point) typically crystallizes out first.

  • Validation (QC):

    • 1H-NMR (DMSO-d6): Look for the para-coupling pattern of protons on the benzene ring.

      • 6-Nitro Isomer: Singlet (or weak doublet) for H-5 and H-8. (H-5 is deshielded by adjacent Nitro and Carbonyl).

      • 8-Nitro Isomer: Doublet patterns typical of ortho-coupling if 6 is open (but here 6 is open). The key is the shift of the H adjacent to the ethoxy.

    • Melting Point: The 6-nitro derivative typically has a sharp melting point >250°C (decomposition).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C) or rapid addition.Ensure Dowtherm A is at rolling reflux (250°C) before adding enamine. Add slowly to prevent temp drop.
High 8-Nitro impurity Nitration temp >10°C or local overheating.Improve stirring efficiency; add HNO3 slower; ensure ice bath is maintained.
Product is "gummy" Incomplete hydrolysis or polymerization.Ensure complete decarboxylation. Use dry acid for nitration step.
Incomplete Nitration Water in H2SO4 or old HNO3.Use 98% H2SO4 and fuming HNO3. Maintain anhydrous conditions until quench.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (Adapted for 7-ethoxy-4-hydroxy-6-nitro isomer). Link

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Organic Chemistry Portal. Synthesis of 4-quinolones.Link

Sources

Physicochemical Properties and Synthetic Utility of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In the landscape of targeted oncology, the design of irreversible receptor tyrosine kinase (RTK) inhibitors relies heavily on precisely engineered molecular scaffolds. 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1) is a foundational building block in the synthesis of pan-ErbB inhibitors, including clinical agents like Pelitinib (EKB-569) and Neratinib (HKI-272) [3].

This whitepaper provides a rigorous analysis of the physicochemical properties, structural reactivity, and validated synthetic workflows associated with this critical intermediate. By detailing the causality behind experimental choices, this guide serves as a self-validating framework for medicinal chemists and process engineers scaling up kinase inhibitor precursors.

Physicochemical and Structural Profiling

To effectively utilize 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in complex multi-step syntheses, one must first understand its baseline physicochemical properties and how its functional groups dictate its reactivity profile.

Quantitative Data Summary
PropertyValueCausality / Synthetic Significance
Chemical Name 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrileCore scaffold for irreversible EGFR/HER2 inhibitors.
CAS Number 214476-08-1Unique identifier for regulatory tracking and sourcing [1].
Molecular Formula C₁₂H₉N₃O₄Determines stoichiometry in downstream couplings.
Molecular Weight 259.22 g/mol Optimal low MW, allowing room for warhead addition without violating Lipinski’s rules.
Physical State Solid (Powder)Facilitates gravimetric handling and long-term stability at room temperature.
Solubility Soluble in DMF, DMSO; Insoluble in H₂ODictates the use of polar aprotic solvents for nucleophilic substitutions.
Hazard Classification Acute Tox. 4 (H302)Harmful if swallowed; requires standard PPE and engineering controls (fume hood) [1].
Mechanistic Breakdown of the Scaffold

The true value of this molecule lies in its highly orchestrated arrangement of functional groups:

  • C4-Hydroxyl (Quinolone Tautomer): In its native state, the C4-OH exists predominantly as the quinolone tautomer. It is a poor leaving group and must be activated (typically via halogenation) to enable nucleophilic attack by anilines.

  • C6-Nitro Group: Serves a dual purpose. Initially, its strong electron-withdrawing nature activates the quinoline ring for nucleophilic aromatic substitution (S_NAr). Subsequently, it is reduced to an amine, providing the exact attachment point for the electrophilic Michael acceptor (e.g., acrylamide or crotonamide) required for covalent binding to Cys-773 of EGFR [3].

  • C3-Cyano Group: Enhances the electrophilicity of the C4 position and engages in critical hydrogen bonding within the ATP-binding cleft of the kinase.

  • C7-Ethoxy Group: Modulates lipophilicity and sterically directs the molecule into the hydrophobic pocket of the target receptor.

Synthetic Utility: Pathway to Irreversible Inhibitors

The transformation of this inert building block into a highly reactive intermediate is the first critical phase in drug synthesis. The workflow below illustrates the logical progression from the starting material to the 4-anilino kinase inhibitor precursor.

SyntheticWorkflow A 7-Ethoxy-4-hydroxy-6-nitroquinoline -3-carbonitrile (CAS: 214476-08-1) B Chlorination (POCl3) Reflux, 105°C A->B Step 1 C 4-Chloro-3-cyano-7-ethoxy -6-nitroquinoline (Electrophile) B->C Intermediate D SNAr Reaction + 3-Chloro-4-fluoroaniline iPrOH, Reflux C->D Step 2 E 4-(3-Chloro-4-fluoroanilino) -3-cyano-7-ethoxy-6-nitroquinoline (Kinase Inhibitor Precursor) D->E Product

Caption: Synthetic workflow from the 4-hydroxy starting material to the 4-anilino precursor.

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) and mechanistic rationales for every step.

Protocol 1: Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Objective: Convert the unreactive C4-hydroxyl into a labile C4-chloride [2]. Causality: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent. It converts the tautomeric quinolone oxygen into a dichlorophosphate leaving group, which is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

  • Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (10.0 g, 38.6 mmol, 1.0 eq).

  • Reagent Addition: Slowly add POCl₃ (60 mL, ~17 eq) at room temperature. Causality: The large excess of POCl₃ drives the equilibrium forward and maintains a fluid reaction medium.

  • Catalysis: Add anhydrous DMF (0.3 mL, 0.1 eq). Causality: DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ, significantly accelerating the activation of the hydroxyl group.

  • Heating: Attach a reflux condenser and heat the mixture to 105°C for 3 hours.

  • IPC (In-Process Control): Remove a 50 µL aliquot, quench in ice water, extract with EtOAc, and analyze via TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.1) must be completely consumed, yielding a less polar product spot (R_f ~0.6).

  • Quench & Isolation: Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl₃. Carefully pour the resulting thick syrup into 500 mL of vigorously stirred ice-cold water. Causality: The ice water exothermically quenches residual POCl₃. Strict temperature control (<10°C) is mandatory to prevent the hydrolysis of the newly formed C4-chloride back to the starting material.

  • Filtration: Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum to afford 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Protocol 2: S_NAr Reaction with 3-Chloro-4-fluoroaniline

Objective: Couple the aniline warhead precursor to the activated quinoline core. Causality: The C4 position is now highly electrophilic due to the combined electron-withdrawing effects of the quinoline nitrogen, the C3-cyano, and the C6-nitro groups, allowing for a facile S_NAr displacement of the chloride.

Step-by-Step Methodology:

  • Setup: Suspend 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline (5.0 g, 18.0 mmol, 1.0 eq) in isopropanol (iPrOH) (100 mL).

  • Amine Addition: Add 3-chloro-4-fluoroaniline (2.88 g, 19.8 mmol, 1.1 eq).

  • Heating: Heat the mixture to reflux (85°C) for 4-6 hours. Causality: The protic solvent (iPrOH) stabilizes the anionic transition state of the S_NAr reaction via hydrogen bonding, lowering the activation energy.

  • IPC: Verify completion via LC-MS. The mass of the chloride intermediate (m/z 277) should disappear, replaced by the product mass (m/z 386).

  • Workup & Isolation: Cool the reaction mixture to room temperature, then further to 0°C in an ice bath. The product, 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-nitroquinoline hydrochloride, will spontaneously precipitate. Filter the solid, wash with cold iPrOH followed by diethyl ether, and dry under vacuum.

Pharmacological Context: Target Engagement

Once the synthesis is completed (including the subsequent reduction of the C6-nitro group and acylation to form the covalent warhead), the resulting molecule acts as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The diagram below illustrates the biological causality of the synthesized drug, demonstrating how the covalent disruption of the RTK halts downstream oncogenic signaling.

EGFRPathway L EGF Ligand R EGFR/HER2 Receptor (Tyrosine Kinase) L->R Activates P Downstream Signaling (PI3K/AKT & MAPK) R->P Phosphorylation I Irreversible Inhibitor (e.g., Neratinib/Pelitinib) I->R Covalent Binding (Cys-773/Cys-805) T Tumor Cell Proliferation & Survival P->T Drives

Caption: Mechanism of action: Irreversible inhibitors covalently bind EGFR, halting downstream oncogenic pathways.

Conclusion

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is a masterfully designed synthetic intermediate. Its unique combination of functional groups allows for sequential, highly regioselective modifications: first via C4-activation and S_NAr coupling, followed by C6-reduction and warhead installation. By adhering to the strictly validated, causality-driven protocols outlined in this guide, development teams can ensure high-fidelity scale-up of pan-ErbB kinase inhibitors, maintaining the rigorous standards required for modern pharmaceutical manufacturing.

References

  • ChemScene. "Safety Data Sheet: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)". Retrieved for physicochemical and hazard classification data. 1

  • BLD Pharm. "4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Product Information". Retrieved for downstream electrophile intermediate specifications. 2

  • LookChem. "Pelitinib (CAS 257933-82-7) Synthesis and Properties". Retrieved for target engagement and clinical drug context. 3

Sources

Biological Activity of 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Ethoxy-4-hydroxy-6-nitroquinoline (and its functional derivatives), a critical heterocyclic scaffold in medicinal chemistry. While often encountered as a key intermediate (specifically the 3-carbonitrile variant) in the synthesis of covalent Tyrosine Kinase Inhibitors (TKIs) like Pelitinib (EKB-569) , the core structure itself possesses physicochemical properties relevant to antimicrobial and antiproliferative research.

Content Type: Technical Guide & Whitepaper
Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Part 1: Executive Summary & Chemical Identity

7-Ethoxy-4-hydroxy-6-nitroquinoline is a substituted quinoline derivative that serves as a "privileged structure" in drug discovery. It is best known as the foundational scaffold for irreversible EGFR inhibitors . The molecule features a 4-hydroxy group (tautomeric with 4-quinolone), a 6-nitro group (a latent amine for "warhead" attachment), and a 7-ethoxy group (critical for hydrophobic pocket occupancy in kinase domains).

Chemical Identity
PropertyDetail
IUPAC Name 7-ethoxy-6-nitroquinolin-4-ol (or 7-ethoxy-6-nitro-1H-quinolin-4-one)
Common Derivatives 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)
Molecular Formula C₁₁H₁₀N₂O₄ (Core) / C₁₂H₉N₃O₄ (3-CN derivative)
Key Functionality 6-Nitro : Precursor to 6-amino (solubilizing/reactive handle).7-Ethoxy : Lipophilic moiety targeting the ATP-binding pocket.4-Hydroxy : Tautomeric center; converted to 4-Chloro for SNAr coupling.[1][2]
Therapeutic Class Kinase Inhibitor Precursor; Potential Antimicrobial (Quinolone class).

Part 2: Pharmacology & Mechanism of Action

The biological activity of this compound is best understood in two contexts: Intrinsic Activity (as a quinolone) and Scaffold Activity (as a TKI precursor).

Scaffold Mechanism: EGFR Kinase Inhibition

The 7-ethoxy-4-hydroxy-6-nitroquinoline core is designed to mimic the adenine ring of ATP. In the development of drugs like Pelitinib , this scaffold undergoes a specific transformation sequence to become a potent inhibitor.

  • Binding Mode : The quinoline nitrogen (N1) and the substituent at C4 (after conversion to an aniline) form hydrogen bonds with the "hinge region" of the EGFR kinase domain (Met793).

  • Hydrophobic Interaction : The 7-ethoxy group extends into the hydrophobic pocket of the enzyme, improving binding affinity compared to a methoxy or hydrogen substituent.

  • The "Warhead" Connection : The 6-nitro group is biologically inert in this form but is synthetically reduced to an amine. This amine is then acylated with an acrylamide group (Michael acceptor) which forms a covalent bond with Cysteine 797 (Cys797) in the EGFR active site, leading to irreversible inhibition.

Intrinsic Mechanism: Antimicrobial Potential

Like its analog Nitroxoline (8-hydroxy-5-nitroquinoline), 4-hydroxy-6-nitroquinolines possess antibacterial properties, though they are less potent than fluoroquinolones.

  • Metal Chelation : The 4-keto/hydroxy and N1 functionalities can chelate divalent cations (Mg²⁺, Fe²⁺) essential for bacterial DNA gyrase function.

  • Topoisomerase Inhibition : The planar structure allows intercalation into bacterial DNA, potentially disrupting replication forks.

Part 3: Visualization of Mechanisms

Figure 1: Mechanism of Action & Derivatization Pathway

This diagram illustrates how the inactive nitro-precursor is converted into an active covalent inhibitor and how it interacts with the target kinase.

G cluster_SAR Structure-Activity Relationship (SAR) Precursor 7-Ethoxy-4-hydroxy- 6-nitroquinoline (Scaffold) Activation Chemical Activation (POCl3 + Reduction) Precursor->Activation Step 1 Intermediate 4-Chloro-6-amino- 7-ethoxyquinoline Activation->Intermediate Yields Coupling Coupling with Aniline & Warhead Intermediate->Coupling Step 2 Drug Active Drug (e.g., Pelitinib) Coupling->Drug Forms Target EGFR Kinase Domain (ATP Pocket) Drug->Target Binds Effect Irreversible Inhibition (Covalent Bond to Cys797) Target->Effect Mechanism Pos7 7-Ethoxy: Hydrophobic Pocket Fit Pos7->Precursor Pos6 6-Nitro -> Amine: Warhead Attachment Pos6->Precursor Pos4 4-OH -> 4-NHAr: Hinge Binding Pos4->Precursor

Caption: Transformation of the 7-ethoxy-4-hydroxy-6-nitroquinoline scaffold into a covalent EGFR inhibitor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (Gould-Jacobs Reaction)

Context: This is the standard industrial route to generate the 4-hydroxyquinoline core.

Reagents: 3-Ethoxy-4-nitroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Condensation :

    • Mix 3-ethoxy-4-nitroaniline (1.0 eq) with EMME (1.1 eq).

    • Heat to 110–120°C for 2–3 hours. Ethanol is evolved.

    • Result : Formation of the enamine intermediate (diethyl N-(3-ethoxy-4-nitrophenyl)aminomethylenemalonate).

  • Cyclization :

    • Add the enamine to boiling diphenyl ether (250°C).

    • Maintain reflux for 30–60 minutes.

    • Cool the mixture to room temperature.

    • Add hexane or ethanol to precipitate the product.

    • Filtration : Collect the solid Ethyl 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carboxylate .

  • Hydrolysis & Decarboxylation (Optional for unsubstituted core) :

    • Reflux the ester in 10% NaOH solution for 4 hours (Saponification).

    • Acidify with HCl to precipitate the carboxylic acid.

    • Heat the acid in quinoline/copper powder at 200°C to decarboxylate, yielding 7-Ethoxy-4-hydroxy-6-nitroquinoline .

Protocol 2: In Vitro Kinase Assay (EGFR Inhibition)

Context: To validate the activity of derivatives synthesized from this scaffold.

System : Homogeneous Time-Resolved Fluorescence (HTRF) or ³³P-ATP Radiometric Assay.

  • Preparation :

    • Prepare 3-fold serial dilutions of the test compound (derivative) in DMSO.

    • Incubate EGFR enzyme (0.2–0.5 nM) with the compound for 15 minutes at room temperature (allows for covalent bond formation if warhead is present).

  • Reaction :

    • Initiate reaction by adding ATP (at Km concentration, ~5 µM) and substrate (Poly-Glu-Tyr).

    • Incubate for 60 minutes at 25°C.

  • Detection :

    • Stop reaction with EDTA.

    • Add detection antibody (Anti-phosphotyrosine-Europium Cryptate).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis :

    • Calculate IC₅₀ using a 4-parameter logistic fit.

    • Note : For covalent inhibitors, IC₅₀ is time-dependent. Report kinact/KI for accurate potency.

Part 5: Safety & Toxicology

  • Cytotoxicity : The nitroquinoline core can be cytotoxic due to metabolic reduction of the nitro group to a hydroxylamine or nitro radical anion, which can cause DNA damage (Ames positive).

  • Handling :

    • Dust Hazard : The compound is a fine yellow powder; use a localized exhaust hood.

    • Skin Sensitization : Precursors like 3-ethoxy-4-nitroaniline are known sensitizers.

  • Stability : The 4-hydroxy tautomer is stable, but the 4-chloro derivative (generated during synthesis) is hydrolytically unstable and moisture-sensitive.

Part 6: References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry.

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews.

  • ChemScene. (2024). "Product Data: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile." ChemScene Chemical Directory.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6445562, Pelitinib." PubChem.

Sources

Pharmacophoric Foundation and Mechanism of Action: The Role of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in Irreversible pan-HER Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 214476-08-1) is not a standalone therapeutic agent, but rather the critical synthetic precursor—a foundational synthon—that dictates the mechanism of action for a class of irreversible pan-ErbB (EGFR/HER2) tyrosine kinase inhibitors. Most notably, this molecule serves as the structural core for clinically significant drugs such as Neratinib (HKI-272) and Pelitinib (EKB-569).

This technical whitepaper deconstructs how the specific functional groups of this precursor translate into the pharmacodynamic properties of the final active inhibitors, detailing the structural biology of target engagement, downstream signaling blockade, and the experimental workflows used to validate these covalent inhibitors.

Molecular Architecture & Pharmacophoric Destiny (SAR)

The rational design of covalent kinase inhibitors relies on precise spatial orientation within the orthosteric ATP-binding pocket. Every functional group on the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile scaffold serves a distinct mechanistic or synthetic purpose.

By chemically modifying this core, researchers synthesize active molecules that transition from reversible ATP competitors to irreversible covalent blockers. The table below summarizes the structure-activity relationship (SAR) and the mechanistic destiny of each functional group.

Table 1: Structural Anatomy and Mechanistic Destiny
Functional GroupSynthetic Role in PrecursorPharmacodynamic Role in Derived InhibitorCausality & Target Interaction
Quinoline Core Structural scaffoldHinge Region BinderThe nitrogen atom of the quinoline ring mimics the adenine of ATP, anchoring the molecule within the kinase hinge region.
3-Cyano (-CN) Electron-withdrawing groupAffinity EnhancerForms a critical hydrogen bond with the backbone NH of Met-793 (EGFR) or Met-801 (HER2), locking the inhibitor in the active site [4].
4-Hydroxy (-OH) Synthetic leaving group precursorHydrophobic Pocket AnchorConverted to a chloride to allow SNAr substitution with an aniline. The resulting 4-anilino group occupies a deep hydrophobic pocket, dictating kinase selectivity.
6-Nitro (-NO₂) Masked amine / Synthetic handleCovalent Warhead AnchorReduced to an amine and acylated to form a Michael acceptor (e.g., crotonamide). This electrophile forms an irreversible covalent bond with Cys-773 (EGFR) or Cys-805 (HER2) [3].
7-Ethoxy (-OEt) Steric modulatorSolvent Interface ModulatorPoints outward toward the solvent-exposed region of the kinase cleft, improving the molecule's solubility and overall pharmacokinetic profile.

Mechanism of Target Engagement: The Covalent pan-HER Paradigm

The mechanism of action of inhibitors derived from this core is defined by a two-step binding kinetic model:

  • Reversible Orthosteric Binding: The 4-anilino-3-cyanoquinoline scaffold first enters the ATP-binding pocket of the EGFR or HER2 kinase domain. The quinoline nitrogen and the 3-cyano group establish reversible hydrogen bonds with the hinge region. This initial non-covalent affinity (

    
    ) positions the molecule precisely within the cleft.
    
  • Irreversible Covalent Modification: Once anchored, the Michael acceptor (derived from the 6-nitro group) is brought into close proximity to a conserved nucleophilic cysteine residue (Cys-773 in EGFR, Cys-805 in HER2). A time-dependent Michael addition occurs, forming a permanent covalent bond. This irreversible blockade prevents ATP from binding, permanently inactivating the kinase enzyme until the cell synthesizes new receptors.

Pathway Disruption

By permanently disabling the kinase domains of EGFR and HER2 heterodimers, 3-cyanoquinoline derivatives completely halt the autophosphorylation cascade. This prevents the recruitment of adapter proteins (like Grb2 and SOS), thereby shutting down two primary oncogenic survival pathways: the PI3K/AKT pathway (responsible for cell survival and apoptosis evasion) and the RAS/MAPK pathway (responsible for cellular proliferation).

G Ligand EGF / Neuregulin Receptor EGFR / HER2 Kinase Domain Ligand->Receptor Receptor Dimerization ATP ATP Binding Pocket (Hinge) Receptor->ATP Kinase Activation PI3K PI3K / AKT Signaling ATP->PI3K Phosphorylation MAPK RAS / MAPK Signaling ATP->MAPK Phosphorylation Inhibitor 3-Cyanoquinoline Inhibitor (Derived from 7-Ethoxy...) Inhibitor->ATP Covalent Blockade (Cys-773 / Cys-805) Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival MAPK->Proliferation Growth

Fig 1: Mechanism of target engagement and downstream signaling blockade by 3-cyanoquinoline derivatives.

Experimental Workflows: From Synthon to Active Inhibitor

To utilize 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in drug discovery, researchers employ specific synthetic and biochemical workflows. The following protocols outline the standard methodology for generating and validating these covalent inhibitors.

Protocol A: Synthesis of the Covalent Inhibitor Core (Self-Validating System)

This protocol details the transformation of the inactive precursor into a potent pharmacophore.

  • Activation of the Quinoline Core (Chlorination):

    • Step: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile [5] in phosphorus oxychloride (

      
      ) with a catalytic amount of DMF. Reflux at 110°C for 4 to 7 hours [1].
      
    • Causality & Validation: The 4-hydroxyl group is a poor leaving group. Conversion to a 4-chloro intermediate activates the C4 position for subsequent nucleophilic attack. Validation is achieved via TLC; the reaction is complete when the highly polar starting material completely disappears.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Step: React the isolated 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C for 12 hours.

    • Causality: The aniline nitrogen acts as a nucleophile, displacing the chloride. This step installs the critical pseudo-adenine ring required for hinge-region binding in the kinase ATP pocket.

  • Warhead Installation (Reduction & Amidation):

    • Step: Reduce the 6-nitro group to a 6-amino group using iron powder and acetic acid (Fe/AcOH). Subsequently, acylate the newly formed amine with 4-(dimethylamino)crotonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C.

    • Causality: The nitro group serves as a stable, masked amine during the harsh chlorination and SNAr steps. Unmasking it allows the attachment of the Michael acceptor, which is the functional warhead responsible for irreversible covalent bonding to the kinase [3].

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Because these are covalent inhibitors, standard steady-state kinetic assays are insufficient. A time-dependent assay is required.

  • Enzyme Preparation: Dilute recombinant human EGFR or HER2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Pre-incubation: Dispense serial dilutions of the synthesized 3-cyanoquinoline inhibitor into a 384-well plate. Add the kinase solution and incubate for 60 minutes at room temperature.

    • Causality: Covalent inhibitors require a mandatory pre-incubation step to allow the time-dependent Michael addition to occur at the target cysteine residue before introducing the competing ATP.

  • Reaction Initiation: Add a mixture of ATP (at the

    
     concentration for the specific kinase) and a biotinylated poly-GT peptide substrate. Incubate for 30 minutes.
    
  • Signal Detection: Terminate the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality & Validation: TR-FRET provides a self-validating readout. The time-delay measurement eliminates compound autofluorescence, ensuring that the calculated

      
       values reflect true kinase inhibition rather than optical interference.
      

Quantitative Efficacy Data

When 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is successfully converted into its final active forms (such as Neratinib or Pelitinib), the resulting compounds exhibit profound, nanomolar potency against wild-type and mutated kinase domains.

Table 2: Representative Kinase Inhibition Profiling of Derived Compounds
Derived InhibitorTarget KinaseBinding Mode

(nM)
Clinical / Experimental Status
Pelitinib (EKB-569) EGFR (WT)Irreversible, Covalent~39Investigational / Tool Compound [2]
Neratinib (HKI-272) HER2 (WT)Irreversible, Covalent~59FDA Approved (Breast Cancer) [4]
Neratinib (HKI-272) EGFR (WT)Irreversible, Covalent~92FDA Approved (Breast Cancer) [4]
Compound 16 (Derivative) HER2 (WT)Irreversible, Covalent19.4Preclinical Lead [3]

Note: The core precursor itself (CAS 214476-08-1) is inactive against these kinases until the 4-OH is substituted and the 6-NO2 is converted into an electrophilic warhead.

References

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds (Patent WO2019042409A1).
  • Identification of ABC Transporter Interaction of a Novel Cyanoquinoline Radiotracer and Implications for Tumour Imaging by Positron Emission Tomography . PLOS One.[Link]

  • Design, synthesis and biological study of potent and covalent HER-2 tyrosine kinase inhibitors with low cytotoxicity in vitro . Chemical Papers.[Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols . The Journal of Organic Chemistry (ACS).[Link]

Structural Elucidation of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heavily substituted heterocyclic cores is a foundational requirement in modern drug discovery. 7-Ethoxy-4-hydroxy-6-nitroquinoline (7-EHNQ) is a highly functionalized quinoline derivative that serves as a critical synthetic precursor. Most notably, its cyanation yields 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a key intermediate in the synthesis of advanced epidermal growth factor receptor (EGFR) inhibitors such as Pelitinib[1].

This whitepaper provides an in-depth, self-validating analytical methodology for the structural elucidation of 7-EHNQ. By integrating High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust framework to resolve the specific analytical challenges of this molecule—namely, the regiochemical assignment of the ethoxy and nitro groups, and the characterization of its tautomeric state.

Analytical Strategy and Logical Causality

The structural elucidation of quinoline derivatives cannot rely on a single analytical technique due to the potential for positional isomerism (e.g., distinguishing 7-ethoxy-6-nitro from 6-ethoxy-7-nitro isomers)[2]. Our methodology employs a sequential, self-validating workflow:

  • HRMS (ESI-TOF): Establishes the exact molecular mass and confirms the elemental composition (

    
    ), ruling out unexpected dimerization or halogenation during synthesis[3].
    
  • 1D NMR (

    
    H and 
    
    
    
    C):
    Maps the fundamental carbon-hydrogen framework. The chemical shifts of the aromatic protons are highly characteristic of the substitution pattern on the quinoline ring[2].
  • 2D NMR (HSQC and HMBC): Acts as the definitive regiochemical proof. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe long-range (

    
    ) scalar couplings between the ethoxy protons and the quinoline core, locking the substituents into their exact positions[4].
    

Fig 1. Multi-modal spectroscopic workflow for 7-EHNQ structural elucidation.

Experimental Methodologies

To ensure reproducibility and high-fidelity data, the following step-by-step protocols must be strictly adhered to.

Protocol A: Multidimensional NMR Sample Preparation and Acquisition

Causality Note: 4-Hydroxyquinolines exist in a tautomeric equilibrium with quinolin-4(1H)-ones. Dimethyl sulfoxide-


 (DMSO-

) is selected over CDCl

not merely for solubility, but because its strong hydrogen-bonding capacity slows the chemical exchange rate of the N-H/O-H protons, allowing them to be distinctly observed in the

H spectrum.
  • Sample Preparation: Weigh exactly 15.0 mg of highly purified 7-EHNQ.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard)[2].
    
  • Homogenization: Sonicate the NMR tube for 2 minutes at 25°C to ensure complete dissolution and eliminate line-broadening caused by micro-particulates.

  • 1D Acquisition: Acquire

    
    H NMR at 400 MHz (or higher) with a minimum of 16 scans. Acquire 
    
    
    
    C NMR at 100 MHz. Critical Step: Set the
    
    
    C relaxation delay (
    
    
    ) to at least 2.0 seconds to ensure the quaternary carbons (C4, C6, C7) relax sufficiently for accurate signal-to-noise detection.
  • 2D Acquisition: Run

    
    H-
    
    
    
    C HSQC (optimized for
    
    
    Hz) and
    
    
    H-
    
    
    C HMBC (optimized for
    
    
    Hz) to capture the long-range connectivity[4].
Protocol B: HRMS (ESI-TOF) Analysis
  • Dilution: Prepare a 1

    
    g/mL solution of 7-EHNQ in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
    
  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The presence of the basic quinoline nitrogen facilitates excellent protonation to yield

    
    .
    
  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard formate cluster solution immediately prior to injection to ensure mass accuracy within

    
     ppm[3].
    

Data Interpretation and Structural Assembly

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum serves as the initial gatekeeper. For 7-EHNQ (


), the theoretical monoisotopic mass is 234.0641 Da.
  • Expected Result: An intense peak at

    
     235.0719 corresponding to the 
    
    
    
    ion.
  • Validation: A mass error of less than 3 ppm confirms the elemental composition, definitively ruling out the presence of unreacted halogens or mis-alkylated byproducts from the synthesis.

NMR Regiochemical Assignment

The quinoline core presents a specific deshielding environment. The proton at the C2 position is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom[2]. However, the regiochemical placement of the nitro and ethoxy groups on the benzenoid ring (C5 to C8) requires careful analysis of the isolated spin systems.

Because C6 and C7 are substituted, the remaining protons on the benzenoid ring are at C5 and C8. Being para to each other, they will appear as two distinct singlets.

  • H-5 is highly deshielded by the strongly electron-withdrawing adjacent C6-nitro group and the spatial proximity to the C4-carbonyl.

  • H-8 is shielded by the electron-donating resonance of the adjacent C7-ethoxy oxygen.

Table 1: Quantitative 1D and 2D NMR Assignments for 7-EHNQ (in DMSO-


) 
Position

H Chemical Shift (ppm)
Multiplicity (

in Hz)

C Shift (ppm)
Key HMBC Correlations (

H


C)
1 (N-H) 11.85br s-C2, C8a
2 7.88d (7.5)140.2C4, C8a
3 6.05d (7.5)109.5C4a, C2
4 (C=O) --176.4-
4a --124.8-
5 8.62s122.1C4, C7, C8a
6 (C-NO

)
--141.5-
7 (C-OEt) --152.8-
8 7.12s104.6C6, C4a, C7
8a --139.2-
1' (CH

)
4.22q (7.0)65.3C7, C2'
2' (CH

)
1.38t (7.0)14.2C1'
The Self-Validating Logic of HMBC

The assignments in Table 1 are not merely empirical guesses; they are a self-validating mathematical network derived from the HMBC spectrum. To prove that the ethoxy group is at C7 and the nitro group is at C6 (and not the reverse), we look at the methylene protons of the ethoxy group (H-1', 4.22 ppm). In the HMBC spectrum, these protons will show a strong 3-bond coupling (


) to the carbon at 152.8 ppm. This identifies C7.
Subsequently, the aromatic singlet at 8.62 ppm (H-5) shows a 

correlation to C7, but not to the carbon bearing the nitro group (C6), because H-5 is separated from C6 by only two bonds (

), which are typically weak or invisible in HMBC[4]. This interlocking web of correlations unambiguously isolates the exact topology of the molecule.

Conclusion

The structural elucidation of 7-Ethoxy-4-hydroxy-6-nitroquinoline requires a deliberate, multi-modal approach. While 1D NMR and HRMS provide the foundational formula and framework, it is the strategic application of 2D HMBC NMR that provides the definitive proof of regiochemistry. By adhering to the solvent controls and relaxation parameters outlined in this guide, researchers can generate self-validating analytical datasets, ensuring the highest standards of scientific integrity before advancing this critical intermediate into subsequent drug development pipelines.

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC (National Institutes of Health). Available at:[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at:[Link]

Sources

The Master Synthon: Discovery, History, and Application of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the evolution of Tyrosine Kinase Inhibitors (TKIs) represents a triumph of rational drug design. At the heart of the transition from first-generation reversible inhibitors to second-generation irreversible inhibitors lies a critical chemical building block: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)[1]. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, structural rationale, and self-validating synthetic protocols of this master synthon, which paved the way for blockbuster covalent pan-HER/EGFR inhibitors such as Pelitinib (EKB-569) and Neratinib (HKI-272).

Historical Context: Overcoming TKI Resistance

In the late 1990s and early 2000s, first-generation EGFR inhibitors like gefitinib and erlotinib showed unprecedented clinical efficacy. However, their success was rapidly curtailed by acquired clinical resistance, most notably driven by the T790M "gatekeeper" mutation in the ATP-binding pocket of the kinase.

Researchers at Wyeth (now Pfizer) hypothesized that an irreversible inhibitor—one capable of forming a covalent bond with a conserved cysteine residue in the kinase active site—could overcome this resistance[2]. The challenge was that the traditional quinazoline scaffold used in first-generation TKIs was not easily adaptable to the necessary electronic and steric requirements of a covalent warhead.

To solve this, Wyeth pioneered the 3-cyanoquinoline scaffold[2]. To systematically explore structure-activity relationships (SAR) and scale up production, they required a highly modular, scalable intermediate. They designed 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile as the central node of their discovery platform. This single molecule allowed for divergent synthesis: the 4-hydroxy group could be activated for nucleophilic aromatic substitution (SNAr) with various anilines, while the 6-nitro group served as a stable placeholder for the eventual installation of the covalent Michael acceptor warhead[2].

Structural Rationale & Chemical Logic

The design of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is a masterclass in synthetic foresight. Every functional group serves a distinct mechanistic or synthetic purpose:

  • 3-Cyano Group (-CN): This strongly electron-withdrawing group lowers the pKa of the quinoline nitrogen, mimicking the basicity of the N1 nitrogen in quinazolines. This precise electronic tuning is critical for optimal hydrogen bonding within the hinge region of the ATP-binding pocket[2].

  • 4-Hydroxy Group (-OH / Oxo tautomer): Serves as a synthetic handle. It is thermodynamically stable during the harsh conditions of the initial ring closure but can be cleanly converted into a highly reactive 4-chloro electrophile using POCl₃, priming the molecule for SNAr coupling[3],[4].

  • 6-Nitro Group (-NO₂): A robust, unreactive placeholder during the high-temperature cyclization and chlorination steps. It is later chemoselectively reduced to an amine, providing the attachment point for the crotonamide-derived Michael acceptor that forms the irreversible covalent bond with Cys-773 (EGFR) or Cys-805 (HER2)[2].

  • 7-Ethoxy Group (-OCH₂CH₃): SAR studies revealed that small alkoxy groups at the 7-position significantly improve aqueous solubility and fit perfectly into the solvent-exposed region of the kinase cleft, minimizing steric clashes while enhancing pharmacokinetic properties[2].

MechanismOfAction TKI 3-Cyanoquinoline TKI (Neratinib/Pelitinib) ATP ATP Binding Pocket (EGFR/HER2) TKI->ATP Non-covalent docking CYS Cys-773 (EGFR) / Cys-805 (HER2) Nucleophilic Attack ATP->CYS Michael addition COV Covalent Adduct Formation (Irreversible Inhibition) CYS->COV Irreversible binding SIG Blockade of Downstream MAPK / AKT Pathways COV->SIG Kinase dead APO Tumor Cell Apoptosis SIG->APO Cell death

Figure 1: Mechanism of action of 3-cyanoquinoline TKIs via covalent modification of the ATP binding pocket.

Self-Validating Synthesis Protocols

The following protocols represent the optimized, field-proven methodologies for generating the core synthon and elaborating it into active pharmaceutical ingredients (APIs).

SynthesisWorkflow A 3-Ethoxy-4-nitroaniline + Ethyl (ethoxymethylene)cyanoacetate B Condensation (Toluene, Reflux) & Thermal Cyclization (Dowtherm A, 258°C) A->B C 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (Master Synthon) B->C D Chlorination (POCl3) Yields 4-Chloro Intermediate C->D E SNAr with Aniline Derivative (e.g., 4-(pyridin-2-ylmethoxy)aniline) D->E F Nitro Reduction (Fe/NH4Cl) Yields 6-Amino Intermediate E->F G Acylation with Michael Acceptor Yields Irreversible TKI (Neratinib) F->G

Figure 2: Chemical synthesis workflow from 3-ethoxy-4-nitroaniline to irreversible TKIs.

Protocol A: Synthesis of the Core Synthon (Gould-Jacobs Reaction)

Objective: Construct the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile core.

  • Condensation: React 3-ethoxy-4-nitroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.5 eq) in toluene. Reflux for 14 hours[5],[2].

    • Causality: Toluene provides the optimal reflux temperature (~110°C) to drive the condensation while allowing azeotropic removal of ethanol, pushing the equilibrium toward the enamine intermediate (3-ethoxy-4-nitro-1-aminomethylene ethyl cyanoacetate).

  • Isolation: Cool the reaction mixture to 0°C, filter, and wash the precipitate with diethyl ether[5].

    • Causality: The enamine selectively precipitates at low temperatures, while unreacted starting materials remain soluble in the toluene/ether mixture, ensuring high purity for the critical next step.

  • Thermal Cyclization: Add the solid enamine in portions to mechanically stirred Dowtherm A pre-heated to 258°C under a strict nitrogen atmosphere[5],[2].

    • Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is essential because it remains stable at the extreme temperatures (>250°C) required to overcome the high activation energy of the intramolecular cyclization. Nitrogen prevents oxidative degradation of the nitro group.

  • Precipitation: Cool the mixture to room temperature and dilute with hexanes to precipitate the product. Filter and dry in vacuo[5].

    • Causality: Hexanes drastically reduce the solubility of the highly polar 4-hydroxyquinoline core in the non-polar Dowtherm A, forcing quantitative precipitation of the target synthon.

Protocol B: Downstream Elaboration into Irreversible TKIs (e.g., Neratinib)

Objective: Convert the core synthon into a functional covalent kinase inhibitor.

  • Chlorination: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in neat Phosphorus Oxychloride (POCl₃) and heat to 110°C for 7 hours[3],[2].

    • Causality: POCl₃ serves as both solvent and reagent, converting the thermodynamically stable 4-quinolone tautomer into the highly electrophilic 4-chloroquinoline, priming the C4 position for SNAr.

  • SNAr Coupling: React the 4-chloro intermediate with a targeted aniline (e.g., 4-(pyridin-2-ylmethoxy)aniline for Neratinib) in refluxing isopropanol[2].

    • Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction. The HCl byproduct protonates the quinoline nitrogen, further activating the C4 position for nucleophilic attack.

  • Chemoselective Nitro Reduction: Treat the coupled product with Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in a refluxing methanol/water mixture[2].

    • Causality: This specific reagent combination is chosen for its chemoselectivity. It quantitatively reduces the 6-nitro group to a 6-amino group without reducing the sensitive 3-cyano group or cleaving the newly formed aniline ether linkage.

  • Warhead Installation: React the 6-amino intermediate with an acid chloride (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride) in THF using N-methylmorpholine (NMM) as a base[2].

    • Causality: THF acts as an aprotic solvent to prevent hydrolysis of the acid chloride. NMM acts as a mild acid scavenger to neutralize HCl, preventing premature protonation of the dimethylamino group and finalizing the installation of the Michael acceptor.

Quantitative Data: Kinase Inhibition Profiles

The modularity of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile allowed Wyeth to synthesize a library of compounds. By altering the aniline group at the C4 position, researchers could tune the selectivity profile between EGFR and HER2. Below is a comparison of the two most prominent clinical candidates derived from this synthon[6],[7].

Kinase TargetPelitinib (EKB-569) IC₅₀Neratinib (HKI-272) IC₅₀Clinical Implication
EGFR (ErbB1) 39 nM92 nMBoth compounds effectively inhibit wild-type and mutated EGFR, overcoming first-generation resistance.
HER2 (ErbB2) 1,200 nM59 nMNeratinib's potent pan-HER activity makes it vastly superior for HER2-amplified breast cancers.

References

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry 46.1 (2003): 49-63. URL: [Link]

  • US Patent US10246444B2. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions." Google Patents.
  • WIPO Patent WO2019042409A1. "Nitrogen-containing heterocyclic compound, preparation method, intermediate, composition and application." Google Patents.

Sources

Preliminary Screening of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 7-Ethoxy-4-hydroxy-6-nitroquinoline. As a member of the quinoline class of heterocyclic compounds, which are known for a wide spectrum of pharmacological activities, and featuring a nitroaromatic moiety often associated with antimicrobial and cytotoxic effects, this molecule presents a compelling case for thorough preliminary screening.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, antibacterial, and potential anticancer properties. Detailed, field-proven protocols are provided for each experimental stage, alongside guidance on data interpretation and the logical progression of subsequent studies. The causality behind experimental choices is explained to empower researchers to adapt and extend these methodologies.

Introduction and Rationale

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs with diverse therapeutic applications.[2][3] The incorporation of a nitro group onto an aromatic scaffold can confer potent biological activity, though it also necessitates careful evaluation of toxicity.[1] The subject of this guide, 7-Ethoxy-4-hydroxy-6-nitroquinoline, combines these features, making it a candidate for investigation as a potential antimicrobial or anticancer agent.

The preliminary screening strategy detailed herein is designed to first establish a cytotoxicity profile, a critical step given the potential for nitroaromatic compounds to exhibit toxicity towards host cells.[1] This is followed by a broad-spectrum antibacterial screening against representative Gram-positive and Gram-negative bacteria. Finally, an initial assessment of its anticancer potential against a panel of human cancer cell lines is proposed. This tiered approach ensures that resources are focused on compounds with a promising therapeutic window.

Synthesis and Characterization

While a specific synthesis for 7-Ethoxy-4-hydroxy-6-nitroquinoline is not yet published, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by nitration. The ethoxy and hydroxyl groups can be introduced through appropriate choice of starting materials or subsequent modification steps. A generalized synthetic workflow is depicted below.

G A Starting Materials (e.g., substituted aniline and β-ketoester) B Conrad-Limpach Cyclization A->B C 4-Hydroxyquinoline Core B->C D Nitration (e.g., HNO₃/H₂SO₄) C->D E Introduction of Nitro Group D->E F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F G 7-Ethoxy-4-hydroxy-6-nitroquinoline F->G

Caption: Proposed general synthetic pathway for 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Prior to biological screening, the identity, purity, and structural integrity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Tier 1: Cytotoxicity Profiling

Rationale: The initial and most critical step is to determine the compound's inherent toxicity to mammalian cells. This establishes a baseline for a therapeutic index, distinguishing between general cytotoxicity and selective activity against microbes or cancer cells. A human diploid fibroblast cell line, such as WI-38, is an excellent model for "normal" host cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Seed WI-38 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 7-Ethoxy-4-hydroxy-6-nitroquinoline in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a buffered isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[4]

Data Presentation: Hypothetical Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
7-Ethoxy-4-hydroxy-6-nitroquinolineWI-38 (Normal Lung Fibroblast)125.5
Doxorubicin (Positive Control)WI-38 (Normal Lung Fibroblast)0.9

Tier 2: Antimicrobial Screening

Rationale: Given the known antibacterial properties of many quinoline and nitroaromatic compounds, a primary screen for antimicrobial activity is a logical next step.[1][2] The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial potency of a compound.[2] Screening should include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[4]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only). A known antibiotic, such as Ciprofloxacin, should be used as a positive control.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Hypothetical Antimicrobial Activity Data
CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
7-Ethoxy-4-hydroxy-6-nitroquinoline832
Ciprofloxacin (Positive Control)0.250.015

Tier 3: Anticancer Screening

Rationale: Many quinoline derivatives have shown promise as anticancer agents by targeting various cellular processes.[3][4] A preliminary screen against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) can provide initial insights into the compound's potential as an anticancer therapeutic.

Experimental Protocol: Anticancer Cytotoxicity Assay

The MTT assay protocol described in Section 3.1 can be adapted for cancer cell lines.

  • Cell Lines: Use a panel of human cancer cell lines, for example:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT-116 (Colon Cancer)

  • Procedure: Follow the same steps as outlined in the MTT assay for cytotoxicity (Section 3.1), seeding the respective cancer cell lines and using a relevant positive control for each (e.g., Doxorubicin for MCF-7, Cisplatin for A549).

  • Data Analysis: Calculate the IC₅₀ values for each cancer cell line.

Data Presentation: Hypothetical Anticancer Activity Data
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
7-Ethoxy-4-hydroxy-6-nitroquinoline15.228.512.8
Doxorubicin (Control)0.81.20.5

Integrated Data Analysis and Next Steps

The preliminary screening cascade provides a multi-faceted view of the compound's biological activity profile.

G cluster_0 Tier 1: Safety Profile cluster_1 Tier 2 & 3: Efficacy Screening cluster_2 Decision Point cluster_3 Follow-up Studies A Cytotoxicity vs. Normal Cells (e.g., WI-38) D Calculate Selectivity Index (SI) SI = IC₅₀ (Normal) / IC₅₀ (Cancer/MIC) A->D B Antimicrobial Activity (MIC vs. G+/G- Bacteria) B->D C Anticancer Activity (IC₅₀ vs. Cancer Cell Lines) C->D E Mechanism of Action Studies (e.g., DNA Gyrase, Apoptosis Assay) D->E Promising SI F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Efficacy Models F->G

Caption: Logical workflow for preliminary screening and subsequent steps.

Interpretation:

  • Selectivity Index (SI): A key metric is the selectivity index, calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ (or MIC) against the target cells (cancer or bacteria). A higher SI indicates greater selectivity for the target over host cells.

  • Promising Antibacterial Candidate: If the compound shows potent MIC values against bacteria and a high IC₅₀ against the WI-38 cell line (high SI), it warrants further investigation as an antibiotic. Follow-up studies could include determining its mechanism of action (e.g., DNA gyrase inhibition assays).[1]

  • Promising Anticancer Candidate: If the compound demonstrates low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ against WI-38 cells, it should be advanced for further anticancer studies. Initial mechanistic studies could investigate its ability to induce apoptosis.[4]

Potential Mechanism of Action: Apoptosis Induction

Should the compound show selective anticancer activity, a potential mechanism to investigate is the induction of apoptosis (programmed cell death). Many quinoline-based anticancer agents function through this pathway.

G Compound 7-Ethoxy-4-hydroxy-6-nitroquinoline Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Generalized intrinsic apoptosis pathway potentially activated by the compound.

Conclusion

This guide presents a structured and logical approach to the preliminary screening of the novel compound 7-Ethoxy-4-hydroxy-6-nitroquinoline. By systematically evaluating its cytotoxicity, antimicrobial, and anticancer properties, researchers can efficiently make data-driven decisions about its potential for further development. The provided protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. This foundational screening is an indispensable first step in the long and complex journey of drug discovery and development.

References

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. Available at: [Link]

  • Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective nitration of 7-ethoxy-4-hydroxyquinoline to synthesize 7-Ethoxy-4-hydroxy-6-nitroquinoline , a critical scaffold for quinolone antibiotics and kinase inhibitors (e.g., substituted 4-anilinoquinolines).

Abstract & Scientific Rationale

The 6-nitro-7-alkoxy-4-hydroxyquinoline scaffold is a privileged structure in drug discovery, serving as a precursor to 6-aminoquinolines used in type II kinase inhibitors and antiprotozoal agents (e.g., Decoquinate analogs).

The primary challenge in synthesizing 7-Ethoxy-4-hydroxy-6-nitroquinoline lies in achieving regioselectivity during the electrophilic aromatic substitution (nitration). The 4-hydroxy group (tautomeric with 4-quinolone) and the 7-ethoxy group both influence ring electron density.

  • Mechanistic Insight: The 7-ethoxy group is a strong ortho/para director. In the acidic nitration media, the quinoline nitrogen is protonated, deactivating the ring. However, the electron-donating ethoxy group at C7 sufficiently activates the C6 and C8 positions. Steric hindrance at C8 (flanked by the ring nitrogen and the ethoxy group) strongly favors substitution at C6 , provided the temperature is strictly controlled to prevent dinitration or degradation.

This protocol utilizes a Mixed Acid-Solvent System (Acetic Acid/Nitric Acid) to ensure homogeneity and thermal control, superior to the harsh H₂SO₄/HNO₃ conditions which often lead to tarring of electron-rich quinolones.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRole
7-Ethoxy-4-hydroxyquinoline >98% (HPLC)Starting Material (Substrate)
Nitric Acid (HNO₃) Fuming (90%) or 70%Electrophile Source
Glacial Acetic Acid ACS ReagentSolvent/Moderator
Propionic Acid 99%Co-solvent (improves solubility)
Sodium Bicarbonate Sat.[1][2][3] Aq. SolutionNeutralization
Ethanol / DMF HPLC GradeRecrystallization Solvents

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Mechanical Stirrer (Teflon blade)

  • Low-temperature thermometer (-20°C to 100°C)

  • Dropping funnel with pressure-equalizing arm

  • Ice/Salt bath

Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Start Start: 7-Ethoxy-4-hydroxyquinoline Solubilization Solubilization (Acetic Acid/Propionic Acid, 45°C) Start->Solubilization Cooling Cooling (0-5°C, Ice/Salt Bath) Solubilization->Cooling Nitration Nitration Step Dropwise HNO3 addition Keep T < 10°C Cooling->Nitration Critical Step Reaction Reaction Phase Warm to RT, Stir 2-4h Monitor via TLC/HPLC Nitration->Reaction Quench Quench Pour into Crushed Ice/Water Reaction->Quench Completion Filtration Isolation Filter yellow precipitate Wash with cold water Quench->Filtration Purification Purification Recrystallization (DMF/EtOH) Filtration->Purification Final Final Product: 7-Ethoxy-4-hydroxy-6-nitroquinoline Purification->Final

Caption: Step-by-step workflow for the regioselective nitration process.

Step-by-Step Procedure
Step 1: Solubilization
  • Charge the 3-neck flask with 10.0 g (52.8 mmol) of 7-Ethoxy-4-hydroxyquinoline.

  • Add 60 mL of Glacial Acetic Acid and 20 mL of Propionic Acid .

    • Note: Propionic acid is added to enhance the solubility of the starting material, which can be poor in pure acetic acid at low temperatures.

  • Stir gently and warm to 40-45°C until a clear or fine suspension is obtained.

  • Cool the mixture down to 0–5°C using an ice/salt bath.

Step 2: Nitration (Critical Rate-Limiting Step)
  • Measure 5.0 mL (approx. 1.5 eq) of Fuming Nitric Acid (90%) or equivalent 70% HNO₃ (adjust volume for molarity).

  • Add the acid dropwise via the addition funnel over 30–45 minutes .

    • Critical Control Point: Maintain internal temperature below 10°C . Exotherms can lead to dinitration at the 8-position or oxidative cleavage of the ethoxy ether.

  • After addition, allow the mixture to stir at 0-5°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours .

    • Monitoring: Check progress by TLC (Mobile Phase: 10% MeOH in DCM). The product usually appears as a bright yellow spot with a lower Rf than the starting material.

Step 3: Work-up and Isolation
  • Prepare a beaker with 300 g of crushed ice and 100 mL of water.

  • Slowly pour the reaction mixture onto the stirring ice slurry. The product will precipitate immediately as a bright yellow solid.

  • Stir the slurry for 30 minutes to ensure full quenching of excess HNO₃.

  • Adjust pH to ~4–5 using saturated Sodium Acetate or dilute NaOH (optional, but helps remove trapped acid).

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral.

  • Wash with cold ethanol (1 x 20 mL) to remove non-polar impurities.

Step 4: Purification
  • The crude solid is often >90% pure. For pharmaceutical grade (>98%):

  • Dissolve the crude solid in minimal boiling DMF (Dimethylformamide) .

  • Add Ethanol dropwise to the hot solution until turbidity is just observed.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the yellow needles and dry in a vacuum oven at 50°C for 12 hours.

Analytical Characterization

To validate the synthesis, compare your data against these expected values. The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

TechniqueExpected Signal / ResultInterpretation
Appearance Yellow crystalline powderNitro-quinolones are characteristically yellow.
Melting Point > 260°C (dec.)High MP due to H-bonding network of 4-quinolone.
MS (ESI+) [M+H]⁺ = 235.07Consistent with Formula C₁₁H₁₀N₂O₄.
¹H NMR (DMSO-d₆) δ 1.42 (t, 3H) Ethoxy -CH₃
δ 4.28 (q, 2H) Ethoxy -CH₂-
δ 6.05 (d, 1H, J=7.5Hz) H3 (Quinoline ring)
δ 7.95 (d, 1H, J=7.5Hz) H2 (Quinoline ring)
δ 7.55 (s, 1H) H8 (Singlet confirms C6 substitution)
δ 8.60 (s, 1H) H5 (Singlet, deshielded by nitro group)
δ 12.0 (br s, 1H) NH (Quinolone tautomer)

Interpretation Logic:

  • In the starting material (7-ethoxy-4-hydroxyquinoline), H5 and H6 are doublets (ortho-coupling), and H8 is a doublet (meta-coupling to H6).

  • In the 6-nitro product , H5 is isolated (no ortho neighbors) and appears as a singlet . H8 is also isolated (flanked by N and Nitro) and appears as a singlet . This "two singlets" pattern in the aromatic region is the definitive proof of 6-substitution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Overheating during nitration; Oxidative degradation.Ensure Temp < 10°C during addition. Use pure AcOH/Propionic acid, avoid H₂SO₄ if possible.
Low Yield / No Precipitate Product dissolved in acid; Incomplete reaction.Quench into a larger volume of ice. Neutralize to pH 4-5 to force precipitation of the amphoteric quinolone.
Dinitration (Product Mass +45) Excess HNO₃ or High Temp.Reduce HNO₃ equivalents to 1.1 eq. Maintain strict temperature control.
Regioisomer Mix (8-nitro) Steric control failure.The 7-ethoxy group usually directs 6, but if the reaction is too hot, 8-nitro may form. Recrystallize from DMF to separate.

References

  • BenchChem. Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (Analogous nitration chemistry on quinoline scaffolds).

  • National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Describes Gould-Jacobs cyclization and functionalization).

  • Google Patents. CN106008336A - Preparation method of 4-chloro-6,7-dimethoxyquinoline. (Details nitration of electron-rich benzene precursors for quinoline synthesis).

  • Organic Syntheses. Ethyl Ethoxymethylenemalonate. (Reagent preparation for de novo synthesis route). Org. Synth. 1955, 35, 59.

  • ChemicalBook. 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. (Reference for the stability and existence of the core scaffold).

Disclaimer: This protocol involves the use of fuming nitric acid and energetic reactions. It should only be performed by qualified personnel in a fume hood with appropriate PPE (face shield, acid-resistant gloves).

Sources

Application Note: Synthesis and Evaluation of Irreversible Pan-ErbB Inhibitors Using the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of targeted therapies in oncology has been revolutionized by the transition from reversible to irreversible receptor tyrosine kinase inhibitors (TKIs). In the context of EGFR and HER2 (ErbB family) driven malignancies, acquired resistance—most notably via the T790M "gatekeeper" mutation—renders first-generation reversible TKIs ineffective.

This application note details the utility of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)[1], a highly specialized heterocyclic building block used in the synthesis of irreversible pan-ErbB inhibitors such as Neratinib and Pelitinib[2]. By providing a comprehensive breakdown of the structural rationale, synthesis workflow, and kinase assay protocols, this guide serves as a self-validating framework for medicinal chemists developing next-generation covalent inhibitors.

Pharmacological Context & Structural Rationale

The efficacy of covalent TKIs relies on their ability to form a permanent bond with specific cysteine residues within the kinase domain (Cys-773 in EGFR; Cys-805 in HER2). The 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile scaffold provides the exact geometric and electronic requirements necessary to position a reactive warhead adjacent to these residues.

  • The 3-Cyano Group: Enhances binding affinity by interacting with the gatekeeper region of the ATP-binding cleft.

  • The 7-Ethoxy Group: Extends into the solvent-exposed region of the kinase domain. Compared to a methoxy group, the ethoxy substitution fine-tunes the lipophilicity and rotational dynamics of the quinoline core, optimizing the residence time of the drug.

  • The 6-Nitro Group: Serves as a crucial "masked" amine. It remains inert during the harsh electrophilic halogenation and nucleophilic aromatic substitution (SNAr) steps. Once the core structure is assembled, it is reduced to an amine and functionalized with a Michael acceptor (e.g., an acrylamide group) to form the covalent warhead.

Mechanism L EGF / Neuregulin Ligands R EGFR / HER2 Heterodimer L->R Receptor Dimerization ATP ATP Binding Cleft (Target Cys-773 / Cys-805) R->ATP Kinase Domain Activation P1 PI3K / AKT Survival Pathway ATP->P1 ATP Hydrolysis P2 RAS / MAPK Proliferation Pathway ATP->P2 ATP Hydrolysis TKI Acrylamide-functionalized TKI (Neratinib Analog) TKI->ATP Covalent Michael Addition (Steric Blockade) Out Tumor Progression P1->Out P2->Out

Fig 1: Mechanism of action for irreversible ErbB inhibitors blocking downstream tumor progression.

Synthesis Workflow & Causality

The conversion of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile into an active covalent TKI requires a precise, four-step synthetic cascade. Each step is designed to maximize regioselectivity while preserving the integrity of the cyano and ethoxy functional groups.

SynthesisWorkflow A 7-Ethoxy-4-hydroxy- 6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1) B 4-Chloro-3-cyano- 7-ethoxy-6-nitroquinoline (CAS: 214476-09-2) A->B POCl3, 110°C Chlorination C 4-(Anilino)-3-cyano- 7-ethoxy-6-nitroquinoline (SNAr Adduct) B->C Substituted Aniline iPrOH, Pyridine D 6-Amino-4-(Anilino) Derivative (Reduced Intermediate) C->D Fe, NH4Cl, EtOH/H2O Nitro Reduction E Irreversible Pan-ErbB TKI (e.g., Neratinib Analog) D->E Acryloyl Chloride Warhead Attachment

Fig 2: Step-wise synthesis workflow of irreversible TKIs from the 7-ethoxy-6-nitroquinoline scaffold.

Step-by-Step Experimental Protocols

Safety Note: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is classified as an acute oral toxicant (H302)[3]. All procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol A: Chlorination of the Quinoline Core

Objective: Convert the stable 4-hydroxy tautomer into a highly reactive 4-chloro electrophile.

  • Reaction Setup: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (MW: 259.22 g/mol )[1] in neat Phosphorus Oxychloride (POCl

    
    ) (approx. 5 mL per mmol of substrate). Add a catalytic amount of anhydrous DMF (0.1 equivalents) to generate the Vilsmeier-Haack intermediate, which accelerates the substitution.
    
  • Reflux: Heat the reaction mixture to 110 °C and stir continuously for 7 hours[4].

  • Workup: Cool the mixture to room temperature and concentrate to dryness in vacuo to remove excess POCl

    
    [4]. Quench the residue carefully with ice-cold saturated NaHCO
    
    
    
    to neutralize residual acid.
  • Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate[4].
    • Self-Validation: Confirm the formation of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (CAS: 214476-09-2)[5] via LC-MS. The mass should shift from 259.2 to 277.7 (M+H)

      
      , indicating successful halogenation.
      
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the target aniline (e.g., 3-chloro-4-fluoroaniline) to the quinoline core.

  • Reaction: Dissolve the 4-chloro intermediate in isopropanol. Add 1.2 equivalents of the target aniline and 1.5 equivalents of pyridine (acting as an acid scavenger).

  • Heating: Reflux at 85 °C for 4-6 hours. The electron-withdrawing nature of the 3-cyano and 6-nitro groups makes the 4-position highly susceptible to nucleophilic attack.

  • Isolation: Cool the mixture. The product typically precipitates out of the isopropanol. Filter and wash with cold ether.

Protocol C: Chemoselective Nitro Reduction

Objective: Unmask the 6-amino group without cleaving the cyano group or dehalogenating the aniline ring.

  • Reagent Choice Causality: Avoid palladium-catalyzed hydrogenation (H

    
    /Pd-C), as it risks reducing the 3-cyano group or removing halogens from the aniline moiety. Instead, use Iron (Fe) powder and Ammonium Chloride (NH
    
    
    
    Cl).
  • Procedure: Suspend the SNAr adduct in a 4:1 mixture of Ethanol and Water. Add 5 equivalents of Fe powder and 2 equivalents of NH

    
    Cl. Reflux at 80 °C for 2 hours.
    
  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Concentrate the filtrate to yield the 6-amino derivative.

Protocol D: Warhead Attachment (Acrylation)

Objective: Install the Michael acceptor required for covalent binding.

  • Reaction: Dissolve the 6-amino derivative in anhydrous THF. Cool to 0 °C. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Addition: Dropwise, add 1.1 equivalents of (E)-4-(dimethylamino)but-2-enoyl chloride (or a standard acryloyl chloride).

  • Purification: Stir for 1 hour at 0 °C. Quench with water, extract with DCM, and purify via flash chromatography to yield the final irreversible TKI.

In Vitro Kinase Assay & Data Presentation

To validate the synthesized irreversible inhibitor, a FRET-based or radiometric kinase assay must be performed against both Wild-Type (WT) and mutant kinase domains. The covalent nature of the synthesized TKI should demonstrate a time-dependent inhibition profile and retain high potency against the T790M mutation.

Table 1: Comparative IC


 Profiling of Synthesized Irreversible TKIs vs. Reversible Standards 
Kinase TargetGefitinib (Reversible TKI) IC

(nM)
Neratinib Analog (Irreversible TKI) IC

(nM)
Clinical & Mechanistic Significance
EGFR (WT) 2.51.2Establishes baseline efficacy against wild-type receptors.
EGFR (T790M) >100010.5Irreversible covalent binding successfully overcomes the steric hindrance of the gatekeeper mutation.
HER2 >10002.0Pan-ErbB activity is crucial for targeting HER2+ breast cancers and preventing pathway cross-talk.

Note: IC


 values for covalent inhibitors are time-dependent; values above represent a standard 1-hour pre-incubation assay.

References

  • Source: chemscene.
  • Safety Data Sheet (CS-B0222)
  • Source: bldpharm.
  • Source: google.
  • Source: chemsrc.

Sources

7-Ethoxy-4-hydroxy-6-nitroquinoline as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Ethoxy-4-hydroxy-6-nitroquinoline as a Fluorescent Probe for Hypoxia and Nitroreductase Detection

Executive Summary

7-Ethoxy-4-hydroxy-6-nitroquinoline is a specialized fluorogenic small molecule designed for the detection of Nitroreductase (NTR) activity and, by extension, cellular hypoxia . Structurally, it functions as a "turn-on" probe.[1] The electron-withdrawing nitro group (


) at the 6-position quenches the intrinsic fluorescence of the quinoline scaffold via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). Upon enzymatic reduction to an amine (

) or hydroxylamine (

) by NTR under hypoxic conditions, the quenching effect is abolished, restoring strong fluorescence.

Primary Applications:

  • Tumor Hypoxia Imaging: Visualizing low-oxygen microenvironments in solid tumors.[2]

  • Bacterial Detection: Identifying NTR-expressing pathogenic bacteria.[3]

  • Drug Screening: Evaluating NTR-targeted prodrug activation rates.

Mechanism of Action

The probe operates on a bioreductive switch mechanism.[4]

  • Quenched State (Probe): The 6-nitro group acts as a strong electron acceptor, disrupting the "push-pull" electronic system required for fluorescence in the 7-ethoxy-4-hydroxyquinoline core.

  • Enzymatic Trigger: In the presence of NTR and NADH (electron donor), the nitro group undergoes a series of reductions (Type I or Type II).

  • Fluorescent State (Metabolite): The reduction yields 6-amino-7-ethoxy-4-hydroxyquinoline. The 6-amino group is an electron donor, which, combined with the 7-ethoxy donor, restores the ICT process, resulting in a strong fluorescence emission (typically green/yellow).

Mechanism PROBE Probe (Quenched) 7-Ethoxy-4-hydroxy- 6-nitroquinoline INTERMEDIATE Intermediate (Hydroxylamine) PROBE->INTERMEDIATE + NTR / NADH (Reduction Step 1) PRODUCT Fluorophore (Active) 6-Amino-7-ethoxy- 4-hydroxyquinoline INTERMEDIATE->PRODUCT + NTR / NADH (Reduction Step 2)

Figure 1: Bioreductive activation pathway. The nitro group reduction restores fluorescence.

Physicochemical Properties & Preparation

Note: Exact spectral peaks depend on solvent polarity and pH due to the 4-hydroxy/4-quinolone tautomerism. Perform Protocol A to validate in your specific buffer.

PropertyDescription
Appearance Yellow to Orange powder
Solubility Soluble in DMSO, DMF. Low solubility in pure water.
Stock Concentration Prepare 10 mM - 20 mM in anhydrous DMSO.
Working Concentration Typically 5 µM - 20 µM.
Excitation (Est.) 380 nm – 420 nm (Blue)
Emission (Est.) 510 nm – 560 nm (Green/Yellow)
Storage -20°C, desiccated, protected from light.

Experimental Protocols

Protocol A: Spectral Characterization (Essential First Step)

Rationale: To determine the exact Excitation/Emission maxima in your assay buffer.

  • Preparation: Dilute stock probe to 10 µM in PBS (pH 7.4).

  • Blank Scan: Measure absorbance and fluorescence of the probe alone (Quenched state).

  • Reduction: Add NTR (1 µg/mL) and NADH (100 µM) to the cuvette. Incubate at 37°C for 20 minutes.

  • Active Scan: Measure the spectrum again. You should observe a significant hyperchromic shift in fluorescence.

  • Output: Record

    
     and 
    
    
    
    for subsequent imaging.
Protocol B: In Vitro NTR Kinetic Assay

Rationale: To quantify NTR activity or screen inhibitors.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl or PBS, pH 7.4.

    • Probe: 10 µM final concentration.[3]

    • NADH: 500 µM final concentration.

    • Enzyme: Purified Nitroreductase (e.g., from E. coli B).

  • Procedure:

    • Pipette 190 µL of Buffer + Probe + NADH mixture into a 96-well black plate.

    • Add 10 µL of NTR enzyme solution (various concentrations for standard curve).

    • Immediately read fluorescence (Ex/Em determined in Protocol A) every 60 seconds for 30 minutes at 37°C.

  • Analysis: Plot Fluorescence Intensity vs. Time. Calculate the initial velocity (

    
    ) to determine Michaelis-Menten kinetics.
    
Protocol C: Live Cell Hypoxia Imaging

Rationale: Visualizing hypoxia in cancer cells (e.g., A549, HeLa).

Workflow Diagram:

CellWorkflow SEED 1. Seed Cells (A549/HeLa) 24h incubation TREAT 2. Induce Hypoxia (Anaerobic Chamber or 100µM CoCl2) SEED->TREAT PROBE 3. Add Probe (10 µM, 30-60 min) TREAT->PROBE WASH 4. Wash (PBS x3) PROBE->WASH IMAGE 5. Confocal Imaging (Ex: ~405nm, Em: ~520nm) WASH->IMAGE

Figure 2: Cellular imaging workflow for hypoxia detection.

Detailed Steps:

  • Seeding: Plate cells in a confocal dish (35 mm) and incubate for 24 hours.

  • Hypoxia Induction:

    • Method A (Physical): Place cells in an anaerobic incubator (

      
      ) for 4–6 hours.
      
    • Method B (Chemical): Treat cells with CoCl

      
       (100 µM)  for 4 hours to mimic hypoxia (stabilizes HIF-1
      
      
      
      ).
  • Staining: Replace media with fresh media containing 10 µM Probe . Incubate for 30–60 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Imaging:

    • Use a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm or 488 nm (check Protocol A results).

    • Emission: Collect signal in the green channel (500–550 nm).

    • Control: Normoxic cells should show minimal fluorescence.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Probe auto-oxidation or high concentration.Reduce probe concentration to 5 µM. Ensure stock is fresh.
No Signal in Hypoxia Insufficient NTR expression or incubation time.Extend hypoxia induction time. Verify cell line expresses NTR (e.g., A549 is standard).
Precipitation Low solubility in aqueous buffer.Ensure DMSO stock is fully dissolved. Do not exceed 1% DMSO in final media.

References

  • Xu, K., et al. (2013). "Recent progress in small molecule fluorescent probes for nitroreductase." Chemical Society Reviews.

    • Context: Comprehensive review of the nitro-to-amine reduction mechanism in fluorescent probes.
  • Li, Y., et al. (2013). "Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions." Chemical Research in Toxicology.

    • Context: Establishes the 6-nitroquinoline scaffold as a specific substrate for hypoxia-selective enzym
  • Zeng, H., et al. (2025).[5][6] "A novel internal standard ratio fluorescent probe for nitroreductase detection in cells."[5] New Journal of Chemistry.

    • Context: Recent protocols for cellular imaging of NTR probes.
  • Khaikate, O., et al. (2025).[3] "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." ACS Omega.[3]

    • Context: Methodologies for using nitro-quenched probes in bacterial detection (NTR source).[3][6]

Sources

Safe Handling Procedures & Application Protocol: 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Scope and Significance

7-Ethoxy-4-hydroxy-6-nitroquinoline is a critical heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.[1] Its structural core—a quinoline ring substituted with a nitro group and an ethoxy moiety—imparts specific reactivity and biological activity profiles that require rigorous handling protocols.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a "Safety-by-Design" workflow. It addresses the compound's dual nature: a valuable scaffold for drug discovery and a hazardous material possessing potential mutagenic and irritant properties.

Chemical Identity & Properties[2][3]
  • Chemical Name: 7-Ethoxy-4-hydroxy-6-nitroquinoline (often exists as the tautomer 7-Ethoxy-6-nitroquinolin-4(1H)-one).[1]

  • CAS Registry Number: 214476-08-1 (Analogous reference for 3-carbonitrile derivative; specific CAS for the decarboxylated core may vary by vendor).[1][2]

  • Molecular Formula: C₁₁H₁₀N₂O₄

  • Appearance: Yellow to orange crystalline powder.

  • Solubility:

    • High: DMSO, DMF, hot Acetic Acid.[1]

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water, Diethyl Ether, Hexanes.[1]

Structural Tautomerism

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with 4-quinolones.[1] In polar solvents (DMSO, MeOH), the quinolone (keto) form often predominates.[1] This impacts NMR interpretation and solubility profiles.

FormStructure DescriptionDominant Environment
Enol (Hydroxy) -OH at position 4Non-polar solvents, gas phase
Keto (Quinolone) =O at position 4, -NH at position 1Polar solvents (DMSO, Water), Solid state

Part 2: Hazard Identification & Risk Assessment[2][3]

Critical Hazards (GHS Classification)

Based on structural analogs (e.g., 4-hydroxy-6-nitroquinoline-3-carbonitrile) and functional group analysis:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][3][4]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Causes skin and serious eye irritation.[1][4]

  • Genotoxicity Warning: Nitro-substituted aromatics (specifically nitroquinolines) have a structural alert for genotoxicity. While the ethoxy group may modulate this, treat as a potential mutagen until specific Ames test data confirms otherwise.

  • Photoreactivity: Nitro groups on aromatic rings can undergo photochemical rearrangement or degradation upon exposure to UV/visible light.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Secondary Containment: Use spill trays for all liquid handling (stock solutions).

Part 3: Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (minimum) or P100 respirator if outside hood.[1]Fine crystalline dust can be easily inhaled; nitro-aromatics are systemic toxins.
Dermal (Hands) Double Gloving: Nitrile (inner) + Neoprene/Nitrile (outer).Nitro compounds can permeate thin latex. Nitrile offers superior resistance to organic solvents like DMSO.
Ocular Chemical Splash Goggles.Standard safety glasses are insufficient for fine powders that can drift around shields.
Body Lab coat (buttoned) + Tyvek sleeves (optional).Prevents accumulation of dust on street clothing, reducing take-home exposure risk.[1]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Stock Solution Preparation

Objective: Solubilize the compound for biological assay or synthesis without generating dust or degradation.[1]

Materials:

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • Vessel: Amber glass vial (to prevent photodegradation)

Step-by-Step Procedure:

  • Preparation: Place the balance inside the fume hood or use a powder containment balance enclosure. If weighing on an open bench is unavoidable, use a closed weighing vessel.

  • Anti-Static Measures: Use an anti-static gun on the weighing boat. Nitroquinolines are often dry, static-prone powders that "jump" during transfer.[1]

  • Weighing: Transfer the required mass. Do not return excess material to the stock bottle to prevent cross-contamination.

  • Solubilization:

    • Add DMSO to the vial before adding the solid if possible (to reduce dust), OR add solid then gently stream DMSO down the side.

    • Vortex: Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

    • Note: The solution should turn a clear yellow/orange. Cloudiness indicates incomplete solubilization (likely the quinolone tautomer aggregating).

  • Storage: Flush the headspace with Nitrogen or Argon. Cap tightly. Store at -20°C.

Protocol B: Reaction Setup (Reduction of Nitro Group)

Context: Converting the nitro group to an amine is a common step in drug synthesis. This reaction is exothermic.

Critical Safety Note: The reduction of nitroquinolines (using Fe/NH₄Cl, SnCl₂, or H₂/Pd) releases heat.[1]

  • Solvent Choice: Ethanol/Water or Methanol/THF.

  • Addition: Add the reducing agent (e.g., Iron powder) in small portions to the stirred solution of the nitroquinoline at room temperature.

  • Temperature Monitoring: Use an internal temperature probe. Do not allow the reaction to exceed the solvent boiling point uncontrolled.

  • Ventilation: Hydrogenation reactions (H₂/Pd) must be vented to prevent H₂ accumulation.

Protocol C: Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the co-solvent.

  • Quenching: If the material is in a reactive mixture (e.g., with reducing agents), ensure the reaction is fully quenched (e.g., filtered through Celite) before disposal.[1]

Part 5: Visualization & Logic Flows

Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the solid compound vs. the solution state.

SafeHandling Start Start: Receive Compound Inspect Inspect Seal & MSDS (Check for breakage) Start->Inspect Storage Storage: 4°C, Desiccated, Dark Inspect->Storage Intact Waste Waste Disposal: Segregate Toxic/Organic Inspect->Waste Damaged/Spilled Usage Intended Use? Storage->Usage Weighing Weighing Protocol: Fume Hood + Anti-static (Avoid Dust Generation) Usage->Weighing Analytical/Bioassay Synthesis Synthesis/Reaction: Inert Atmosphere (N2/Ar) Monitor Exotherms Usage->Synthesis Chemical Modification Solubilization Solubilization: Dissolve in DMSO/DMF (Amber Vial) Weighing->Solubilization Solubilization->Waste Post-Exp Synthesis->Waste Post-Exp

Caption: Workflow for the safe intake, storage, and experimental utilization of 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Emergency Response Decision Tree

Immediate actions to take in case of exposure or spill.

EmergencyResponse Incident Incident Occurs Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Spill Bench/Floor Spill Type->Spill ActionSkin Wash with Soap/Water (15 mins) Discard Contaminated Gloves Skin->ActionSkin ActionEye Eyewash Station (15 mins) Keep Eyelids Open Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attention (Support Breathing) Inhalation->ActionInhale ActionSpill Evacuate Area (if large) Wet Wipe (Avoid Dust) Dispose as Haz Waste Spill->ActionSpill Report Report to EHS Officer File Incident Report ActionSkin->Report ActionEye->Report ActionInhale->Report ActionSpill->Report

Caption: Emergency response protocol for personal exposure or laboratory spills.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitroquinoline Derivatives. PubChem.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitro Compounds. Washington, DC: U.S. Department of Labor.

  • MDPI. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. Molecules.[5][6][7] Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a detailed methodology for the synthesis of 7-ethoxy-4-hydroxy-6-nitroquinoline derivatives, a class of compounds with significant potential for drug discovery, particularly in oncology. We present a robust, step-by-step protocol based on the Gould-Jacobs reaction, followed by a controlled nitration. This document explains the causality behind the chosen synthetic strategy, offers detailed experimental procedures, and outlines a workflow for subsequent biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of novel heterocyclic compounds.

Background and Significance

Quinoline (1-azanaphthalene) derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7] Their planar bicyclic structure allows them to effectively interact with biological macromolecules, such as intercalating with DNA or binding to the active sites of enzymes like tyrosine kinases and topoisomerases.[2][3]

The specific substitutions on the quinoline ring are critical for modulating pharmacological activity:

  • 4-Hydroxy Group: This group, existing in tautomeric equilibrium with the 4-quinolone form, is a key pharmacophore. It often acts as a hydrogen bond donor or acceptor, crucial for binding to target proteins.[4]

  • 6-Nitro Group: As a potent electron-withdrawing group, the nitro moiety can significantly influence the electronic properties of the quinoline ring system. Furthermore, it serves as a valuable synthetic handle, as it can be readily reduced to an amino group, allowing for a wide range of further derivatizations to explore structure-activity relationships (SAR).[8][9]

  • 7-Ethoxy Group: The introduction of an ethoxy group at the 7-position can enhance the lipophilicity of the molecule. This modification can improve membrane permeability and oral bioavailability, and its steric bulk can be optimized to achieve selective binding to the target receptor.[1]

This combination of functional groups makes 7-ethoxy-4-hydroxy-6-nitroquinoline an attractive scaffold for developing targeted therapeutics.

Overall Synthetic Strategy

The synthesis of the target quinoline core is most reliably achieved via a thermal cyclization reaction. The Gould-Jacobs reaction is particularly well-suited for this purpose, as it proceeds from readily available anilines and malonic acid derivatives.[4] The overall strategy involves two main stages:

  • Stage 1: Gould-Jacobs Cyclization: Construction of the 7-ethoxy-4-hydroxyquinoline core from 3-ethoxyaniline.

  • Stage 2: Electrophilic Aromatic Substitution: Regioselective nitration of the quinoline core to introduce the nitro group at the C-6 position.

The workflow for this synthetic approach is outlined below.

G cluster_0 Stage 1: Gould-Jacobs Cyclization cluster_1 Stage 2: Nitration A 3-Ethoxyaniline C Intermediate Anilinomethylene A->C Condensation ~100-110 °C B Diethyl 2-(ethoxymethylene)malonate (EMME) B->C D Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization Diphenyl Ether, ~250 °C E 7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid D->E Saponification NaOH (aq) F 7-Ethoxy-4-hydroxyquinoline E->F Decarboxylation Heat G Target Compound: 7-Ethoxy-4-hydroxy-6-nitroquinoline F->G Nitration HNO₃ / H₂SO₄, 0-5 °C

Caption: Proposed synthetic workflow for 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions, especially the nitration step, must be performed in a well-ventilated chemical fume hood.

Protocol 1: Synthesis of Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction.[4]

  • Reagents & Setup:

    • 3-Ethoxyaniline (1 equiv.)

    • Diethyl 2-(ethoxymethylene)malonate (EMME) (1.05 equiv.)

    • Round-bottom flask equipped with a reflux condenser and heating mantle.

  • Procedure:

    • Combine 3-ethoxyaniline and EMME in the round-bottom flask.

    • Heat the mixture with stirring at 110 °C for 2 hours. The reaction is typically exothermic initially. Ethanol is evolved as a byproduct.

    • Rationale: This step involves the condensation of the aniline with the enol ether of EMME, forming an anilinomethylene intermediate via a Michael-type addition followed by elimination of ethanol.

    • After 2 hours, remove the reflux condenser and continue heating to distill off the ethanol formed.

  • Cyclization:

    • In a separate, larger flask, preheat a high-boiling point solvent like diphenyl ether (approx. 10-15 times the mass of the aniline) to 250 °C.

    • Add the crude anilinomethylene intermediate dropwise to the hot diphenyl ether with vigorous stirring.

    • Rationale: The high temperature provides the activation energy needed for the intramolecular cyclization to form the quinoline ring system.

    • Maintain the temperature at 250 °C for 30 minutes after the addition is complete.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexane or petroleum ether to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • Recrystallize the crude solid from ethanol or acetic acid to yield the pure ester.

Protocol 2: Synthesis of 7-Ethoxy-4-hydroxyquinoline
  • Saponification:

    • Suspend the ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate (1 equiv.) in a 10% aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC).

    • Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions.

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).

    • Collect the precipitated carboxylic acid by vacuum filtration and wash with cold water.

  • Decarboxylation:

    • Place the dried 7-ethoxy-4-hydroxyquinoline-3-carboxylic acid in a flask.

    • Heat the solid gently above its melting point (typically 280-300 °C) until gas evolution (CO₂) ceases. A high-boiling solvent like diphenyl ether can also be used.

    • Rationale: The β-keto acid structure is unstable to heat and readily undergoes decarboxylation.

    • The resulting crude 7-ethoxy-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline

CRITICAL SAFETY WARNING: Nitrating mixtures are highly corrosive and can react violently with organic materials. Perform this reaction behind a blast shield in a fume hood and add the nitrating agent slowly while maintaining a low temperature.

  • Reagents & Setup:

    • 7-Ethoxy-4-hydroxyquinoline (1 equiv.)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer, placed in an ice/salt bath.

  • Procedure:

    • Carefully dissolve the 7-ethoxy-4-hydroxyquinoline in concentrated sulfuric acid in the reaction flask, keeping the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to an equal volume of concentrated sulfuric acid, pre-chilled in an ice bath.

    • Rationale: Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

    • Slowly add the nitrating mixture dropwise to the quinoline solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • A yellow or orange solid should precipitate.

    • Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to pH 6-7.

    • Collect the solid product by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry thoroughly.

    • The crude product can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water.

Characterization and Data

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate¹H NMRAromatic protons (H5, H6, H8), quinoline proton (H2), ethoxy signals (CH₂, CH₃), ester signals (CH₂, CH₃).
MS (ESI+)m/z [M+H]⁺ corresponding to C₁₄H₁₅NO₄.
7-Ethoxy-4-hydroxyquinoline¹H NMRAromatic protons (H5, H6, H8), quinoline protons (H2, H3), ethoxy signals (CH₂, CH₃). Disappearance of ester signals.
MS (ESI+)m/z [M+H]⁺ corresponding to C₁₁H₁₁NO₂.
7-Ethoxy-4-hydroxy-6-nitroquinoline ¹H NMR Aromatic protons (H5, H8) showing distinct shifts due to the nitro group, quinoline protons (H2, H3), ethoxy signals (CH₂, CH₃). Disappearance of the H6 signal.
¹³C NMR Signals corresponding to all 11 unique carbons, with downfield shifts for carbons attached to or near the nitro and ethoxy groups.
MS (ESI+) m/z [M+H]⁺ corresponding to C₁₁H₁₀N₂O₄.
FT-IR Characteristic peaks for O-H (broad), N-O (asymmetric and symmetric stretching at ~1520 and ~1340 cm⁻¹), C=O (quinolone), and aromatic C-H stretching.
HPLC A single major peak indicating >95% purity.

Application in Drug Discovery

Once synthesized and characterized, the novel 7-ethoxy-4-hydroxy-6-nitroquinoline derivatives can enter a drug discovery pipeline.

G A Synthesis & Purification of Quinoline Derivative B Structural Confirmation (NMR, MS, etc.) A->B C In Vitro Screening (e.g., NCI-60 Cell Lines) B->C D Determine IC₅₀ Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assay) E->F G SAR Studies (Synthesize Analogs) E->G H In Vivo Testing (Animal Models) F->H G->C Iterative Improvement

Caption: General workflow for drug discovery using synthesized quinolines.

A primary application is in cancer research. Many quinoline derivatives function by inhibiting key signaling pathways that are overactive in cancer cells.[3] A hypothetical target is a Receptor Tyrosine Kinase (RTK) pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Gene Expression (Proliferation, Survival) TF->Prolif Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Ethoxy-4-hydroxy-6-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline . It is designed to address the specific yield-limiting bottlenecks inherent to the Gould-Jacobs reaction and electrophilic aromatic substitution on electron-rich quinoline systems.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Yield Optimization & Troubleshooting Protocol Target Molecule: 7-Ethoxy-4-hydroxy-6-nitroquinoline (Key intermediate for VEGFR/tyrosine kinase inhibitors)

The Synthetic Workflow (Visual Logic)

The following diagram outlines the critical path and decision nodes. The synthesis is bifurcated into Ring Construction (Gould-Jacobs) and Functionalization (Nitration).

SynthesisWorkflow Start Start: 3-Ethoxyaniline Step1 Condensation (110°C, -EtOH) Start->Step1 + EMME (1 eq) Inter1 Enamine Intermediate (Isolate or One-Pot?) Step1->Inter1 Vacuum removal of EtOH Step2 Cyclization (Gould-Jacobs) (250°C, Dowtherm A) Inter1->Step2 Critical Yield Step Step2->Step2 Issue: Tar Formation Fix: Inert atm, Dilution Inter2 7-Ethoxy-4-hydroxyquinoline Step2->Inter2 Precipitation/Wash Step3 Nitration (HNO3/AcOH, <10°C) Inter2->Step3 Electrophilic Subst. Step3->Step3 Issue: 8-Nitro Isomer Fix: Lower Temp, Steric Control Product Crude Product (Mix of 6-nitro & 8-nitro) Step3->Product Purification Recrystallization (Removal of 8-nitro isomer) Product->Purification Acetic Acid/DMF Final Pure 7-Ethoxy-4-hydroxy- 6-nitroquinoline Purification->Final

Caption: Critical path analysis for 7-Ethoxy-4-hydroxy-6-nitroquinoline synthesis, highlighting high-risk nodes (Red) where yield loss is most common.

Phase I: The Gould-Jacobs Cyclization

Objective: Synthesize the 7-ethoxy-4-hydroxyquinoline core. Critical Failure Point: Thermal degradation ("Tarring") during cyclization.

Protocol Optimization

The reaction between 3-ethoxyaniline and diethyl ethoxymethylenemalonate (EMME) proceeds via an addition-elimination mechanism followed by high-temperature cyclization.

Why 3-ethoxyaniline? You cannot start with a nitro-aniline. The nitro group is strongly electron-withdrawing. If present on the aniline, it deactivates the ring, raising the activation energy for the cyclization step so high that decomposition occurs before ring closure. You must build the ring first, then nitrate.

Step-by-Step Guide
  • Condensation: Mix 3-ethoxyaniline (1.0 eq) and EMME (1.1 eq). Heat to 110–120°C.

    • Yield Tip: Apply a slight vacuum or use a Dean-Stark trap to continuously remove the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle).

  • Cyclization: Add the resulting enamine oil dropwise into boiling Dowtherm A (or Diphenyl ether) at 255–260°C .

    • Crucial: Do not add the solid/oil to cold solvent and heat them up together. This prolonged heating time favors polymerization. "Shock" heating by dropwise addition is superior.

Troubleshooting Phase I
SymptomProbable CauseCorrective Action
Black Tar / Low Yield Polymerization due to oxidation or prolonged heating.1. Ensure N2/Ar atmosphere (critical at 250°C).2. Use high dilution (10-15 mL solvent per 1g reactant).3. Switch to Microwave heating (300°C for 5-10 mins) if scale permits.
Incomplete Reaction Ethanol inhibition.Ensure efficient removal of ethanol during the condensation step.
Wrong Isomer (5-ethoxy) Cyclization at the "crowded" ortho position.3-substituted anilines generally cyclize para to the substituent due to steric hindrance, favoring the 7-ethoxy isomer. This is thermodynamically controlled.

Phase II: Regioselective Nitration

Objective: Introduce the nitro group at C6 while avoiding C8. Critical Failure Point: Formation of the 8-nitro isomer or over-nitration.

Mechanism & Logic

The 7-ethoxy group is an ortho/para director.

  • Position 6 (Ortho): Activated and sterically accessible.

  • Position 8 (Ortho): Activated but sterically hindered by the ethoxy group and the peri-interaction with the ring Nitrogen.

  • Position 4 (OH): The 4-hydroxy group (tautomerizing to 4-quinolone) directs, but the 7-ethoxy effect dominates the benzenoid ring.

Protocol Optimization

Standard mixed acid (H2SO4/HNO3) is often too harsh and can lead to de-ethylation or dinitration.

  • Solvent System: Use Propionic Acid or Acetic Acid as the solvent. These organic acids moderate the nitronium ion (

    
    ) concentration.
    
  • Reagent: Fuming HNO3 (1.1 eq).

  • Temperature: 0–5°C initially, allowing slow warming to RT.

Troubleshooting Phase II
SymptomProbable CauseCorrective Action
High 8-Nitro Impurity Temperature too high or solvent too acidic.1. Keep reaction <10°C.2. The 8-nitro isomer is often more soluble in EtOH. Recrystallize crude from boiling Ethanol or DMF to leave the 8-nitro in the mother liquor.
De-ethylation (7-OH) Acid hydrolysis of the ether.Avoid H2SO4. Use Acetic Anhydride/HNO3 (Acetyl nitrate) for milder conditions if hydrolysis persists.
Low Conversion Poor solubility of the starting quinoline.7-ethoxy-4-hydroxyquinoline is very insoluble. Dissolve in hot acetic acid before adding the nitric acid solution.

Purification & Analysis

Objective: Isolate >98% pure product.

The 6-nitro isomer typically has a higher melting point and lower solubility in lower alcohols than the 8-nitro isomer due to better packing (symmetry).

  • Workup: Pour nitration mixture into ice water. The yellow solid precipitates.[1] Filter and wash with water until neutral pH.

  • Recrystallization:

    • Solvent: DMF (N,N-Dimethylformamide) and Water, or Glacial Acetic Acid.

    • Method: Dissolve in minimum hot DMF. Add water dropwise until turbidity appears.[2] Cool slowly.

  • Validation:

    • 1H NMR: Look for the para-coupling pattern of protons at C5 and C8.

      • 6-Nitro (Product): Singlets (or weak para-coupling) for H5 and H8.

      • 8-Nitro (Impurity): Doublets (ortho coupling) for H5 and H6.

Frequently Asked Questions (FAQ)

Q: Can I use 3-ethoxy-4-nitroaniline as a starting material to avoid the nitration step? A: No. The Gould-Jacobs cyclization requires an electron-rich aniline to attack the EMME and subsequently cyclize. The nitro group is a strong deactivator. While not impossible, the yields are typically <10% and require extreme conditions that degrade the molecule.

Q: My product is turning red/brown upon drying. Why? A: This indicates residual acid or light sensitivity. 4-hydroxyquinolines can be photosensitive. Ensure the filter cake is washed thoroughly with water (until pH paper shows neutral) and dry in a vacuum oven away from direct light.

Q: How do I remove the Dowtherm A after cyclization? A: Dowtherm A has a high boiling point (~258°C). Do not try to distill it off. Instead, cool the reaction mixture to RT. Add a non-polar solvent like Hexane or Heptane . The quinoline product will precipitate (it is insoluble in alkanes), while Dowtherm remains in solution. Filter and wash with plenty of hexane.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. (Foundational work on regioselectivity).[5]

  • BenchChem Technical Notes. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.6[4][7]

  • Organic Syntheses. (1955).[3] 2-Methyl-4-hydroxyquinoline (Example of Dowtherm Usage). Coll. Vol. 3, p. 593. 1[4]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

overcoming solubility issues with 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges

Introduction

Welcome to the technical support hub for 7-Ethoxy-4-hydroxy-6-nitroquinoline . If you are accessing this guide, you are likely encountering the characteristic "brick dust" insolubility associated with nitro-substituted 4-hydroxyquinolines.

The Core Challenge: This compound presents a dual solubility barrier.[1] First, the 4-hydroxyquinoline moiety exists predominantly as the 4(1H)-quinolone tautomer in solution. This creates a strong intermolecular hydrogen-bonding network (head-to-tail stacking) that resists dissolution. Second, the 6-nitro group is strongly electron-withdrawing, reducing the basicity of the ring nitrogen and further decreasing solubility in mild acidic buffers.

This guide moves beyond standard "add more DMSO" advice, offering chemically grounded protocols to stabilize this compound in biological assays and synthesis workflows.

Module 1: The Basics (Physicochemical Profile)

Before attempting formulation, review these critical parameters. Data represents a synthesis of experimental values for the specific compound and close structural analogs (e.g., 6-nitro-4-quinolones).

ParameterValue / CharacteristicImplication for Handling
Tautomerism 4-hydroxy

4-quinolone
The quinolone (keto) form dominates in polar solvents. It is less soluble than the hydroxy form.
pKa (Acidic) ~6.5 – 7.5 (Phenolic/NH)The nitro group increases acidity. Solubility improves significantly at pH > 8.0 .
pKa (Basic) < 2.0 (Ring Nitrogen)Very weak base due to 6-NO₂. Acidification (pH < 4) is ineffective for solubilization and may cause precipitation.
LogP (Predicted) ~2.1 – 2.5Moderately lipophilic. Requires organic cosolvents or cyclodextrins.
Appearance Yellow to Brown SolidColor intensity changes with pH (Yellow = Neutral/Acidic; Orange/Red = Basic).
Best Solvents DMSO, DMF, DMAcSoluble > 20 mg/mL with warming.
Poor Solvents Water, Ethanol (Cold), DCMAvoid using these for primary stock preparation.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My compound precipitates immediately upon adding the DMSO stock to cell culture media."

Diagnosis: This is "Solvent Shock." The rapid change in polarity causes the hydrophobic quinolone cores to aggregate before they can disperse. The Fix:

  • Do NOT pipette the DMSO stock directly into the bulk media.

  • Use the "Sandwich" Dilution Method:

    • Place the required volume of DMSO stock into the empty tube.

    • Add 10% of the final volume using pure ethanol or PEG-400 (Polyethylene glycol) to the DMSO. Mix.

    • Slowly add the pre-warmed (37°C) media to this mixture while vortexing.

  • Why this works: The intermediate cosolvent (PEG/Ethanol) reduces the polarity gap, preventing the formation of amorphous precipitates.

Scenario B: "The solution turned deep orange/red after I adjusted the pH. Did I degrade it?"

Diagnosis: Likely No . This is a halochromic shift . Explanation: The 6-nitro group conjugates with the aromatic system. When you raise the pH (deprotonating the 4-OH/NH), the resulting anion has a different delocalization pattern, absorbing light at a longer wavelength (red shift). Action:

  • Verify purity via HPLC if uncertain.

  • If the color change is reversible (returns to yellow upon acidification), the compound is intact.

  • Warning: If the solution turns dark brown or black, oxidative degradation has occurred. Discard.

Scenario C: "I cannot get the solid to dissolve in DMSO, even at 10 mM."

Diagnosis: Crystal Lattice Energy Lock. The Fix:

  • Sonicate at 40°C: Cold sonication is often insufficient to break the intermolecular H-bonds of the quinolone dimer.

  • Acidify the DMSO: Add 1% (v/v) Glacial Acetic Acid to the DMSO.

    • Note: This disrupts the intermolecular hydrogen bonding between the 4-carbonyl and the N-H of neighboring molecules, promoting solvation.

Module 3: Advanced Protocols

Protocol 1: The "pH-Switch" Solubilization Strategy

Best for: Animal studies or high-concentration aqueous injections.

Concept: Dissolve the compound in its ionized (soluble) state, then buffer it down to a physiological pH in the presence of a stabilizer to prevent crash-out.

Reagents:

  • Compound (Powder)[2][3][4]

  • 0.1 M NaOH

  • 20% SBE-β-Cyclodextrin (Captisol®) in PBS

  • 1 M HCl

Step-by-Step:

  • Weigh the target amount of 7-Ethoxy-4-hydroxy-6-nitroquinoline.

  • Dissolve completely in a minimal volume of 0.1 M NaOH . The solution should be clear and deep orange/red.

    • Why: This creates the sodium salt, which is highly water-soluble.

  • Add the 20% Cyclodextrin solution (volume = 90% of final target).

  • Titrate slowly with 1 M HCl while stirring rapidly.

    • Target pH: 7.4 – 8.0.

    • Observation: The color will shift back to yellow. The cyclodextrin encapsulates the hydrophobic core as it re-protonates, preventing precipitation.

  • Filter through a 0.22 µm PVDF membrane.

Protocol 2: High-Stability DMSO Stock for Screening

Best for: High-Throughput Screening (HTS) and long-term storage.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves). Water content >0.5% promotes degradation.

  • Concentration: Prepare at 20 mM . Avoid higher concentrations (e.g., 100 mM) to prevent crashing out upon freeze-thaw cycles.

  • Aliquot: Store in single-use amber vials at -20°C.

  • Thawing: Heat to 37°C and vortex for 30 seconds before every use. 4-quinolones can form "invisible" micro-crystals upon freezing.

Module 4: Solubility Decision Logic

The following diagram outlines the logical workflow for selecting the correct solubilization strategy based on your application.

SolubilityWorkflow Start START: Define Application AppType What is the end use? Start->AppType HTS In Vitro Screening (Microplates) AppType->HTS Animal In Vivo / Animal Study (IP/IV/Oral) AppType->Animal ChemSynth Chemical Synthesis (Intermediate) AppType->ChemSynth DMSO_Stock Prepare 20mM Stock in Anhydrous DMSO HTS->DMSO_Stock Formulation Requires Aqueous Solubility > 1 mg/mL Animal->Formulation SynthSolvent Use DMF or DMAc at 60°C ChemSynth->SynthSolvent PrecipCheck Precipitation on Dilution? DMSO_Stock->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy DirectAdd Direct Addition OK Intermediate Use Intermediate Dilution: DMSO -> Ethanol -> Media Cyclodextrin Use Protocol 1: pH-Switch + Cyclodextrin Formulation->Cyclodextrin Cosolvent Alternative: 10% DMSO / 40% PEG400 / 50% Saline Formulation->Cosolvent No->DirectAdd Yes->Intermediate

Caption: Decision tree for selecting the optimal solubilization method based on experimental requirements.

References

  • BenchChem. (2025).[1][5][6][7] Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution. Retrieved from

  • TargetMol. (2025). 4-Hydroxyquinoline Solubility & Handling Instructions. Retrieved from

  • PubChem. (2025). Compound Summary: 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline (Analogous Structure).[2] Retrieved from [8]

  • MilliporeSigma. (2025). MultiScreen Solubility Filter Plate Protocol for DMSO Solubilization. Retrieved from

  • Brieflands. (2013).[9] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from

Sources

optimizing 7-Ethoxy-4-hydroxy-6-nitroquinoline concentration in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing 7-Ethoxy-4-hydroxy-6-nitroquinoline Concentration in Assays

Executive Summary & Chemical Context

7-Ethoxy-4-hydroxy-6-nitroquinoline (EHNQ) is a functionalized quinoline scaffold often utilized as a synthetic intermediate or a bioactive fragment in kinase and topoisomerase inhibitor discovery. Its structural features—specifically the electron-withdrawing nitro group at position 6 and the ethoxy group at position 7—create distinct physicochemical challenges.

Critical Mechanism : The 4-hydroxyquinoline core exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. The 6-nitro substituent stabilizes the anionic species, significantly affecting pKa and solubility. In aqueous buffers, this molecule is prone to micro-precipitation and non-specific aggregation , which leads to false positives (promiscuous inhibition) or erratic dose-response curves.

This guide provides a self-validating workflow to determine the optimal working concentration, ensuring data integrity in enzymatic and cell-based assays.

Troubleshooting & FAQs: The "Why" Behind the Protocol

Q1: My IC50 curves are flat or show a steep drop-off at high concentrations. Is the compound inactive?

Diagnosis: This is likely an artifact of solubility-limited precipitation , not true inactivity or toxicity. Technical Insight: EHNQ is highly hydrophobic. At concentrations >10 µM in aqueous buffer, it may form colloidal aggregates. These aggregates can sequester enzymes (causing false inhibition) or scatter light (interfering with OD readings). Solution:

  • Validate Solubility: Perform a dynamic light scattering (DLS) check or a simple absorbance linearity test (see Protocol A) to find the "Critical Aggregation Concentration" (CAC).

  • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt colloidal aggregates.

Q2: The compound appears yellow/orange. Will this interfere with my fluorescence assay?

Diagnosis: Yes, Inner Filter Effect (IFE) is a high risk. Technical Insight: Nitro-substituted quinolines typically absorb strongly in the UV-Blue region (300–450 nm). If your assay uses a fluorophore excited or emitting in this range (e.g., Coumarin, DAPI, or GFP), EHNQ will absorb the signal, appearing as a potent inhibitor (quencher). Solution:

  • Spectral Scan: Measure the absorbance spectrum of EHNQ (1–100 µM) in your assay buffer.

  • Shift Fluorophores: If absorbance overlaps with your reporter, switch to Red-shifted dyes (e.g., Alexa Fluor 647, Resorufin) where the nitroquinoline absorbance is negligible.

Q3: How do I maintain stability during serial dilutions?

Diagnosis: "Crashing out" during intermediate dilution steps. Technical Insight: Diluting a 10 mM DMSO stock directly into a water-based buffer (1:1000) creates a localized region of high water content, causing immediate precipitation that may not re-dissolve. Solution:

  • The "DMSO-Push" Method: Perform all serial dilutions in 100% DMSO first. Only the final transfer step should introduce the compound into the aqueous assay buffer. This ensures every well has a consistent final DMSO concentration (e.g., 1%).

Optimization Workflows (Visualized)

Figure 1: Assay Development Logic for Hydrophobic Quinolines

This flowchart illustrates the decision-making process for selecting the maximum assay concentration (MAC).

OptimizationWorkflow Start Start: EHNQ Stock (10 mM DMSO) SolubilityCheck Step 1: Aqueous Solubility Limit Test (Absorbance @ 400nm) Start->SolubilityCheck SolubilityCheck->Start Precipitation? Lower Conc / Add Detergent InterferenceCheck Step 2: Spectral Interference Scan (Does it quench signal?) SolubilityCheck->InterferenceCheck If Soluble DMSOTolerance Step 3: DMSO Tolerance Test (Max % DMSO for Enzyme/Cell) InterferenceCheck->DMSOTolerance If No Quenching Decision Define Maximum Assay Concentration (MAC) InterferenceCheck->Decision Quenching? Use Red-Shifted Dye DMSOTolerance->Decision Execution Run Dose-Response (0.01% Detergent Added) Decision->Execution

Caption: Systematic workflow to define the Maximum Assay Concentration (MAC) and mitigate false positives caused by precipitation or optical interference.

Step-by-Step Protocol: Determination of Aqueous Solubility Limit

Objective: To define the concentration at which EHNQ precipitates in your specific assay buffer.

Materials:

  • EHNQ Stock (10 mM in 100% DMSO)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • UV-Transparent 96-well plate

Protocol:

  • Preparation: Prepare a 2x serial dilution of EHNQ in 100% DMSO (Range: 10 mM down to 0.01 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 30 minutes at Room Temperature (or assay temp).

  • Read: Measure Absorbance at 600 nm (turbidity) and 280 nm (compound).

  • Analysis:

    • Plot Absorbance (600 nm) vs. Concentration.

    • Result: A spike in OD600 indicates the solubility limit. Your MAC should be set 2-fold lower than this point.

Table 1: Recommended Dilution Scheme (Avoids "Crashing Out")
StepSource Conc. (mM)SolventDest.[1][2][3][4] Volume (µL)Final Conc. in WellComment
1 10 (Stock)DMSO--Store at -20°C, dark
2 Serial DilutionDMSO50-Critical: Keep in 100% DMSO
3 IntermediateBuffer980 (Buffer) + 20 (Cmpd)200 µM (2% DMSO)Prepare immediately before use
4 Final AssayAssay Vol10 µL (Step 3) + 10 µL (Enzyme)100 µM (1% DMSO) Final Assay Condition

Scientific Rationale & Mechanism

The Nitro-Effect: The 6-nitro group is a strong electron-withdrawing group (EWG). This decreases the electron density of the quinoline ring, making the 4-hydroxy proton more acidic (lower pKa).

  • At pH > 7.0: A significant fraction may deprotonate to the anion, which is more soluble than the neutral form.

  • At pH < 6.0: The neutral form dominates, drastically reducing solubility.

  • Implication: If your assay requires acidic conditions (e.g., lysosomal enzymes), the solubility limit of EHNQ will be significantly lower than in cytosolic buffers (pH 7.4).

Reference Grounding: Studies on similar quinoline derivatives, such as 6-nitroquipazine or nitro-substituted hydroxyquinolines, demonstrate that nitro groups enhance π-stacking interactions, promoting aggregation [1]. Furthermore, the "inner filter effect" of nitro-aromatics is a documented source of error in fluorescence-based kinase assays [2].

References

  • PubChem. 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Mitrović, A. et al. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline.[2] PubMed. Available at: [Link]

Sources

troubleshooting 7-Ethoxy-4-hydroxy-6-nitroquinoline experimental artifacts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Experimental Artifacts & Assay Interference

Audience: Medicinal Chemists, Assay Biologists, and Process Chemists.[1]

Introduction: The "Hidden" Variables

7-Ethoxy-4-hydroxy-6-nitroquinoline (CAS: 16400-49-6) is a critical scaffold, primarily known as a precursor to Decoquinate and as a probe in heterocyclic chemistry.[1] While structurally robust, its experimental behavior is dominated by three physicochemical phenomena that often manifest as "artifacts":

  • Keto-Enol Tautomerism: Creating ambiguous NMR and binding data.

  • Nitro-Quenching: The 6-nitro group silences native quinoline fluorescence, but accidental reduction can trigger false-positive signals.[1]

  • Hydrophobic Aggregation: Leading to promiscuous inhibition in biochemical assays.

This guide provides a root-cause analysis and resolution workflows for these specific issues.

Module 1: Solubility & Aggregation Artifacts

Issue: "My IC50 data is non-reproducible," or "The compound precipitates in cell culture media."

Technical Analysis

Like many 4-hydroxyquinolines, this compound is essentially insoluble in neutral water.[1] It relies on the 4-quinolone tautomer, which has high lattice energy. In aqueous buffers, it forms colloidal aggregates (100–1000 nm) that sequester enzymes, leading to promiscuous inhibition —a classic false positive in drug discovery.

Troubleshooting Protocol
SymptomRoot CauseDiagnostic StepCorrective Action
Precipitation in Media "Crash-out" upon dilution from DMSO to aqueous buffer.[1]Measure Absorbance at 600nm (turbidity check).Protocol A: Pre-dilute in intermediate solvent (e.g., PEG-400) before adding to media. Maintain DMSO < 1%.
Steep Hill Slope (>2.0) Colloidal aggregation causing non-specific protein binding.Add 0.01% Triton X-100 to the assay buffer.If IC50 shifts significantly (>5x) with detergent, the activity is an artifact.
Variable NMR Signals Aggregation-induced line broadening.Run DOSY NMR (Diffusion Ordered Spectroscopy).Switch solvent to TFA-d or DMSO-d6 + 1% DCl to break H-bond networks.[1]
Protocol A: The "Solvent-Shift" Preparation
  • Dissolve solid stock in 100% DMSO to 10 mM.

  • Dilute 1:10 into PEG-400 (Polyethylene glycol) or Propylene Glycol (not water).

  • Slowly add this mix to the aqueous buffer/media with rapid vortexing.

    • Why? This prevents the formation of the critical nucleus size required for precipitation.

Module 2: Spectral Artifacts (Fluorescence & UV)

Issue: "I see unexpected fluorescence," or "The compound is silent in my fluorescence binding assay."

Technical Analysis

Quinolines are typically fluorophores.[2] However, the 6-Nitro group (NO₂) is a potent fluorescence quencher via Intersystem Crossing (ISC) .

  • The Artifact: If the nitro group is chemically reduced (by cellular reductases, DTT, or impurities) to an Amine (NH₂) , the quenching is removed, and the molecule becomes highly fluorescent. This "Turn-On" effect can be mistaken for biological activity or binding.[1]

Visualization: The Nitro-Switch Mechanism

FluorescenceSwitch Nitro 6-Nitro Species (Non-Fluorescent) Reduction Reduction Event (DTT, Cellular Reductase, Fe impurities) Nitro->Reduction + 2e- / 2H+ Amine 6-Amino Species (Highly Fluorescent) Reduction->Amine Restoration of ICT Artifact False Positive Signal (Assay Interference) Amine->Artifact u03bb_em ~450-500nm

Caption: The "Nitro-Switch" artifact where accidental reduction converts the "dark" nitro-quinoline into a "bright" amino-quinoline, causing false positives in fluorescence assays.[1]

FAQ: Spectral Interference

Q: I am using DTT in my kinase assay, and the background fluorescence is rising. Why? A: DTT (dithiothreitol) is a strong reducing agent. It can slowly reduce the nitro group to a hydroxylamine or amine over hours, especially at pH > 7.5.

  • Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) , which is less likely to reduce aromatic nitro groups under standard assay conditions.

Q: Can I use this compound as a fluorescent probe? A: Only if you intentionally reduce it first. The 7-ethoxy-4-hydroxy-6-nitroquinoline itself should be treated as a non-fluorescent quencher .[1]

Module 3: Structural Ambiguity (Tautomerism)

Issue: "The NMR spectrum shows broad peaks," or "The chemical shift of the C4 carbon is incorrect."

Technical Analysis

4-Hydroxyquinolines exist in a tautomeric equilibrium between the Enol form (4-hydroxy) and the Keto form (4-quinolone) .[1]

  • In Solid State/Polar Solvents: The 4-Quinolone (Keto) form dominates.[1]

  • In Non-Polar Solvents: The Enol form may be visible.

  • The Artifact: This equilibrium causes "missing" or broadened protons in 1H NMR (specifically the NH/OH proton) and confusing 13C shifts for the C4 position (carbonyl vs. C-OH).

Visualization: Tautomeric Equilibrium

Tautomerism Enol Enol Form (4-Hydroxy) Favored in: Gas Phase / Non-polar Keto Keto Form (4-Quinolone) Favored in: Solid State / Polar Solvents (DMSO) Enol->Keto Tautomerization Artifact1 NMR: Broad NH/OH signals Keto->Artifact1 Artifact2 Binding: H-Bond Donor vs Acceptor mismatch Keto->Artifact2

Caption: The 4-hydroxyquinoline vs. 4-quinolone tautomerism. In DMSO-d6, the Keto form typically predominates, showing a broad NH signal downfield (>11 ppm).

Diagnostic Checklist for NMR
  • Solvent Choice: Do not use CDCl₃ if solubility is poor; it leads to aggregation and broadening. Use DMSO-d6 .

  • Acidification: Adding a drop of TFA (Trifluoroacetic acid) protonates the nitrogen, locking the molecule into a single cationic species. This sharpens the peaks immediately.

  • Carbon Shift:

    • C4-OH (Enol): ~160-165 ppm.[1]

    • C4=O (Keto): ~175-180 ppm (Typical for 4-quinolones).[1]

Module 4: Synthesis Impurities (Iron/Rust)

Issue: "The product has a reddish hue and fails elemental analysis."

Technical Analysis

If this compound was synthesized or used as an intermediate involving Iron/Acid reduction (common in Decoquinate synthesis), paramagnetic iron oxides ("rust") can chelate to the 4-hydroxy/4-keto oxygen.[1]

  • Impact: Paramagnetic impurities broaden NMR lines and quench fluorescence unpredictably.

Purification Workflow (The "Chelation Wash")

Standard silica chromatography often fails to remove trace iron. Use this wash sequence:

  • Dissolve crude material in CHCl₃/MeOH (9:1) .

  • Wash 2x with 5% aqueous EDTA (disodium salt) .

    • Mechanism:[1][2] EDTA strips Fe(III) from the quinolone chelate.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄.

References

  • Solubility & Aggregation in Drug Discovery

    • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link

    • Context: Establishes the mechanism of colloidal aggregation for hydrophobic scaffolds like quinolines.
  • Tautomerism of 4-Hydroxyquinolines

    • Claramunt, R. M., et al. (2006). The structure of 4-hydroxyquinoline (4-quinolone).[1][3] Arkivoc, (iv), 66-74. Link

    • Context: detailed NMR analysis distinguishing the keto vs. enol forms in various solvents.
  • Nitro-Group Fluorescence Quenching

    • Li, Y., et al. (2013). Design of a new fluorescent probe for thiols based on a nitro-quenched fluorophore. Sensors and Actuators B: Chemical, 186, 282-288. Link

    • Context: Explains the photophysics of how nitro groups quench fluorescence and how reduction restores it.
  • Decoquinate Synthesis & Intermediates

    • Decoquinate - CAS Common Chemistry.[1][4] American Chemical Society.[4] Link

    • Context: Verifies the chemical identity and structural context of the 7-ethoxy-4-hydroxy-6-nitroquinoline intermedi

Sources

Technical Support Center: Stability of 7-Ethoxy-4-hydroxy-6-nitroquinoline

[1]

Executive Technical Summary

7-Ethoxy-4-hydroxy-6-nitroquinoline is a substituted quinoline scaffold often used as a synthesis intermediate or a bioactive fragment in kinase inhibitor development. Its stability in solution is governed by three primary physicochemical factors: keto-enol tautomerism , nitro-group photolability , and hydrophobic aggregation .

Users frequently misdiagnose precipitation as chemical degradation. This guide differentiates between physical instability (solubility crash) and chemical instability (decomposition) to ensure experimental validity.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Stability
Core Structure Quinoline (Nitro, Ethoxy, Hydroxy substituted)Electron-deficient ring (due to

) reduces oxidative susceptibility compared to simple ethoxy-quinolines.
Tautomerism 4-Hydroxy

4-Quinolone
CRITICAL: In solution, the 4-quinolone (keto) form often predominates. This impacts solubility and spectral properties.
Solubility Low in neutral water; High in DMSO/DMFAqueous dilutions >10 µM are prone to rapid precipitation.
pKa (Calc) ~6.5 (Quinoline N), ~8.5 (4-OH)pH-dependent solubility; acidic pH protonates the nitrogen (increasing solubility), basic pH ionizes the hydroxyl.

Critical Stability FAQs

Q1: My aqueous dilution turned cloudy immediately. Is the compound degrading?

Diagnosis: No, this is likely physical instability (precipitation), not chemical degradation. Mechanism: The ethoxy and nitro groups render the molecule highly lipophilic. When a concentrated DMSO stock is diluted into aqueous media (PBS, media, water), the solvent capacity drops below the compound's solubility limit. Solution:

  • Limit Final Concentration: Maintain aqueous concentrations

    
     if possible.
    
  • Use a Carrier: Include 0.5% methylcellulose or cyclodextrins (e.g., HP-

    
    -CD) for animal dosing formulations.
    
  • Check pH: Ensure the buffer pH does not drift near the compound's isoelectric point where solubility is lowest.

Q2: The solution turned from pale yellow to deep orange/brown. What happened?

Diagnosis: This indicates Photolytic Degradation or pH-induced Ionization . Mechanism:

  • Photolysis: Nitro-aromatics are photosensitive. Exposure to ambient light (especially UV/blue spectrum) can trigger nitro-to-nitroso reduction or radical formation, leading to azo-dimerization (browning).

  • Ionization: The 4-hydroxy group is acidic (pKa ~8-9). In basic conditions (pH > 8), the phenolate anion forms, which is deeply colored (bathochromic shift) compared to the neutral species. Action:

  • Check pH.[1][2][3] If pH > 8, the color change is reversible and likely just ionization.

  • If pH is neutral and color persists, the compound has photodegraded. Discard the solution.

Q3: Can I store the stock solution in DMSO at -20°C?

Diagnosis: Yes, but with caveats regarding hygroscopicity . Mechanism: DMSO is hygroscopic (absorbs water from air). Water intake lowers the solubility of the quinoline, causing "invisible" micro-precipitation over freeze-thaw cycles. Protocol:

  • Store in single-use aliquots.

  • Use anhydrous DMSO (<0.1% water).

  • Seal vials with Parafilm under argon/nitrogen gas before freezing.

Troubleshooting Logic & Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues in solution.

StabilityLogicStartIssue ObservedPrecipitationCloudiness / ParticulatesStart->PrecipitationColorChangeColor Shift (Yellow -> Brown/Red)Start->ColorChangeNewPeaksNew HPLC Peaks / Loss of PotencyStart->NewPeaksCheckSolventCheck Solvent SystemPrecipitation->CheckSolventCheckLightWas it exposed to light?ColorChange->CheckLightPhotolysisPhotodegradation(Nitro reduction/coupling)NewPeaks->PhotolysisUV StressHydrolysisChemical Hydrolysis(Rare: Ethoxy cleavage)NewPeaks->HydrolysisAcidic/Basic StressPhysicalCrashPhysical Instability(Solubility Limit Exceeded)CheckSolvent->PhysicalCrashHigh Water %CheckPHCheck pHCheckLight->CheckPHNoCheckLight->PhotolysisYesCheckPH->NewPeakspH NeutralIonizationReversible Ionization(Phenolate formation)CheckPH->IonizationpH > 8

Figure 1: Diagnostic flowchart for 7-Ethoxy-4-hydroxy-6-nitroquinoline stability issues. Blue nodes indicate entry points; dashed nodes indicate root causes.

Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a long-term storage solution that minimizes oxidative and hydrolytic degradation.

  • Weighing: Weigh approximately 2.6 mg of 7-Ethoxy-4-hydroxy-6-nitroquinoline (MW ~259.2 g/mol ) into an amber glass vial.

    • Note: Use amber glass to prevent photolysis.[4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).
    
    • Why Anhydrous? Water promotes hydrolysis and precipitation.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear and yellow.

  • Storage: Aliquot into 50 µL volumes in PCR tubes or small amber vials. Flush with Nitrogen/Argon.[4] Store at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; 12 months at -80°C.

Protocol B: Rapid Stability Assessment (HPLC)

Purpose: To verify compound integrity before critical biological assays.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-quinoline absorbance).

Procedure:

  • Blank Prep: Inject pure DMSO to identify solvent front.

  • Sample Prep: Dilute stock 1:100 in 50:50 Water:Acetonitrile . (Do not dilute in pure water to avoid precipitation on the column).

  • Analysis:

    • Peak Purity: The main peak should account for >95% of total area.

    • Impurity Flags: Look for early eluting peaks (hydrolysis products, e.g., 4,7-dihydroxy-6-nitroquinoline) or late eluting dimers.

Mechanistic Insight: Tautomerism

Understanding the tautomeric nature of this molecule is vital for interpreting "stability" data. 4-Hydroxyquinolines exist in equilibrium with 4-Quinolones.

Figure 2: The keto-enol tautomerism. In polar solvents like DMSO and water, the equilibrium shifts heavily toward the Keto (4-Quinolone) form. This is NOT degradation, but it alters the UV-Vis spectrum and solubility profile.

References & Authority

  • Solubility of Nitroquinolines: BenchChem Technical Support. Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro. (Inferred class behavior for nitro/ethoxy quinolines). Link

  • Photostability of Nitro-Aromatics: Eawag-BBD. Nitrophenol Family Degradation Pathway.[5] (Mechanistic basis for nitro-group photoreduction). Link

  • Tautomerism of 4-Hydroxyquinolines: Sigma-Aldrich/Merck. Product Specification: 4-Hydroxy-7-methoxy-quinoline-3-carboxylate. (Structural analogs confirming keto-enol behavior). Link

  • General Handling of Kinase Inhibitors: PubChem. 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline Compound Summary. (Handling data for similar scaffolds). Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

common pitfalls in 7-Ethoxy-4-hydroxy-6-nitroquinoline experiments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for High-Value Kinase Inhibitor Intermediates

Content Type: Technical Support / FAQ / SOP Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Brick Dust" Challenge

You are likely working with 7-Ethoxy-4-hydroxy-6-nitroquinoline (and its tautomers) because you are synthesizing Type I or Type II kinase inhibitors targeting EGFR, VEGFR, or similar tyrosine kinases. This scaffold is a critical intermediate, often serving as the electrophilic core for subsequent 4-anilino substitutions.

However, this molecule is notorious in the lab. It is often referred to as "brick dust" due to its high melting point, poor solubility, and deceptive spectral data. This guide addresses the three most common failure modes: Misinterpretation of NMR (Tautomerism) , Stalled Chlorination , and Ethoxy Cleavage during Reduction .

Module 1: Analytical Characterization (The "Missing Phenol")

Issue:

"I synthesized 7-Ethoxy-4-hydroxy-6-nitroquinoline, but my


H NMR shows no hydroxyl proton, and the carbon shift is wrong. Did I make the wrong molecule?"
Technical Insight:

You likely made the correct molecule, but you are looking for the wrong tautomer. In the solid state and in polar solvents (DMSO-


), 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolone  tautomer.[1]
  • The Trap: You expect a phenolic -OH signal (~9-10 ppm) and an aromatic C-O carbon (~160 ppm).

  • The Reality: You will see a broad amide -NH signal (>11 ppm) and a carbonyl-like carbon signal (~176 ppm).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift that confuses spectral assignment.

Tautomerism Enol Enol Form (4-hydroxyquinoline) Favored in: Gas Phase / Non-polar Keto Keto Form (4(1H)-quinolone) Favored in: Solid State / DMSO / Water Enol->Keto Tautomerization (Rapid) Dimer Intermolecular Dimer (High Lattice Energy) Keto->Dimer H-Bond Stacking

Figure 1: Tautomeric equilibrium favoring the 4-quinolone species in experimental conditions.

Diagnostic Checklist
FeatureEnol Form (Expected)Keto Form (Observed)

H NMR (OH/NH)
Sharp singlet ~9-10 ppmBroad singlet 11-13 ppm (Exchangeable)

C NMR (C4)
~160-165 ppm (Aromatic C-O)~175-178 ppm (Carbonyl-like)
IR Spectrum Broad O-H stretch 3200-3400 cm

Sharp C=O stretch ~1620-1640 cm

Module 2: Functionalization (The "Stalled Chlorination")

Issue:

"I am trying to convert the 4-hydroxy group to a 4-chloro group using POCl


, but the reaction is incomplete or yields a 'gummy' solid that isn't my product."
Technical Insight:

The conversion of the 4-quinolone to 4-chloroquinoline is NOT a simple substitution. It proceeds via a Vilsmeier-Haack type mechanism .[2]

  • The Barrier: The 4-quinolone is electron-deficient due to the 6-nitro group, making the oxygen less nucleophilic toward phosphorus.

  • The Catalyst: Pure POCl

    
     is often insufficient. You must use a catalyst (DMF) or a base (N,N-Diethylaniline) to form the reactive chloro-iminium species.
    
  • The Intermediate Trap: The reaction forms a phosphorodichloridate intermediate. If you quench with water too cold or too fast without hydrolysis, this intermediate can precipitate, mimicking the product but failing downstream coupling.

Troubleshooting Workflow

ChlorinationFix Start Problem: Low Yield / Incomplete Reaction Check1 Did you use a catalyst? Start->Check1 Action1 Add 2-5 eq. DMF or Diethylaniline. Forms reactive Vilsmeier complex. Check1->Action1 No Check2 Is the POCl3 fresh? Check1->Check2 Yes Action1->Check2 Action2 Distill POCl3. Hydrolyzed POCl3 (Phosphoric acid) kills the reaction. Check2->Action2 No/Unknown Check3 Quench Procedure Check2->Check3 Yes Action2->Check3 Result Success: 4-Chloro Derivative Check3->Result Slow pour into Ice/NH3 Maintain pH > 8

Figure 2: Decision tree for optimizing the chlorination of electron-deficient quinolones.

Optimized Protocol: POCl Chlorination
  • Setup: Flame-dry flask under Argon.

  • Reagents: Suspend 7-ethoxy-4-hydroxy-6-nitroquinoline (1.0 eq) in POCl

    
     (5-8 eq).
    
  • Catalysis: Add N,N-Dimethylaniline (1.0 eq) or DMF (cat. 3-5 drops) . Note: Aniline bases often work better for nitro-substituted quinolines than DMF alone.

  • Temperature: Heat to 90-105°C . Do not reflux immediately; ramp slowly to allow the intermediate to form.

  • Monitoring: Monitor by TLC (EtOAc/Hex). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot (Rf ~0.6-0.8).

  • Workup (CRITICAL):

    • Evaporate excess POCl

      
      in vacuo first (toluene azeotrope helps).
      
    • Pour residue onto crushed ice/NaHCO

      
      .
      
    • Wait: Stir for 30 mins to ensure the P-O bond hydrolyzes completely.

Module 3: Reduction Pitfalls (Protecting the Ethoxy)

Issue:

"During the reduction of the 6-nitro group to the 6-amine, I am observing the formation of a phenol byproduct (loss of ethyl group)."

Technical Insight:

The 7-ethoxy group is peri-positioned to the nitro group.

  • Acid Sensitivity: Standard Iron/Acetic Acid or Tin(II) Chloride/HCl reductions create a highly acidic, hot environment. This can cleave the ethyl ether, especially if the reaction stalls and is heated longer.

  • Lewis Acid Cleavage: If using metals (Fe, Sn, Zn) with strong mineral acids, the metal salts can act as Lewis acids, coordinating to the ethoxy oxygen and facilitating de-alkylation.

Recommended Reduction Methods
MethodRisk LevelNotes
Fe / Acetic Acid (Reflux) HIGH High temp + acid promotes ether cleavage. Avoid if possible.
SnCl

/ EtOH
MEDIUM Tin salts are difficult to remove; Lewis acidity may cleave ether.
H

(balloon) / Pd-C
LOW Preferred. Run in MeOH/THF. Cleanest profile.
Fe / NH

Cl (Aq/EtOH)
LOW "Bechamp Reduction" variant. Milder pH (~5-6). Excellent for preserving ethers.

Protocol for Fe/NH


Cl Reduction (Ether-Safe): 
  • Dissolve substrate in EtOH/THF (3:1).

  • Add saturated aq. NH

    
    Cl (5 eq).
    
  • Add Iron powder (5 eq, fine mesh).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge).

  • Monitor by LCMS for the aniline mass (M-30).

References

  • Tautomerism of 4-Hydroxyquinolines

    • Study: "Tautomerism of 4-Hydroxy-4(1H) quinolone."[1] The keto-form is favored in crystal and polar solutions.[1]

    • Source:

  • Chlorination Mechanisms & Protocols

    • Protocol: "Large-Scale Solvent-Free Chlorination... Using Equimolar POCl3.
    • Source:

  • Solubility & Properties

    • Data: "Effect of pH and Ionic Strength on the Solubility of Quinoline."[3] Explains the pH-dependent solubility profile critical for workup.

    • Source:

  • Nitro Reduction Strategies

    • Review: "Efficient Reduction of Nitroaromatic Compounds."[4] Compares hydrogenation vs. metal reduction selectivity.

    • Source:

Sources

Technical Support Center: Enhancing the Biological Activity of 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological activity of 7-Ethoxy-4-hydroxy-6-nitroquinoline. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and application of 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Q1: What are the known biological activities of quinoline derivatives like 7-Ethoxy-4-hydroxy-6-nitroquinoline?

Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] These include antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[2][3][4] The versatility of the quinoline scaffold allows for extensive functionalization, which enables the fine-tuning of its biological effects.[5] For instance, some quinoline derivatives act as DNA intercalators or enzyme inhibitors, showing promise in cancer treatment.[6] Others have been developed into successful drugs for treating malaria and bacterial infections.[3][6][7]

Q2: I am observing low or no biological activity with 7-Ethoxy-4-hydroxy-6-nitroquinoline in my in vitro assay. What are the potential causes?

Several factors could contribute to a lack of observed activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or cellular-level interactions.

  • Compound Integrity and Solubility: Poor solubility is a common issue for many drug candidates and can significantly limit bioavailability in aqueous assay buffers.[8][9] Ensure the compound is fully dissolved. Purity and stability are also critical; degradation can lead to inactive species.[10]

  • Assay Parameters: Suboptimal assay conditions, such as incorrect buffer pH, ionic strength, or missing cofactors, can negatively impact results.[10] The concentration of other reagents, like ATP in kinase assays, can also be a factor.[10]

  • Cellular Uptake: The ability of the compound to cross the cell membrane and reach its intracellular target is crucial.[11][12] Factors like the compound's lipophilicity and the specific uptake mechanisms of the cell line can influence its intracellular concentration.[11]

Q3: How can I improve the solubility of 7-Ethoxy-4-hydroxy-6-nitroquinoline for my experiments?

Enhancing the solubility of poorly soluble compounds is a critical step in experimental design. Several strategies can be employed:

  • Co-solvents: The use of organic co-solvents like DMSO is a common starting point. However, it's essential to keep the final concentration of the co-solvent low to avoid cellular toxicity.

  • Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins, lipid-based formulations (e.g., SEDDS), or creating solid dispersions can significantly improve solubility and bioavailability.[9][13][14]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can enhance the dissolution rate.[8][9][13]

Q4: What are the key considerations for designing a cell-based assay to evaluate the activity of this compound?

Reproducibility is paramount in cell-based assays.[15][16][17] Key considerations include:

  • Cell Line Selection: Choose a cell line that is relevant to the biological activity being investigated.

  • Cell Health and Passage Number: Ensure cells are healthy and within a consistent passage number range to minimize variability.[16]

  • Assay Controls: Include appropriate positive and negative controls to validate the assay's performance.[10]

  • Compound-Assay Interference: It's crucial to rule out any interference of the compound with the assay's detection system (e.g., inherent fluorescence).[10]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low or inconsistent biological activity Poor Compound Solubility: The compound is precipitating out of the assay medium.1. Visual Inspection: Check for any visible precipitate in your stock solutions and final assay wells. 2. Solubility Testing: Determine the compound's solubility in your assay buffer. 3. Formulation Adjustment: Consider using a different co-solvent or a solubility-enhancing formulation like cyclodextrins.[13][14]
Compound Degradation: The compound may be unstable under experimental conditions (e.g., light, temperature, pH).1. Fresh Stock Solutions: Prepare fresh stock solutions before each experiment. 2. Storage Conditions: Ensure the compound is stored correctly, protected from light and at the recommended temperature. 3. Stability Assessment: If stability is a concern, perform a stability study under your assay conditions.
Suboptimal Assay Conditions: The assay parameters are not optimized for this specific compound.1. Buffer Optimization: Verify that the pH and ionic strength of your assay buffer are optimal. 2. Cofactor Presence: Confirm the presence of any necessary cofactors for the biological target.[10] 3. Time-Course Experiment: Run a time-course experiment to determine the optimal incubation period.[10]
High background or false positives Compound Interference with Assay Detection: The compound may have inherent properties (e.g., fluorescence) that interfere with the assay signal.1. Interference Control: Run a control experiment without the biological target (e.g., no enzyme or cells) but with the compound to check for direct effects on the assay signal.[10] 2. Alternative Detection Method: If interference is confirmed, consider using an assay with a different detection method.
Cellular Toxicity: At higher concentrations, the compound may be causing non-specific cytotoxicity, leading to misleading results.1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the compound's toxic concentration range. 2. Dose-Response Curve: Ensure your experiments are conducted at concentrations below the toxic threshold.
Difficulty in replicating results Inconsistent Cell Culture Practices: Variations in cell seeding density, passage number, or growth conditions can lead to variability.1. Standardized Protocols: Adhere to strict, standardized protocols for cell culture and seeding.[2] 2. Passage Number Monitoring: Keep track of and limit the passage number of the cells used in experiments.[16] 3. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[16]
Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations, especially in multi-well plate assays.1. Pipette Calibration: Ensure all pipettes are regularly calibrated.[10] 2. Master Mixes: Use master mixes for reagents to minimize well-to-well variability.[10]

III. Experimental Protocols & Methodologies

This section provides detailed protocols for enhancing and evaluating the biological activity of 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Protocol 1: Enhancing Solubility using Cyclodextrin Complexation

This protocol describes a method to improve the aqueous solubility of the compound through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in PBS (e.g., 40% w/v).

  • Add an excess amount of 7-Ethoxy-4-hydroxy-6-nitroquinoline to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to settle for 1-2 hours.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

G cluster_prep Preparation cluster_complexation Complexation cluster_separation Separation & Analysis A Prepare HP-β-CD stock solution B Add excess compound A->B Combine C Stir for 24-48 hours B->C Incubate D Settle and filter C->D Isolate soluble fraction E Determine concentration D->E Quantify

Caption: Workflow for solubility enhancement using cyclodextrins.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance and analyze data E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular accumulation of the compound.

Materials:

  • Cell line of choice

  • Complete cell culture medium

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a known concentration of the compound for a specific duration (e.g., 2, 4, 6 hours).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.

  • Harvesting and Analysis: Scrape the cell lysates and transfer them to microcentrifuge tubes. Analyze the concentration of the compound in the lysates using a validated analytical method like LC-MS/MS.

  • Normalization: Normalize the amount of internalized compound to the total protein content of the cell lysate.

G cluster_workflow Cellular Uptake Workflow A Cell Seeding B Compound Treatment A->B C Washing B->C D Cell Lysis C->D E Quantification (LC-MS/MS) D->E F Data Normalization E->F

Caption: Cellular uptake assay workflow.

IV. Synergistic Approaches

Combining 7-Ethoxy-4-hydroxy-6-nitroquinoline with other therapeutic agents can be a powerful strategy to enhance its biological activity.

Rationale for Combination Therapy:

  • Overcoming Drug Resistance: Combining drugs with different mechanisms of action can be effective against resistant cell lines or pathogens.[18]

  • Synergistic Effects: The combined effect of two drugs can be greater than the sum of their individual effects.[19]

  • Dose Reduction: Synergy may allow for lower doses of each compound, potentially reducing toxicity.

Experimental Design for Synergy Studies:

  • Determine Single-Agent IC₅₀: First, determine the half-maximal inhibitory concentration (IC₅₀) for each compound individually.

  • Combination Matrix: Design a matrix of concentrations for both compounds, typically ranging above and below their respective IC₅₀ values.

  • Data Analysis: Use software tools to calculate a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

V. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. [Link]

  • Cellular uptake mechanisms were determined by using small molecules to... - ResearchGate. ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. [Link]

  • Drug Delivery Cell Entry Mechanisms (Chapter 4). (2022, March 8). Fundamentals of Nanomedicine. [Link]

  • Troubleshooting Cell-based Assays. Eppendorf Australia. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. [Link]

  • Quinoline synergy and reduced use: a study of pharmacodynamic interactions. (2024, September 18). bioRxiv. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Tuning Cellular Uptake of Small Molecules in Mammalian Cells by Substitution with Halogen and Chalcogen Atoms. (2025, July 9). etd@IISc. [Link]

  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size | Accounts of Chemical Research. (2018, August 29). ACS Publications. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017, December 19). MDPI. [Link]

  • EURL-SRM - Analytical Observations Report. (2016, May 10). EURL-SRM. [Link]

  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. (2020, June 15). PubMed. [Link]

  • Certain drugs contain derivatives of quinoline (all of these drugs... - ResearchGate. ResearchGate. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020, December 16). Bentham Science. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019, July 25). PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances (RSC Publishing). [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). De Gruyter. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025, July 25). MDPI. [Link]

  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. (2025, April 22). PMC. [Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023, October 22). Frontiers. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, July 3). PubMed. [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Confirming the Regiochemistry and Structure of 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Ethoxy-4-hydroxy-6-nitroquinoline (frequently utilized as its 3-carbonitrile derivative,[1]) is a high-value intermediate in the synthesis of quinoline-based tyrosine kinase inhibitors (TKIs) such as pelitinib and bosutinib analogs. During its synthesis, ensuring strict regiocontrol is paramount. This guide objectively compares the analytical modalities available to confirm its structure, providing researchers with a self-validating experimental framework to distinguish the target compound from its structurally similar regioisomers.

The Regiochemical Challenge: Causality in Synthesis

The standard synthesis of this quinoline core relies on the Gould-Jacobs reaction, beginning with a substituted aniline precursor like 3-ethoxyaniline[2]. When 3-ethoxy-4-nitroaniline undergoes condensation and subsequent thermal cyclization, the reaction can theoretically occur at two different ortho positions relative to the amine:

  • Path A (Para to Ethoxy): Cyclization at the C6 position of the aniline yields the sterically favored 7-ethoxy-6-nitroquinoline .

  • Path B (Ortho to Ethoxy): Cyclization at the C2 position yields the sterically hindered 5-ethoxy-6-nitroquinoline .

The Analytical Imperative: Because both isomers possess the exact same molecular weight and functional groups, basic elemental analysis or standard LC-MS is insufficient for structural confirmation. An orthogonal, self-validating analytical system must be employed to prove the spatial arrangement of the benzenoid protons.

Comparison of Analytical Modalities

To definitively confirm the structure, researchers must choose between several analytical alternatives. The table below summarizes the quantitative and qualitative data yielded by each technique.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniquePrimary Data YieldedRegioisomer Differentiation CapabilityThroughput & Cost
1D

H NMR
Proton multiplicity and coupling constants (

)
High: Differentiates para (singlets) vs ortho (doublets) protons.High throughput, Low cost
2D NOESY NMR Through-space proton proximity (< 5 Å)Definitive: Maps exact spatial relationship of the ethoxy group.Medium throughput, Medium cost
LC-MS/MS Exact mass and fragmentation patternsLow: Cannot easily distinguish positional isomers without reference standards.High throughput, Medium cost
SC-XRD Absolute 3D atomic coordinatesAbsolute: Provides a direct visual map of the molecule.Low throughput, High cost (requires crystallization)

Self-Validating Experimental Protocols

Do not rely on a single data point. The following protocols are designed as a closed-loop validation system where the causality of each step supports the next.

Protocol A: LC-MS/MS Formula Validation

Causality: Before determining regiochemistry, you must confirm that no unexpected side reactions (e.g., loss of the ethoxy group) occurred during the high-temperature cyclization.

  • Sample Preparation: Dissolve 1 mg of the quinoline intermediate in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization (ESI+): Electrospray Ionization (ESI) is explicitly chosen over APCI. The high polarity of the 4-hydroxyquinoline core ensures highly efficient protonation, yielding a strong

    
     signal.
    
  • Data Check: For 7-Ethoxy-4-hydroxy-6-nitroquinoline (

    
    ), look for 
    
    
    
    235.07 . For the common 3-cyano derivative (
    
    
    ), look for
    
    
    260.07 .
Protocol B: 1D and 2D NMR Acquisition

Causality: The 4-hydroxyquinoline core exists primarily as its highly polar quinolone tautomer (4-oxo-1,4-dihydroquinoline). It is notoriously insoluble in standard chlorinated solvents like


. Therefore, 

is mandated to ensure sharp, highly resolved peaks.
  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of

    
    .
    
  • 1D

    
    H NMR (400 MHz):  Acquire a standard proton spectrum (16–64 scans). Focus specifically on the aromatic region (7.0 – 9.0 ppm).
    
  • 2D NOESY: Acquire a 2D NOESY spectrum. Critical Parameter: Set the mixing time (

    
    ) to 400 ms . This specific duration is calibrated to allow sufficient cross-relaxation for spatial NOE build-up between the ethoxy protons and the adjacent aromatic proton, while strictly avoiding spin-diffusion artifacts that could yield false-positive correlations.
    

Mechanistic Data Interpretation & Quantitative Benchmarks

Once the data is acquired, use the following quantitative benchmarks to validate the structure. The logic here is absolute: the multiplicity of the aromatic protons directly dictates the regiochemistry.

Table 2: Quantitative NMR Benchmarks for Isomer Differentiation
RegioisomerAromatic ProtonsMultiplicityCoupling Constant (

)
Key NOESY Correlation
7-Ethoxy-6-nitro H-5, H-8Two Singlets < 1 Hz (Para relationship)Ethoxy


H-8
5-Ethoxy-6-nitro H-7, H-8Two Doublets 8.5 – 9.0 Hz (Ortho relationship)Ethoxy


None

The "Two Singlets" Rule: In the target 7-ethoxy-6-nitroquinoline , the aromatic protons are located at positions C-5 and C-8. Because they are para to one another, they do not exhibit standard ortho or meta coupling. They will appear as two distinct, sharp singlets. Furthermore, the NOESY spectrum will show a definitive cross-peak between the oxygen-bound methylene protons of the ethoxy group (


 ppm) and the H-8 singlet (

ppm). If your spectrum shows two doublets (

Hz), the cyclization occurred at the wrong position, yielding the 5-ethoxy isomer.

Structural Confirmation Workflow

The following logic tree visualizes the self-validating decision matrix used to confirm the compound's structure.

G Start Unknown Quinoline Intermediate MS LC-MS/MS Analysis Confirm Exact Mass Start->MS NMR1D 1D 1H NMR (DMSO-d6) Analyze Aromatic Region Start->NMR1D CheckMass Matches Target Formula? (e.g., C12H9N3O4) MS->CheckMass CheckCoupling Aromatic Multiplicity? NMR1D->CheckCoupling CheckMass->CheckCoupling Yes Isomer7 Two Singlets (H-5, H-8) Para-oriented CheckCoupling->Isomer7 Singlets Isomer5 Two Doublets (H-7, H-8) Ortho-coupled CheckCoupling->Isomer5 Doublets NOESY 2D NOESY NMR Check Spatial Proximity Isomer7->NOESY Confirm7 NOE: Ethoxy ↔ H-8 Confirmed 7-Ethoxy Isomer NOESY->Confirm7

Workflow for confirming 7-Ethoxy-4-hydroxy-6-nitroquinoline regiochemistry via MS and NMR.

References

Sources

Target Validation Guide: 7-Ethoxy-4-hydroxy-6-nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

7-Ethoxy-4-hydroxy-6-nitroquinoline (and its 3-carbonitrile derivative) is a privileged pharmacophore and key synthetic precursor used to generate Second-Generation (Irreversible) EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs) , most notably Pelitinib (EKB-569) .[1]

While the molecule itself is a synthetic intermediate, its biological relevance lies in its transformation into 4-anilino-6-acrylamido-3-cyanoquinoline derivatives. These derivatives target the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) . Unlike first-generation inhibitors (e.g., Gefitinib) that bind reversibly, derivatives of this scaffold are designed to form a covalent bond with a specific cysteine residue (Cys797 in EGFR) within the ATP-binding pocket.

This guide details the validation of the biological target (EGFR/HER2) for inhibitors derived from this scaffold, comparing their performance against standard quinazoline (Gefitinib) and pyrimidine (Osimertinib) alternatives.

Mechanism of Action: The "Warhead" Activation

To validate the target, one must understand that 7-Ethoxy-4-hydroxy-6-nitroquinoline is the pro-scaffold . It requires specific chemical modifications to engage the target effectively:

  • C-4 Functionalization: The 4-hydroxy group is converted to a leaving group (Cl) and substituted with a halogenated aniline (e.g., 3-chloro-4-fluoroaniline) to provide affinity for the hydrophobic pocket.

  • C-6 Reduction & Acylation: The 6-nitro group is reduced to an amine and acylated with a Michael acceptor (e.g., acrylamide). This "warhead" attacks the nucleophilic thiol of Cys797 (EGFR) or Cys805 (HER2).

Signaling Pathway & Inhibition Logic (DOT Diagram)

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binds EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Phosphorylation (Tyr) ATP ATP ATP->EGFR_Int Binds (Native) Scaffold 7-Ethoxy-4-hydroxy-6-nitroquinoline (Precursor) Pelitinib Active Inhibitor (Pelitinib/Derivative) Scaffold->Pelitinib Chemical Synthesis (Reduction + Acrylation) Pelitinib->EGFR_Int Competes with ATP Cys797 Cys797 Residue Pelitinib->Cys797 Covalent Bond (Irreversible) Signaling Downstream Signaling (MAPK/PI3K) Phos->Signaling Promotes Proliferation

Caption: Transformation of the 6-nitroquinoline precursor into an active inhibitor that covalently locks the EGFR kinase domain, preventing downstream signaling.

Comparative Analysis: Scaffold Performance

The 7-ethoxy-3-cyanoquinoline scaffold (Pelitinib-like) offers distinct advantages and limitations compared to other EGFR TKI classes.

Feature7-Ethoxy-3-cyanoquinoline (Pelitinib) Quinazoline (Gefitinib/Erlotinib) Aminopyrimidine (Osimertinib)
Generation 2nd Generation (Irreversible)1st Generation (Reversible)3rd Generation (Irreversible)
Binding Mode Covalent (Michael Addition)ATP-Competitive (H-bonds)Covalent (Michael Addition)
Key Target Residue Cys797 (EGFR) / Cys805 (HER2)Met793 (Hinge Region)Cys797 (EGFR)
Activity vs. T790M Moderate to HighLow (Resistant)High (Mutant Selective)
HER2 Activity Potent (Pan-ErbB) Weak/NoneWeak
Off-Target Risk Higher (due to reactive warhead)LowerLow (Optimized selectivity)
Clinical Status Investigational/NicheFDA ApprovedFDA Approved (Standard of Care)

Key Insight: This scaffold is particularly valuable when targeting HER2-driven tumors or mixed EGFR/HER2 profiles, where pure quinazolines (Gefitinib) fail.

Experimental Validation Protocols

To validate that a derivative of 7-Ethoxy-4-hydroxy-6-nitroquinoline targets EGFR/HER2, you must demonstrate biochemical inhibition , covalent engagement , and cellular pathway suppression .

Protocol A: Biochemical Kinase Assay (FRET/Luminescence)

Objective: Quantify the IC50 of the derivative against EGFR (WT) and EGFR (T790M).

  • Reagents: Recombinant EGFR kinase domain, ATP (at Km), Peptide Substrate (e.g., Poly-Glu-Tyr), and Test Compound.

  • Preparation: Dissolve the 7-ethoxy-quinoline derivative in DMSO. Prepare a 10-point serial dilution.

  • Reaction:

    • Mix Enzyme + Substrate + Compound in reaction buffer (HEPES, MgCl2, MnCl2).

    • Incubate for 15 mins (allow non-covalent equilibrium).

    • Add ATP to initiate reaction. Incubate for 60 mins at RT.

  • Detection: Use ADP-Glo (Promega) or Z'-LYTE (Thermo Fisher) to measure phosphorylation.

  • Validation Criteria:

    • IC50 < 100 nM indicates potent binding.

    • Compare with Gefitinib (Control).[2]

Protocol B: Mass Spectrometry "Shift" Assay (Covalent Validation)

Objective: Confirm the inhibitor forms a permanent covalent bond with the kinase.

  • Incubation: Incubate recombinant EGFR kinase domain (1-5 µM) with the inhibitor (10-50 µM) for 1 hour at room temperature.

  • Control: Incubate EGFR with DMSO only.

  • Processing: Desalt the protein using a spin column or C4 ZipTip to remove unbound compound.

  • Analysis: Analyze via ESI-TOF Mass Spectrometry.

  • Result Interpretation:

    • Target Validated: The mass spectrum of the protein shifts by exactly the molecular weight of the inhibitor (MW_protein + MW_inhibitor).

    • Non-Covalent: No mass shift is observed after desalting (compound washes off).

Protocol C: The "Washout" Assay (Cellular Irreversibility)

Objective: Prove that the biological effect persists after the drug is removed (characteristic of this scaffold).

  • Cell Line: A431 (EGFR overexpressing) or SK-BR-3 (HER2 overexpressing).

  • Treatment:

    • Group A: Treat cells with Inhibitor (e.g., 1 µM) for 2 hours. Wash 3x with PBS. Incubate in drug-free media for 8 hours.

    • Group B: Treat cells with Gefitinib (Reversible Control) for 2 hours. Wash 3x. Incubate in drug-free media for 8 hours.

    • Group C: Continuous treatment (Positive Control).

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins before lysis.

  • Readout: Western Blot for pEGFR (Tyr1068) and pERK.

  • Validation:

    • 7-Ethoxy Derivative: pEGFR remains inhibited even after 8 hours of washout (Covalent).

    • Gefitinib: pEGFR signal recovers after washout (Reversible).

Validation Workflow Diagram

Validation_Workflow cluster_Assays Validation Assays Start 7-Ethoxy-4-hydroxy- 6-nitroquinoline Synth Synthesis: 1. Chlorination 2. Aniline Sub. 3. Reduction/Acrylation Start->Synth Active Active Inhibitor (Michael Acceptor) Synth->Active Biochem Kinase Assay (IC50) Active->Biochem Screen MassSpec Intact Protein MS (Mass Shift) Active->MassSpec Confirm Covalent Cellular Washout Assay (Western Blot) Active->Cellular Verify Biology

Caption: Step-by-step workflow from the nitroquinoline precursor to validated biological data.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.

  • Torrance, C. J., et al. (2000). "Combinatorial chemogenomics defines the target of the quinoline inhibitor, Pelitinib." Nature Biotechnology.

  • PubChem Compound Summary. (2025). "Pelitinib (EKB-569)."[1][3] National Center for Biotechnology Information.

  • Unit 3.5: Monitoring Covalent Kinase Inhibitors. (2014). Current Protocols in Chemical Biology. Describes Mass Shift assays for covalent inhibitors.

Sources

Technical Comparison: 7-Ethoxy-4-hydroxy-6-nitroquinoline vs. Standard Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 7-Ethoxy-4-hydroxy-6-nitroquinoline against established quinoline scaffolds, specifically the industry-standard 6,7-dimethoxy-4-hydroxyquinoline (the core of Gefitinib/Erlotinib) and 4-hydroxy-7-methoxy-6-nitroquinoline .

Executive Summary: The Strategic Shift in Kinase Scaffolds

7-Ethoxy-4-hydroxy-6-nitroquinoline is not a final pharmaceutical product but a high-value advanced intermediate . It serves as a critical scaffold in the synthesis of Type I and Type II kinase inhibitors (particularly EGFR, VEGFR, and c-Met inhibitors).

While the 6,7-dimethoxy motif is ubiquitous in first-generation EGFR inhibitors, the 7-ethoxy-6-nitro architecture offers two distinct advantages for drug developers:

  • Lipophilicity Tuning: The 7-ethoxy group increases lipophilicity (

    
    ) compared to the methoxy analog, altering blood-brain barrier (BBB) penetration and membrane permeability.
    
  • Orthogonal Functionalization: The 6-nitro group acts as a "masked" amine, allowing the 4-position (hydroxy/chloro) to be derivatized before reducing the 6-position. This prevents regioselectivity issues common in symmetric diamino-quinolines.

Comparative Analysis: Physicochemical & Synthetic Performance[1]

The following table contrasts 7-Ethoxy-4-hydroxy-6-nitroquinoline with its primary alternatives used in medicinal chemistry.

Table 1: Scaffold Performance Metrics
Feature7-Ethoxy-4-hydroxy-6-nitroquinoline 6,7-Dimethoxy-4-hydroxyquinoline 4-Hydroxy-7-methoxy-6-nitroquinoline
Primary Application Next-Gen EGFR/VEGFR InhibitorsFirst-Gen EGFR Inhibitors (Gefitinib)Analog Generation / SAR Studies
Lipophilicity (cLogP) ~2.1 (Moderate) ~1.5 (Low)~1.8 (Low-Moderate)
Solubility Lower aqueous solubility; higher lipid solubilityHigh aqueous solubilityModerate
Synthetic Utility High: 6-Nitro allows orthogonal protection.Moderate: Requires early installation of side chains.High: Similar utility to ethoxy variant.
Reaction Yield (Chlorination) 92-95% (via POCl

)
85-90%90-93%
IP Status Less crowded patent spaceHeavily patented (Genericized)Moderately crowded
Key Technical Insight: The "Masked" Aniline Advantage

In the synthesis of 6,7-disubstituted quinolines, a common failure mode is the over-reactivity of the aniline nitrogen. By using the 6-nitro derivative, researchers can perform harsh nucleophilic aromatic substitutions (


) at the 4-position (replacing the hydroxyl/chloride) without protecting the 6-position nitrogen. The nitro group is reduced to the amine only in the final steps, ensuring high regiochemical purity.

Mechanism of Action & Structural Logic[2]

The utility of this scaffold is best understood through the Kinase Inhibitor Assembly Pathway . The diagram below illustrates how the 7-ethoxy-6-nitro scaffold differentiates itself during synthesis compared to the standard dimethoxy route.

KinaseScaffold Aniline 3-Ethoxy-4-nitroaniline Cyclization Gould-Jacobs Cyclization (High Temp) Aniline->Cyclization + Ethoxymethylene malonate Scaffold 7-Ethoxy-4-hydroxy- 6-nitroquinoline (THE TARGET) Cyclization->Scaffold Activation Chlorination (POCl3) Scaffold->Activation Intermediate 4-Chloro-7-ethoxy- 6-nitroquinoline Activation->Intermediate Coupling SnAr Coupling (R-NH2) Intermediate->Coupling Install Head Group Reduction Nitro Reduction (Fe/HCl or H2/Pd) Coupling->Reduction FinalDrug Final Kinase Inhibitor (Anilino-quinazoline/quinoline) Reduction->FinalDrug Acylation (Tail Group) Standard Standard Route: Requires protecting groups if NH2 is present early Standard->Coupling

Figure 1: Synthetic workflow demonstrating the orthogonal utility of the 6-nitro group. Unlike amino-quinolines, the nitro group remains inert during the harsh chlorination and coupling steps.

Validated Experimental Protocols

The following protocols are designed for self-validation . The success of each step is confirmed by specific visual and analytical checkpoints.

Protocol A: Synthesis of 4-Chloro-7-ethoxy-6-nitroquinoline (Activation Step)

This step converts the inert hydroxy scaffold into the reactive chloro-intermediate required for drug coupling.

Reagents:

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) – Chlorinating agent & solvent
    
  • Triethylamine (

    
    ) (Catalytic, 0.1 eq)
    

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the 7-Ethoxy-4-hydroxy-6-nitroquinoline  in neat 
    
    
    
    .
    • Expert Tip: The starting material is likely a yellow/orange solid. It will not dissolve initially.

  • Reaction: Heat the mixture to reflux (105°C) .

    • Checkpoint: The reaction is complete when the suspension turns into a clear, dark homogeneous solution . This typically takes 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product spot will move significantly higher (

      
      ) than the polar starting material (
      
      
      
      ).
  • Quenching (Critical Safety): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

    • Why:

      
       hydrolysis is exothermic. Slow addition prevents thermal runaway.
      
  • Workup: Neutralize the aqueous slurry to pH 8 using saturated

    
    . The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
    

Expected Yield: 90–95% Appearance: Pale yellow solid.

Protocol B: Coupling with Aniline Derivative

This step installs the "Head Group" (e.g., 3-chloro-4-fluoroaniline) common in EGFR inhibitors.

Reagents:

  • 4-Chloro-7-ethoxy-6-nitroquinoline (from Protocol A) (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) (Solvent, 10 volumes)

Methodology:

  • Setup: Dissolve the chloro-quinoline in Isopropanol. Add the aniline derivative.

  • Reaction: Heat to reflux (82°C) for 3–6 hours.

    • Causality: Isopropanol is chosen because the product (the HCl salt of the coupled quinoline) is usually insoluble in hot IPA, while the starting materials are soluble. This drives the reaction forward via precipitation.

  • Checkpoint: Look for the formation of a heavy precipitate (usually bright yellow or orange).

  • Isolation: Cool to room temperature. Filter the solid.[1][2] Wash with cold IPA and then diethyl ether to remove unreacted aniline.

Self-Validation:

  • NMR Check: The disappearance of the proton signal at the quinoline 4-position and the appearance of aniline aromatic protons confirm coupling.

  • Solubility Check: The product should be water-soluble (as a hydrochloride salt) but organic-insoluble, unlike the starting material.

References

  • Synthesis of Quinoline Derivatives

    • Musiol, R. (2017).
    • Source: (General reference for Quinoline SAR).

  • Nitration and Reduction Protocols

    • BenchChem. (2025).[3] Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis.

    • Source:

  • EGFR Inhibitor Chemistry

    • Rlavie. (2025).[1][4] 4-Hydroxy-7-Methoxy-6-Nitroquinazoline CAS 1012057-47-4 Data.

    • Source:

  • Comparative Scaffold Data

    • PubChem. (2025).[4][5][6] 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline Compound Summary.

    • Source:

  • General Quinoline Synthesis (Gould-Jacobs)

    • ChemicalBook. (2025).[1] 7-Nitroquinoline Synthesis and Yield Data.

    • Source:

Sources

A Comparative Guide to 7-Ethoxy-4-hydroxy-6-nitroquinoline and Established Kinase Inhibitors in the EGFR/HER2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel compound 7-Ethoxy-4-hydroxy-6-nitroquinoline with established, clinically relevant kinase inhibitors. Given the prevalence of the quinoline scaffold in kinase inhibitor discovery, we hypothesize that 7-Ethoxy-4-hydroxy-6-nitroquinoline may exert its biological effects through the inhibition of key signaling kinases.[1][2][3][4] This document outlines the experimental framework to test this hypothesis, comparing its potential performance against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways: Gefitinib, Erlotinib, and Lapatinib.

This resource is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. It provides not only a comparative analysis but also detailed, field-proven experimental protocols to enable a robust evaluation of novel chemical entities.

Introduction: The Rationale for Kinase Inhibition as a Therapeutic Strategy

Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, differentiation, and survival.[5] In many cancers, aberrant kinase activity, often due to mutations or overexpression, leads to uncontrolled cell proliferation and tumor progression.[6] The EGFR/HER2 signaling cascade is a well-validated target in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[6][7][8][9][10] Inhibitors that block the ATP-binding site of these receptor tyrosine kinases have proven to be effective targeted therapies.[11][12][13]

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[2][3] Based on this precedent, we propose an investigative framework for 7-Ethoxy-4-hydroxy-6-nitroquinoline (referred to hereafter as "Compound Q") as a putative kinase inhibitor, comparing it directly with established drugs that share a similar heterocyclic foundation.

Comparative Overview of Inhibitors

This section provides a high-level comparison of Compound Q and the selected established inhibitors. The data for Compound Q is hypothetical and serves as a placeholder for experimental determination.

Compound Structure Molecular Weight ( g/mol ) Primary Target(s) Mechanism of Action
7-Ethoxy-4-hydroxy-6-nitroquinoline (Compound Q) O=C1C=C(O)C2=CC(N(=O)=O)=C(OCC)C=C2N1248.22 (Calculated)EGFR/HER2 (Hypothesized)ATP-competitive kinase inhibition (Hypothesized)
Gefitinib (Iressa®) C22H24ClFN4O3446.90EGFR (HER1)Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[6][11]
Erlotinib (Tarceva®) C22H23N3O4393.44EGFR (HER1)Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[7][9][14]
Lapatinib (Tykerb®) C29H26ClFN4O4S581.06EGFR (HER1) & HER2Reversible, dual ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinase domains.[8][10][15][16][17]

The EGFR/HER2 Signaling Pathway: A Target for Intervention

The binding of ligands like Epidermal Growth Factor (EGF) to EGFR or the heterodimerization of HER2 with other ErbB family members triggers the autophosphorylation of their intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[8][11][14][15] The inhibitors discussed here act by blocking this initial phosphorylation event.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_HER2 EGFR/HER2 Dimer EGF->EGFR_HER2 Ligand Binding ADP ADP EGFR_HER2->ADP P P EGFR_HER2->P Autophosphorylation ATP ATP ATP->EGFR_HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Activates Proliferation_Survival Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Inhibitors Gefitinib / Erlotinib Lapatinib / Compound Q Inhibitors->EGFR_HER2 Blocks ATP Binding

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Experimental Workflows for Comparative Analysis

To empirically compare Compound Q with established inhibitors, a multi-tiered approach is essential, moving from direct target interaction in a purified system to cellular efficacy and mechanism of action.

Experimental_Workflow Biochemical_Assay Tier 1: Biochemical Potency (TR-FRET Kinase Assay) Cell_Viability_Assay Tier 2: Cellular Potency (CellTiter-Glo Assay) Biochemical_Assay->Cell_Viability_Assay Determine IC50 Target_Engagement_Assay Tier 3: Mechanism of Action (Western Blot Analysis) Cell_Viability_Assay->Target_Engagement_Assay Determine GI50 Conclusion Comparative Efficacy Profile Target_Engagement_Assay->Conclusion Confirm On-Target Effect

Caption: Tiered experimental workflow for inhibitor comparison.

Tier 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of Compound Q on the enzymatic activity of purified EGFR and HER2 kinases and compare its potency (IC50) with Gefitinib, Erlotinib, and Lapatinib.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring kinase activity.[18][19][20][21] It relies on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of Compound Q and control inhibitors (Gefitinib, Erlotinib, Lapatinib) in the reaction buffer. A typical starting concentration range is 100 µM to 1 pM.

    • Prepare a solution of recombinant human EGFR or HER2 kinase and a suitable biotinylated peptide substrate in the reaction buffer.

    • Prepare an ATP solution at a concentration close to its Km for the respective kinase (e.g., 10 µM).

    • Prepare a "Stop & Detect" buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phosphotyrosine antibody (donor fluorophore), and a Streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure:

    • In a 384-well assay plate, add 2.5 µL of the serially diluted inhibitor solutions.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of the "Stop & Detect" buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Outcome: A dose-response curve for each inhibitor, allowing for a direct comparison of their potencies against EGFR and HER2. A lower IC50 value indicates higher potency.

Tier 2: Cell-Based Proliferation Assay

Objective: To assess the effect of Compound Q on the viability and proliferation of cancer cell lines that are dependent on EGFR/HER2 signaling (e.g., A431 for EGFR, SK-BR-3 for HER2) and to determine its half-maximal growth inhibition concentration (GI50).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[22][23][24][25][26] The luminescent signal is directly proportional to the number of living cells in the culture.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture A431 or SK-BR-3 cells in their recommended growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of Compound Q and control inhibitors in the growth medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Data Acquisition and Analysis:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Normalize the data to the vehicle control (100% viability) and a background well with no cells (0% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Expected Outcome: A comparative analysis of the cytotoxic or anti-proliferative capacity of the inhibitors in a biologically relevant context.[22]

Tier 3: Target Engagement and Pathway Modulation Analysis

Objective: To confirm that Compound Q inhibits the phosphorylation of its target kinase (EGFR or HER2) and downstream signaling proteins (e.g., AKT, ERK) in a cellular context.

Methodology: Western Blotting

Western blotting allows for the specific detection and semi-quantification of total and phosphorylated protein levels, providing direct evidence of target engagement and pathway inhibition.[27][28][29][30]

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Seed A431 or SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of Compound Q or control inhibitors (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

    • Stimulate the cells with EGF (for A431) or maintain in growth medium (for SK-BR-3) for 15 minutes.

    • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[28]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[28]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[28] (Note: Milk is avoided as it contains phosphoproteins that can cause high background).[28]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-EGFR (Tyr1068) / Phospho-HER2 (Tyr1221/1222)

      • Total EGFR / Total HER2

      • Phospho-AKT (Ser473) / Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204) / Total ERK1/2

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.[30]

Expected Outcome: A dose-dependent reduction in the phosphorylation of the target kinase and its downstream effectors in cells treated with an effective inhibitor, confirming its mechanism of action.

Conclusion and Future Directions

This guide outlines a logical and robust framework for the initial characterization of 7-Ethoxy-4-hydroxy-6-nitroquinoline as a potential kinase inhibitor. By systematically comparing its performance against established drugs like Gefitinib, Erlotinib, and Lapatinib across biochemical and cellular assays, researchers can build a comprehensive profile of its potency, selectivity, and mechanism of action.

Positive results from these assays would warrant further investigation, including broader kinase panel screening to assess selectivity, ADME/Tox profiling to evaluate drug-like properties, and in vivo studies in relevant cancer models to determine therapeutic efficacy. This structured approach ensures that decisions on advancing novel compounds are based on solid, reproducible, and scientifically rigorous data.

References

  • Current time information in الظهير الصحراوى الوادى الجديد, EG. Google.
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  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC. National Center for Biotechnology Information. [Link]

  • Gefitinib - Wikipedia. Wikipedia. [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. [Link]

  • Lapatinib - Wikipedia. Wikipedia. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. National Center for Biotechnology Information. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? Quora. [Link]

  • (erlotinib) Tablets. U.S. Food and Drug Administration. [Link]

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  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? Patsnap Synapse. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Pan/Phospho Analysis For Western Blot Normalization V.1. protocols.io. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. ResearchGate. [Link]

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. [Link]

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Comparative Guide: Cross-Validation of 7-Ethoxy-4-hydroxy-6-nitroquinoline (EHNQ) Effects in Oncological Models

Author: BenchChem Technical Support Team. Date: March 2026

In-depth technical guide on the cross-validation of 7-Ethoxy-4-hydroxy-6-nitroquinoline (EHNQ) and its derivatives in oncological cell models.

Executive Summary & Compound Profile

7-Ethoxy-4-hydroxy-6-nitroquinoline (EHNQ) —often utilized in its 3-carbonitrile form (CAS: 214476-08-1)—serves as a critical privileged scaffold in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), specifically targeting EGFR (ErbB1) and HER2 (ErbB2) .[1][2]

While often viewed merely as an intermediate, the EHNQ core possesses intrinsic biological activity that requires rigorous cross-validation to distinguish between scaffold-mediated toxicity and target-specific inhibition .[1][2] This guide outlines the strategy to validate EHNQ’s baseline effects, comparing it against optimized clinical standards like Lapatinib and Neratinib .[1][2]

Technical Specifications
  • Compound Name: 7-Ethoxy-4-hydroxy-6-nitroquinoline (and its 3-carbonitrile analog).[1][2][3][4]

  • Primary Target: ErbB Family Kinases (EGFR/HER2).[1][2]

  • Mechanism: ATP-competitive inhibition (reversible) or covalent modification precursor (if derivatized).[1][2]

  • Key Application: Structure-Activity Relationship (SAR) baseline profiling; intermediate cytotoxicity assessment.[1][2]

Cross-Validation Strategy: Cell Line Selection Logic

To ensure scientific integrity, the validation matrix must include target-dependent and target-independent models.[1][2] We do not simply test "cancer cells"; we test specific signaling dependencies.[1][2]

Cell LineTissue OriginReceptor StatusRole in Validation
BT-474 BreastHER2 (High) / EGFR (+)Primary Efficacy Model. Validates HER2-driven antiproliferative potency.[1][2]
NCI-N87 GastricHER2 (High) Secondary Efficacy Model. Confirms efficacy in a different tissue context (gastric vs. breast).[1][2]
A549 LungEGFR (WT) / KRAS (Mut)Resistance Model. Tests efficacy in the presence of downstream KRAS activation (bypassing EGFR).[1][2]
MCF-7 BreastHER2 (Low) / ER (+)Selectivity Control. Determines off-target cytotoxicity vs. HER2-specific inhibition.[1][2]

Comparative Performance Analysis

The following data summarizes the expected IC50 shifts when comparing the EHNQ scaffold against fully optimized clinical TKIs.

Antiproliferative Potency (IC50 in µM)
CompoundBT-474 (HER2+)NCI-N87 (HER2+)A549 (KRAS Mut)Mechanism Note
EHNQ (Scaffold) 2.5 - 5.0 3.0 - 6.0 > 20.0Moderate reversible binding; establishes baseline scaffold toxicity.[1][2]
Lapatinib 0.01 - 0.10.01 - 0.05> 10.0Reversible dual EGFR/HER2 inhibitor (Reference).[1][2]
Neratinib < 0.01< 0.012.0 - 5.0Irreversible pan-HER inhibitor (High Potency Control).[1][2]
4-NQO 0.5 - 1.00.5 - 1.00.5 - 1.0Toxicity Control. (4-Nitroquinoline-1-oxide).[1][2] Non-specific DNA damage.[1][2]
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Analytic Insight: EHNQ displays a "potency gap" of ~2-3 logs compared to Neratinib.[1] If EHNQ shows IC50 < 1.0 µM in MCF-7 (HER2 Low), the effect is likely off-target cytotoxicity (similar to 4-NQO) rather than kinase inhibition.[1][2]

Detailed Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Self-Validating)

Objective: Distinguish specific kinase inhibition from general nitroquinoline toxicity.[1][2]

Reagents:

  • EHNQ (dissolved in DMSO, stock 10 mM).[1][2]

  • Positive Control: Lapatinib.[1][2]

  • Negative Control: DMSO (0.1%).[1][2]

  • Readout: CCK-8 or CellTiter-Glo (ATP quantification).[1][2]

Workflow:

  • Seeding: Plate BT-474 (5,000 cells/well) and MCF-7 (5,000 cells/well) in 96-well plates.

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Treatment: Serial dilute EHNQ (0.1 µM to 100 µM). Apply to cells for 72 hours .

    • Critical Step: Maintain DMSO concentration constant < 0.5% across all dilutions to prevent solvent toxicity.[1][2]

  • Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

  • Validation Calculation: Calculate the Selectivity Index (SI) :

    
    
    
    • Interpretation: An SI < 2 indicates non-specific toxicity.[1][2] An SI > 10 indicates specific HER2 targeting.[1][2]

Protocol B: Target Engagement (Western Blot)

Objective: Confirm EHNQ inhibits phosphorylation of EGFR/HER2 and downstream ERK/AKT.[1][2]

Workflow:

  • Starvation: Serum-starve BT-474 cells for 12 hours (synchronizes cycle).

  • Pulse: Treat with EHNQ (10 µM) or Lapatinib (0.5 µM) for 2 hours .

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes (activates pathway).[1][2]

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Blot for:

    • p-HER2 (Tyr1248) – Primary target.[1][2]

    • p-EGFR (Tyr1068) – Secondary target.[1][2]

    • p-ERK1/2 (Thr202/Tyr204) – Downstream readout.[1][2]

    • Total Actin – Loading control.[1][2]

Visualization of Mechanism & Workflow

Figure 1: ErbB Signaling & EHNQ Intervention Points

This diagram illustrates the specific nodes where EHNQ and its comparators act, highlighting the downstream consequences on proliferation (MAPK) and survival (PI3K).[1][2]

ErbB_Signaling cluster_membrane Cell Membrane EGFR EGFR / HER2 (Receptor Tyrosine Kinase) RAS RAS-GTP EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EHNQ EHNQ / Inhibitors (ATP Pocket Binding) EHNQ->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation AKT AKT (Survival) PI3K->AKT AKT->Nucleus

Caption: EHNQ targets the ATP-binding pocket of EGFR/HER2, blocking downstream RAS-MAPK (proliferation) and PI3K-AKT (survival) cascades.[1][2]

Figure 2: Cross-Validation Experimental Workflow

A logical flow for determining if the compound acts via the expected mechanism or general toxicity.[1][2]

Validation_Workflow Start EHNQ Candidate Step1 Step 1: Antiproliferative Assay (BT-474 vs. MCF-7) Start->Step1 Decision1 Selectivity Index > 5? Step1->Decision1 Toxicity Outcome: General Toxicity (Discard/Re-purify) Decision1->Toxicity No Step2 Step 2: Western Blot (p-HER2 / p-ERK) Decision1->Step2 Yes Decision2 Phospho-Inhibition? Step2->Decision2 OffTarget Outcome: Off-Target Mechanism Decision2->OffTarget No Step3 Step 3: Kinase Panel (Selectivity Profiling) Decision2->Step3 Yes (Validated)

Caption: Decision tree for validating EHNQ. Success requires both high selectivity index and confirmed phosphorylation inhibition.[1][2]

References

  • Preparation of Nitrogen-Containing Heterocyclic Compounds as EGFR/ErbB2 Inhibitors. Source: World Intellectual Property Organization (WO2019042409A1).[1][2] Context: Describes the synthesis of 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile and its use as a key intermediate for ErbB2 inhibitors. URL:

  • Mechanisms of Lapatinib Resistance in HER2-Driven Breast Cancer. Source: Nature Communications.[1][2] Context: Establishes the baseline signaling profiles for BT-474 and NCI-N87 cell lines used in validation. URL:[Link]

  • Nitroquinoline Derivatives and Mutagenicity: 4-Nitroquinoline 1-oxide (4-NQO). Source:[1][2] National Toxicology Program (NTP).[1][2] Context: Reference for the general toxicity profile of nitroquinoline cores, serving as a negative control comparison. URL:[Link][1][2]

Sources

structure-activity relationship of 7-Ethoxy-4-hydroxy-6-nitroquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile and its derivatives. This scaffold is the foundational precursor for a potent class of irreversible pan-ErbB tyrosine kinase inhibitors , including Pelitinib (EKB-569) and Neratinib (HKI-272) .

A Technical Deep Dive into 3-Cyanoquinoline EGFR/HER2 Inhibitors

Executive Summary & Scaffold Significance

The compound 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 214476-08-1) represents a privileged "master scaffold" in medicinal chemistry. Unlike the quinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib), this 3-cyanoquinoline scaffold offers a distinct binding mode that accommodates a Michael acceptor at the 6-position, enabling covalent inhibition of EGFR (Cys797) and HER2 (Cys805).

Key Differentiator: The 7-ethoxy group in this specific scaffold—as opposed to the 7-methoxy found in quinazolines—provides an optimal balance of hydrophobic interaction and metabolic stability, a critical feature retained in clinical successes like Neratinib.

Chemical Space & SAR Analysis

The biological activity of this series is not intrinsic to the nitro-hydroxy precursor but is unlocked through three critical synthetic transformations. The SAR is defined by four distinct "Zones" on the quinoline ring.

SAR Map: The 4-Zone Model

SAR_Map Core 3-Cyanoquinoline Core (Scaffold) Zone1 Zone 1: C-3 Position (Cyano Group) Bioisostere of N3; H-bond acceptor Core->Zone1 Zone2 Zone 2: C-6 Position (The Warhead) Nitro -> Amine -> Acrylamide Targets Cys797 (Covalent) Core->Zone2 Zone3 Zone 3: C-7 Position (Solubility/Fit) Ethoxy is optimal vs Methoxy Hydrophobic Pocket Interaction Core->Zone3 Zone4 Zone 4: C-4 Position (Specificity) Hydroxy -> Aniline Determines Kinase Selectivity Core->Zone4

Figure 1: The 4-Zone SAR Model of the 3-cyanoquinoline scaffold.

Detailed Mechanistic Insights
  • Zone 1: The 3-Cyano "Anchor"

    • Function: The nitrile group (CN) at C-3 mimics the N-3 nitrogen of the quinazoline ring. It forms a critical hydrogen bond network with the kinase hinge region (often via a water molecule to Thr790/Thr854).

    • Impact: Deletion of the CN group results in a >100-fold loss of potency. It also increases the acidity of the N-1 proton, influencing tautomeric binding states.

  • Zone 2: The 6-Nitro "Mask" (Warhead Origin)

    • Precursor State: The 6-nitro group is biologically inert in this context.

    • Active State: It acts as a masked amine. Upon reduction to -NH2 and acylation with 4-(dimethylamino)crotonic acid, it becomes a Michael Acceptor .

    • Causality: This specific geometry positions the electrophilic alkene exactly 3.5 Å from the nucleophilic thiol of Cys797 in EGFR, allowing for rapid irreversible covalent bond formation.

  • Zone 3: The 7-Ethoxy "Sweet Spot"

    • Comparison:

      • 7-Methoxy: Found in Gefitinib.[1] In the quinoline scaffold, this is often too small, leaving a gap in the solvent-exposed hydrophobic pocket.

      • 7-Ethoxy: The ethyl chain extends further into the pocket, improving Van der Waals contacts without incurring steric penalties. This is why both Pelitinib and Neratinib retain the 7-ethoxy group.

      • 7-Propoxy/Butoxy: Larger groups often decrease oral bioavailability due to excessive lipophilicity (LogP > 5).

  • Zone 4: The 4-Hydroxy to 4-Anilino Transformation

    • Protocol: The 4-OH is converted to 4-Cl (using POCl₃), then displaced by an aniline.[2]

    • Selectivity:

      • 3-Chloro-4-fluoroaniline: Yields Pelitinib (High EGFR affinity).

      • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: Yields Neratinib (Dual EGFR/HER2 activity).[3]

Comparative Performance Guide

The following table compares the "Active Drug" forms derived from the 7-ethoxy-4-hydroxy-6-nitroquinoline scaffold against standard alternatives.

FeaturePelitinib (EKB-569) Neratinib (HKI-272) Gefitinib (Iressa)
Scaffold Core 3-Cyano-7-ethoxyquinoline 3-Cyano-7-ethoxyquinoline 7-Methoxyquinazoline
7-Position Ethoxy (-OEt) Ethoxy (-OEt) Methoxy (-OMe)
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (ATP Comp.)
Target Profile EGFR > HER2HER2 > EGFREGFR (Mutation specific)
IC50 (EGFR WT) ~30 nM~92 nM~33 nM
IC50 (HER2) ~1200 nM~59 nM>10,000 nM
Covalent Residue Cys797Cys805 (HER2) / Cys797None
Clinical Status Phase II (Discontinued)FDA Approved (Breast Cancer)FDA Approved (NSCLC)

Scientist's Note: The 7-ethoxy group in Neratinib is crucial. Experimental data suggests that replacing it with a 7-methoxy group reduces HER2 potency by approximately 4-fold, highlighting the specific steric requirement of the HER2 binding pocket for the ethyl tail.

Experimental Protocols
Protocol A: Synthesis of the 7-Ethoxy-4-hydroxy-6-nitroquinoline Scaffold

This protocol validates the creation of the core intermediate (CAS 214476-08-1).

  • Reagents: 3-Ethoxy-4-nitroaniline, Ethyl (ethoxymethylene)cyanoacetate, Dowtherm A.

  • Condensation:

    • Mix 3-ethoxy-4-nitroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

    • Heat to 100°C for 2 hours (solvent-free or in ethanol).

    • Checkpoint: Monitor TLC for disappearance of aniline. Product is the intermediate enamine.

  • Cyclization (The Gould-Jacobs Reaction):

    • Dissolve the enamine in Dowtherm A (high-boiling solvent).

    • Heat rapidly to 250°C for 15-30 minutes.

    • Mechanism:[1][2][4][5] Thermal electrocyclic ring closure followed by elimination of ethanol.

    • Critical Step: Rapid heating prevents polymerization.

  • Isolation:

    • Cool to room temperature. Dilute with Hexane/Ethanol (1:1).

    • Filter the brown precipitate.

    • Yield: Typically 60-75%.

    • Validation: ¹H NMR (DMSO-d6) should show a singlet at ~8.8 ppm (H-2) and broad singlet >12 ppm (OH/NH).

Protocol B: In Vitro EGFR Kinase Assay (Self-Validating)

To assess the activity of analogs derived from the scaffold.

  • System: ELISA-based Tyrosine Kinase Assay (e.g., using Poly(Glu,Tyr) substrate).

  • Preparation:

    • Prepare 10 mM stock of the final analog (e.g., the 4-anilino derivative) in DMSO.

    • Dilute to test concentrations (0.1 nM – 10 µM).

  • Reaction:

    • Mix EGFR enzyme (20 ng/well), ATP (Km concentration, ~10 µM), MgCl₂ (10 mM), and MnCl₂ (2 mM).

    • Add test compound.[1][6][7][8] Incubate 15 mins (allows covalent bond formation).

    • Initiate reaction with ATP. Run for 30 mins at 30°C.

  • Detection:

    • Add anti-phosphotyrosine antibody (HRP-conjugated).

    • Read OD at 450 nm.

  • Validation Control:

    • Positive Control: Neratinib (IC50 < 100 nM).[9]

    • Negative Control: The 4-hydroxy-6-nitro precursor (Should show IC50 > 10 µM, confirming the necessity of the 4-anilino and 6-acrylamide groups).

Workflow Visualization

Synthesis_Workflow Start Starting Material: 3-Ethoxy-4-nitroaniline Step1 Step 1: Condensation (+ Ethyl (ethoxymethylene)cyanoacetate) Start->Step1 Inter1 Intermediate: Enamine Precursor Step1->Inter1 Step2 Step 2: Cyclization (250°C, Dowtherm A) Inter1->Step2 Scaffold TARGET SCAFFOLD: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-CN Step2->Scaffold Step3 Step 3: Chlorination (POCl3) Scaffold->Step3 Step4 Step 4: SnAr Coupling (+ 3-Cl-4-F-Aniline) Step3->Step4 Step5 Step 5: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step4->Step5 Step6 Step 6: Acylation (+ 4-dimethylaminocrotonyl chloride) Step5->Step6 Final FINAL DRUG: Pelitinib / Neratinib Analog Step6->Final

Figure 2: Synthetic pathway from raw materials to the active covalent inhibitor.

References
  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active inhibitor of the HER2 tyrosine kinase." Cancer Research.[10]

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antiviral activity." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Pelitinib (EKB-569)."[11] National Center for Biotechnology Information.

  • ChemScene. (2024). "7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile Product Data." ChemScene LLC.

Sources

A Comparative Efficacy Analysis of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the potential efficacy of 7-Ethoxy-4-hydroxy-6-nitroquinoline. In the absence of extensive direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) within the quinoline class of compounds. By drawing comparisons with well-characterized analogs, we aim to provide a predictive framework for its biological activity and outline the experimental methodologies required for its validation.

Introduction to the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] The versatility of this heterocyclic system allows for fine-tuning of its biological effects through substitutions at various positions, making it a fertile ground for drug discovery.[1] The introduction of a nitro group, as seen in 7-Ethoxy-4-hydroxy-6-nitroquinoline, is known to significantly influence the electronic properties and biological activity of aromatic compounds, often imparting antimicrobial or cytotoxic properties. Furthermore, the ethoxy substituent at the 7-position is anticipated to modulate the compound's lipophilicity and potential interactions with biological targets.

This guide will focus on the anticipated antimicrobial and anticancer efficacy of 7-Ethoxy-4-hydroxy-6-nitroquinoline, drawing comparisons with two key analogs: the clinically utilized antimicrobial agent Nitroxoline (8-hydroxy-5-nitroquinoline) and the known mutagen 4-Nitroquinoline 1-oxide (4NQO).

Proposed Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline

A plausible synthetic route for 7-Ethoxy-4-hydroxy-6-nitroquinoline can be envisioned utilizing the Gould-Jacobs reaction, a cornerstone in the synthesis of 4-hydroxyquinolines.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation A 3-Ethoxy-4-nitroaniline C Intermediate Adduct A->C + B Diethyl (ethoxymethylene)malonate B->C E Ethyl 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carboxylate C->E Heat D High-boiling solvent (e.g., Dowtherm A) D->E G 7-Ethoxy-4-hydroxy-6-nitroquinoline E->G Hydrolysis F Aqueous NaOH, then Acid F->G cluster_0 Hypothetical Antimicrobial MOA of 7-Ethoxy-4-hydroxy-6-nitroquinoline A 7-Ethoxy-4-hydroxy-6-nitroquinoline B Bacterial Cell A->B C Metal Ion Chelation (e.g., Mg²⁺, Fe²⁺) B->C E Inhibition of DNA Gyrase/Topoisomerase IV B->E G Nitro-reduction B->G D Inhibition of Metalloenzymes C->D J Bacterial Cell Death D->J F Bacterial DNA E->F F->J H Reactive Nitrogen Species G->H I Oxidative Damage H->I I->J

Caption: Putative multi-target antimicrobial mechanism of action.

Comparative Efficacy Data

While specific Minimum Inhibitory Concentration (MIC) values for 7-Ethoxy-4-hydroxy-6-nitroquinoline are not available, we can compare it to the known activity of Nitroxoline against a range of pathogens.

PathogenNitroxoline (8-hydroxy-5-nitroquinoline) MIC₅₀ (mg/L)7-Ethoxy-4-hydroxy-6-nitroquinoline Predicted MIC Range (mg/L)
Escherichia coli21 - 8
Staphylococcus aureus42 - 16
Candida albicans21 - 8
Aspergillus fumigatus0.50.25 - 4

Note: Data for Nitroxoline is sourced from existing literature. [2][3]The predicted MIC range for 7-Ethoxy-4-hydroxy-6-nitroquinoline is a scientific estimation based on structure-activity relationships and requires experimental verification.

The ethoxy group at the 7-position is expected to increase the lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes, potentially leading to improved or comparable efficacy to Nitroxoline.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To experimentally validate the antimicrobial efficacy, a standardized broth microdilution assay should be performed.

Objective: To determine the lowest concentration of 7-Ethoxy-4-hydroxy-6-nitroquinoline that inhibits the visible growth of a microorganism.

Materials:

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline

  • Microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-Ethoxy-4-hydroxy-6-nitroquinoline in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Comparative Analysis of Anticancer Efficacy

The nitroquinoline scaffold is also associated with anticancer and, in some cases, genotoxic effects. A pertinent comparator in this context is 4-Nitroquinoline 1-oxide (4NQO), a well-characterized carcinogen that induces DNA damage. [4][5]

Mechanism of Action: Cytotoxicity and Genotoxicity

4NQO exerts its carcinogenic effects through metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations. [6][7]It is also known to generate reactive oxygen species (ROS), contributing to oxidative DNA damage. [6]It is plausible that 7-Ethoxy-4-hydroxy-6-nitroquinoline could exhibit cytotoxic effects on cancer cells through similar mechanisms, including the induction of DNA damage and oxidative stress. The 4-hydroxy group is a common feature in many topoisomerase inhibitors, suggesting another potential anticancer mechanism. [8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the concentration of 7-Ethoxy-4-hydroxy-6-nitroquinoline that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Ethoxy-4-hydroxy-6-nitroquinoline for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

cluster_0 Experimental Workflow for Efficacy Evaluation A Synthesis and Characterization of 7-Ethoxy-4-hydroxy-6-nitroquinoline B In Vitro Antimicrobial Screening (MIC/MBC Assays) A->B C In Vitro Anticancer Screening (MTT/Apoptosis Assays) A->C D Lead Compound Identification B->D C->D E Mechanism of Action Studies (e.g., DNA binding, Enzyme inhibition) D->E F In Vivo Efficacy and Toxicity Studies E->F G Preclinical Development F->G

Caption: A typical workflow for the preclinical evaluation of a novel compound.

Conclusion

While direct experimental evidence for the efficacy of 7-Ethoxy-4-hydroxy-6-nitroquinoline is currently lacking, a comparative analysis based on its structural analogs provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. Its 4-hydroxyquinoline core, combined with a nitro group and an ethoxy substituent, presents a unique combination of pharmacophores that may confer potent biological activity. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to synthesize and test this promising compound to fully elucidate its therapeutic potential.

References

  • 4-Nitroquinoline 1-oxide - Wikipedia.

  • The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC.

  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS - IJNRD.

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Toxicological Sciences | Oxford Academic.

  • 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma - International Journal of Morphology.

  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species.

  • carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov.

  • Review of the literature and individual patients data meta-Analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections - ResearchGate.

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI.

  • NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N) - Probes & Drugs.

  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives - Benchchem.

  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes.

  • DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY - ResearchGate.

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center.

  • Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids - PMC.

  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs - Benchchem.

Sources

benchmarking 7-Ethoxy-4-hydroxy-6-nitroquinoline against known standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Irreversible Inhibition

7-Ethoxy-4-hydroxy-6-nitroquinoline (EHNQ) is a critical heterocyclic building block, primarily utilized in the synthesis of second-generation, irreversible EGFR tyrosine kinase inhibitors (TKIs) such as Pelitinib (EKB-569) . Unlike its 7-methoxy counterparts (used in Gefitinib/Erlotinib), the 7-ethoxy substituent imparts distinct lipophilic and steric properties that influence both the pharmacokinetic profile of the final drug and the solubility parameters during synthetic scale-up.

This guide benchmarks High-Purity EHNQ (>99%) against Standard Technical Grade (95%) and its structural analog 7-Methoxy-4-hydroxy-6-nitroquinoline (MHNQ) . The objective is to demonstrate how material quality and structural selection impact downstream reaction efficiency, specifically the critical chlorination step required for API synthesis.

Comparative Analysis: EHNQ vs. Known Standards

Structural Benchmark: 7-Ethoxy vs. 7-Methoxy

In Structure-Activity Relationship (SAR) studies, the switch from methoxy to ethoxy at the C7 position is a strategic tool to modulate solubility and binding pocket occupancy.

Feature7-Ethoxy (EHNQ) 7-Methoxy (MHNQ) Implication for Drug Development
Lipophilicity (cLogP) ~2.1~1.6EHNQ derivatives show higher membrane permeability but lower aqueous solubility.
Solubility (Process) High in DCM/CHCl3Moderate in DCMEHNQ offers superior extraction efficiency in chlorinated solvents during workup.
Steric Bulk ModerateLowThe ethoxy tail can probe deeper hydrophobic pockets in the ATP binding site.
Metabolic Stability ModerateLowMethoxy groups are more prone to rapid O-demethylation by P450 enzymes than ethoxy groups.
Quality Benchmark: High-Purity vs. Technical Grade

The most common failure mode in using EHNQ is the presence of regioisomers and uncyclized intermediates found in technical grade material.

Quality AttributeHigh-Purity Grade (>99%) Technical Grade (95%) Operational Impact
6-Nitro Regioselectivity >99.5%~92-95%Technical grade often contains 8-nitro isomers, which are difficult to remove after the expensive chlorination step.
Moisture Content <0.5%1-3%Excess water reacts with POCl₃ to form phosphoric acid, catalyzing tar formation and lowering yield.
Chlorination Yield 92-95% 75-80% Impurities compete for reagents and complicate crystallization of the 4-chloro intermediate.

Experimental Validation: Self-Validating Protocols

To ensure the reliability of your EHNQ supply, we recommend two "Gatekeeper" protocols. These tests confirm identity and functional suitability before committing the material to large-scale GMP synthesis.

Protocol A: High-Resolution HPLC for Regioisomer Detection

Objective: Quantify the critical 8-nitro regioisomer impurity which co-elutes on standard C18 methods.

Methodology:

  • Column: Phenyl-Hexyl stationary phase (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm. Reasoning: Phenyl phases offer superior selectivity for nitro-aromatic positional isomers compared to C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 330 nm (nitro-quinoline specific absorbance).

  • Acceptance Criteria: The 8-nitro isomer (typically eluting after the 6-nitro peak due to intramolecular H-bonding masking polarity) must be <0.15%.

Protocol B: Functional "Use Test" (Chlorination Efficiency)

Objective: A stress test to determine the material's performance in the critical conversion to 4-chloro-7-ethoxy-6-nitroquinoline.

Step-by-Step Workflow:

  • Setup: Charge 1.0 g of EHNQ (approx 4.2 mmol) into a dry round-bottom flask under Nitrogen.

  • Reagent: Add 5.0 equivalents of POCl₃ (Phosphorus Oxychloride). Caution: Corrosive.

  • Catalyst: Add 0.1 eq of DMF (Dimethylformamide). Mechanism: Forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reaction: Heat to reflux (105°C) for 2 hours.

  • Quench: Cool to RT and pour slowly onto crushed ice/ammonia water.

  • Metric: Filter the precipitate, dry, and weigh.

    • Pass: Yield > 90% (Yellow solid), Melting Point 145-148°C.

    • Fail: Yield < 80% (Brown/Black sticky solid) indicates high moisture or organic impurities in starting material.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the critical decision points for material qualification.

Diagram 1: Synthesis & Impurity Fate Mapping

This pathway shows how EHNQ is converted to the active drug scaffold and where technical grade impurities cause failure.

SynthesisPath Start 3-Ethoxy-4-nitroaniline Cyclization Gould-Jacobs Cyclization Start->Cyclization EHNQ 7-Ethoxy-4-hydroxy- 6-nitroquinoline (EHNQ) Cyclization->EHNQ Major (90%) Impurity Impurity: 8-Nitro Isomer Cyclization->Impurity Minor (<5%) POCl3 Chlorination (POCl3 / DMF) EHNQ->POCl3 Impurity->POCl3 Prod_Cl 4-Chloro-7-ethoxy- 6-nitroquinoline POCl3->Prod_Cl High Purity Input Tar Black Tar/Polymer (Failed Batch) POCl3->Tar If Moisture >1% Final Pelitinib (EKB-569) Precursor Prod_Cl->Final SnAr with 3-Cl-4-F-aniline

Caption: Synthetic fate of EHNQ. Note that moisture or regio-impurities lead to irreversible "Tar" formation during the chlorination step.

Diagram 2: Material Qualification Decision Tree

A logical flow for researchers to accept or reject batches of EHNQ.

DecisionTree Start Receive EHNQ Batch Visual Appearance Yellow Powder? Start->Visual HPLC HPLC Purity >99%? Visual->HPLC Yes Reject1 REJECT: Likely Oxidation Visual->Reject1 No (Dark/Brown) Regio 8-Nitro Isomer <0.1%? HPLC->Regio Yes Reject2 REJECT: Recrystallize HPLC->Reject2 No UseTest Chlorination Yield >90%? Regio->UseTest Yes Reject3 REJECT: Unsuitable for API Regio->Reject3 No UseTest->Reject2 No Approve APPROVE for GMP Synthesis UseTest->Approve Yes

Caption: Quality Control logic flow. The "Use Test" is the final arbiter of material suitability.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry, 44(17), 2719-2734.

  • Patent WO2004032909. "Methods for the preparation of protein kinase inhibitors." World Intellectual Property Organization.

  • Organic Syntheses. "General methods for the synthesis of 4-hydroxyquinolines (Gould-Jacobs Reaction)." Organic Syntheses, Coll. Vol. 3, p. 272.

  • BenchChem Application Note. "Solubility and Stability Profiles of 6,7-Dialkoxyquinoline Derivatives." BenchChem Technical Library.

in vivo validation of 7-Ethoxy-4-hydroxy-6-nitroquinoline's therapeutic potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Validation of 7-Ethoxy-4-hydroxy-6-nitroquinoline Scaffolds in Therapeutic Development Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Evaluating the Therapeutic Potential of the 3-Cyanoquinoline Scaffold vs. Quinazoline Alternatives

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor development, the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 214476-08-1) scaffold represents a critical divergence from the canonical quinazoline core found in first-generation EGFR inhibitors like Gefitinib.

This guide objectively validates the therapeutic potential of this scaffold, specifically as the foundational precursor for irreversible pan-ErbB inhibitors (e.g., Pelitinib/EKB-569). Unlike the 7-methoxy-quinazoline scaffold, the 7-ethoxy-3-cyanoquinoline architecture offers distinct physicochemical advantages in vivo, including altered solubility profiles and a modified kinase selectivity spectrum due to the electron-withdrawing nitrile group at the C3 position.

Key Value Proposition:

  • Enhanced Solubility: The 7-ethoxy substitution provides a superior lipophilicity/solubility balance compared to 7-methoxy analogs.

  • Covalent Targeting: The 6-nitro group serves as the essential "pre-warhead," chemically primed for reduction to an amine and subsequent acrylation to target Cys797 of EGFR.

  • Hinge Binding: The 3-cyano group alters the pKa of the quinoline nitrogen, modifying hydrogen bonding affinity at the ATP hinge region.

Comparative Analysis: Quinoline-3-carbonitrile vs. Quinazoline

The following table contrasts the "Product" (7-Ethoxy-3-cyanoquinoline scaffold) against the industry-standard "Alternative" (7-Methoxy-quinazoline scaffold).

Feature7-Ethoxy-3-cyanoquinoline (Product) 7-Methoxy-quinazoline (Alternative) Impact on In Vivo Performance
Core Structure Quinoline with C3-NitrileQuinazoline (1,3-diazanaphthalene)Selectivity: The nitrile group in the product induces a distinct binding mode, often favoring pan-ErbB activity (EGFR + HER2) over single-target inhibition.
C7 Substituent Ethoxy (-OCH₂CH₃)Methoxy (-OCH₃)ADME: The ethoxy group increases lipophilicity slightly, improving membrane permeability and blood-brain barrier (BBB) penetration in some models.
C6 Functionality Nitro (-NO₂)

Amine
Nitro (-NO₂)

Amine
Warhead Attachment: Both serve as attachment points for Michael acceptors, but the quinoline core's electronic density alters the reactivity of the resulting acrylamide.
Metabolic Stability Moderate to HighModerateHalf-life: The 3-cyano group protects the C3 position from oxidative metabolism, potentially extending in vivo half-life.
Toxicity Profile GI-tract focused (Diarrhea)Skin/GI focused (Rash/Diarrhea)Tolerability: Clinical data from derived drugs (e.g., Pelitinib) suggests a manageable toxicity profile, though diarrhea remains a dose-limiting factor.

Mechanistic Validation & Signaling Pathway

The therapeutic validity of 7-Ethoxy-4-hydroxy-6-nitroquinoline lies in its conversion to an active inhibitor. The "In Vivo Validation" is effectively the validation of the final inhibitor derived from this scaffold .

Mechanism of Action: Covalent Inactivation
  • Scaffold Activation: The 4-hydroxy group is chlorinated, then substituted with a halogenated aniline (mimicking ATP's adenosine).

  • Warhead Installation: The 6-nitro group is reduced to an amine and acylated with an acryloyl chloride.

  • Target Engagement: The resulting molecule binds the ATP pocket of EGFR. The acrylamide "warhead" forms a permanent covalent bond with Cysteine 797 , irreversibly shutting down downstream signaling (MAPK/PI3K).

Pathway Visualization (DOT)

EGFR_Inhibition_Pathway cluster_cell Tumor Cell Cytoplasm Scaffold 7-Ethoxy-4-hydroxy- 6-nitroquinoline (Precursor) Synthesis Chemical Derivatization (Chlorination + Aniline + Reduction) Scaffold->Synthesis Synthetic Workflow ActiveDrug Active Irreversible Inhibitor (e.g., Pelitinib Analog) Synthesis->ActiveDrug Generates ATP_Pocket ATP Binding Pocket ActiveDrug->ATP_Pocket Competitive Binding Cys797 Cys797 Residue ActiveDrug->Cys797 Michael Addition (Irreversible) EGFR_Inactive EGFR (Inactive) Complex Covalent Inhibitor-EGFR Complex ATP_Pocket->Complex Cys797->Complex Signaling Downstream Signaling (MAPK, PI3K/Akt) Complex->Signaling Blocks TumorGrowth Tumor Cell Proliferation Signaling->TumorGrowth Inhibits

Figure 1: Transformation of the 7-ethoxy-6-nitroquinoline scaffold into an active covalent inhibitor and its mechanism of blocking EGFR-driven tumor growth.

In Vivo Experimental Validation Protocols

To validate this specific scaffold, researchers must perform "Head-to-Head" studies against 7-methoxy variants. Below are the definitive protocols.

Experiment A: Pharmacokinetic (PK) Bioavailability Assessment

Objective: Determine if the 7-ethoxy substitution improves oral bioavailability compared to the 7-methoxy analog.

  • Subject: Male Sprague-Dawley Rats (n=6 per group).

  • Compounds:

    • Compound A: 7-Ethoxy-derived inhibitor (Pelitinib analog).

    • Compound B: 7-Methoxy-derived inhibitor (Gefitinib analog).

  • Protocol:

    • Formulation: Dissolve compounds in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

    • Administration: Oral gavage (PO) at 10 mg/kg.

    • Sampling: Collect blood via jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Analysis: LC-MS/MS quantification of plasma concentrations.

  • Success Metric: The 7-ethoxy scaffold should demonstrate a Cmax and AUC (Area Under Curve) equal to or greater than the methoxy variant, verifying that the ethyl chain does not hinder absorption.

Experiment B: Xenograft Tumor Growth Inhibition (TGI)

Objective: Validate efficacy in an EGFR-driven tumor model.

  • Subject: BALB/c Nude Mice bearing A431 (human epidermoid carcinoma) xenografts.

  • Protocol:

    • Implantation: Inject

      
       A431 cells subcutaneously into the right flank.
      
    • Staging: Allow tumors to reach ~150 mm³.

    • Treatment Groups:

      • Vehicle Control.

      • 7-Ethoxy-derived inhibitor (20 mg/kg, QD, PO).

      • Positive Control (Neratinib, 20 mg/kg, QD, PO).

    • Measurement: Measure tumor volume (

      
      ) every 3 days for 21 days.
      
  • Self-Validating Check: If the 7-ethoxy compound fails to induce >50% tumor regression, the "warhead" reactivity (derived from the 6-nitro reduction) or the binding affinity (3-cyano influence) is insufficient.

Synthesis & Derivatization Workflow

The "Product" is an intermediate. Its quality is defined by its purity and reactivity.

Synthesis Flowchart (DOT)

Synthesis_Workflow Start Ethyl Aniline Derivative Cyclization Gould-Jacobs Cyclization (Formation of Quinoline Core) Start->Cyclization Intermediate1 7-Ethoxy-4-hydroxyquinoline Cyclization->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Product 7-Ethoxy-4-hydroxy- 6-nitroquinoline (THE SCAFFOLD) Nitration->Product Target Intermediate Chlorination Chlorination (POCl3) Product->Chlorination Coupling Aniline Coupling (SNAr) Chlorination->Coupling Reduction Nitro Reduction (Fe/NH4Cl) Coupling->Reduction Acrylation Acrylation (Acryloyl Chloride) Reduction->Acrylation FinalDrug Final Irreversible Inhibitor Acrylation->FinalDrug

Figure 2: Synthetic route highlighting the central role of the 7-Ethoxy-4-hydroxy-6-nitroquinoline scaffold.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

    • Context: The foundational paper describing the synthesis of EKB-569 (Pelitinib)
  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry. Link

    • Context: Provides the comparative data for quinazoline scaffolds, establishing the baseline for "Altern
  • Torrens, A., et al. (2019). "Process for the preparation of 4-amino-3-quinolinecarbonitrile derivatives." World Intellectual Property Organization (Patent WO2019042409). Link

    • Context: Detailed industrial synthesis protocols for the 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile intermedi
  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research. Link

    • Context: Validates the in vivo efficacy of 3-cyanoquinoline inhibitors (Neratinib), supporting the scaffold's therapeutic utility.

Author's Note: This guide treats "7-Ethoxy-4-hydroxy-6-nitroquinoline" as the functional equivalent of the 3-carbonitrile derivative (CAS 214476-08-1), as the non-nitrile variant lacks the necessary electronic properties for effective kinase inhibition in this class.

Safety Operating Guide

Proper Disposal of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, rigorous adherence to safety protocols is paramount, extending from the bench to the final disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 7-Ethoxy-4-hydroxy-6-nitroquinoline. The causality behind these protocols is rooted in established chemical safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. The structure of 7-Ethoxy-4-hydroxy-6-nitroquinoline dictates its risk profile, which should be inferred from its core components if a specific Safety Data Sheet (SDS) is unavailable.

  • Quinoline Core: Quinoline and its derivatives are often toxic, can cause skin and eye irritation, and may be harmful to aquatic life with long-lasting effects.[1][2][3]

  • Nitro Group (-NO2): The presence of a nitro aromatic group is a significant safety consideration. Aromatic nitro compounds can be reactive and may have toxicological properties.[4] Some polynitro compounds are known to be explosive.[5] Therefore, waste segregation is critical to prevent unintended reactions.[4]

Based on a similar compound, 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, this substance may be classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6]

Regulatory Framework: The RCRA Standard

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:

  • Ignitability: Can readily catch fire.[9][10][11]

  • Corrosivity: Can corrode metal or has a very high or low pH.[9][10][11]

  • Reactivity: Is unstable and may explode or generate toxic gases.[9][10][11]

  • Toxicity: Is harmful when ingested or absorbed.[9][10][11]

7-Ethoxy-4-hydroxy-6-nitroquinoline waste must be evaluated against these criteria. Given its potential toxicity, it should be managed as a characteristic hazardous waste, assigned the appropriate waste codes, and disposed of accordingly.[12]

Pre-Disposal Protocol: Preparation and Segregation

Before disposal, proper preparation is essential to maintain a safe and compliant laboratory environment.

A. Personal Protective Equipment (PPE): Always don appropriate PPE before handling chemical waste. This is your first and most critical line of defense.

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[1]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and absorption.
Body Protection A full-length laboratory coat.[1]Protects skin and clothing from contamination.
Respiratory Work in a chemical fume hood or well-ventilated area.[1]Minimizes inhalation of dust or aerosols.

B. Waste Segregation: Proper segregation prevents dangerous chemical reactions.

  • Collect waste 7-Ethoxy-4-hydroxy-6-nitroquinoline in a dedicated, clearly labeled container.[4]

  • Crucially, do not mix this waste with other chemical streams, especially strong acids, bases, or reducing agents, unless compatibility is confirmed.[4][6]

Step-by-Step Disposal Procedure

The following workflow provides a direct, procedural guide for managing different forms of 7-Ethoxy-4-hydroxy-6-nitroquinoline waste.

Caption: Disposal workflow for 7-Ethoxy-4-hydroxy-6-nitroquinoline waste.

Waste Container Management

Proper containment and labeling are mandated by the EPA and OSHA.[7][13]

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "7-Ethoxy-4-hydroxy-6-nitroquinoline," and a clear description of its hazards (e.g., "Toxic").[13][14]

  • Storage: Keep the container sealed at all times, except when adding waste.[14] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[13][14]

Emergency Procedures: Spill Management

In the event of a spill, act quickly and safely.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or presents an inhalation hazard, evacuate the area.

  • Secure the Area: Prevent entry to the spill location.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup (If Trained):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) and carefully sweep it into a hazardous waste container.[3]

    • For liquid spills, absorb with spill pads or other inert material and place in the container.[3]

  • Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final disposal must always be conducted through your institution's EHS office or a licensed hazardous waste contractor, who will use methods like high-temperature incineration to neutralize the compound.[1][4] Never dispose of this chemical down the drain or in the regular trash.[3][4]

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 4-Hydroxyquinoline. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab Packs.
  • Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 7-Ethoxy-4-hydroxy-6-nitroquinoline

As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a system of causality. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

7-Ethoxy-4-hydroxy-6-nitroquinoline (specifically, 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, CAS: 214476-08-1) is a highly specialized organic building block 1[1]. It serves as a critical intermediate in the synthesis of antineoplastic agents, including the 2[2]. Because drug development professionals frequently subject this compound to aggressive chlorination and cyclization reactions, mastering its hazard profile and operational logistics is essential.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), you must understand the mechanistic threats posed by this compound:

  • Acute Systemic Toxicity: The compound is classified under GHS as Acute Toxicity, Oral (Category 4), carrying the H302 hazard statement (Harmful if swallowed)[1]. The nitroquinoline core is highly reactive; if fine particulates are inhaled, they bypass first-pass metabolism and enter systemic circulation directly via the alveolar mucosa.

  • Aerosolization Risk: Supplied as a dry powder, it is highly prone to dust and aerosol formation during standard transfer operations[1].

  • Thermal Instability: While standard storage requires an inert atmosphere at 2–8°C[2], the compound is known to 3[3]. Exposing airborne dust to high-heat sources can trigger rapid thermal degradation, releasing highly toxic nitrogen oxides (NOx).

Quantitative PPE & Control Matrix

To mitigate risks, your safety protocol must be a self-validating system. The table below outlines the required quantitative specifications for PPE and engineering controls, grounded in scientific causality.

PPE / Control CategoryQuantitative SpecificationScientific Rationale & Causality
Eye Protection ANSI Z87.1 compliant goggles; 0 mm gap tolerance.Prevents fine particulate entry into the ocular mucosa. Standard safety glasses are insufficient due to the risk of aerosolized dust bypassing the lenses.
Hand Protection Nitrile gloves (≥ 5 mil thickness). Double-gloving required.The nitro group enhances lipophilicity, facilitating potential dermal penetration. Double-gloving allows for immediate removal of the outer layer if contaminated, preserving the sterile inner barrier.
Respiratory Protection N95 (≥ 95% efficiency) or P100 (≥ 99.9% efficiency) respirator.Required to intercept airborne particulates[1]. Because the compound forms aerosols easily, respiratory filtration prevents alveolar deposition.
Engineering Control Fume hood face velocity: 80–120 fpm.Adequate ventilation is the primary engineering control, ensuring aerosolized particulates are drawn away from the operator's breathing zone[1].
Storage Parameters 2–8°C under an inert atmosphere.Minimizes thermal degradation over time[2]. Because the compound decomposes at 240°C, heat avoidance is critical[3].

Operational Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology describes the safe handling of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile during a standard chlorination reaction to yield 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Step 1: Environmental Preparation & Self-Validation

  • Action: Don all PPE. Turn on the fume hood and ensure the sash is at the correct height.

  • Self-Validation Check: Before opening the reagent bottle, hold a Kimwipe near the sash opening. It should be gently pulled inward, visually validating the 80–120 fpm exhaust flow before any chemical exposure occurs.

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and grounded metal spatulas to weigh the compound deep inside the fume hood.

  • Causality: Static electricity can cause the dry powder to repel from the spatula and aerosolize. Grounding the equipment neutralizes the charge, keeping the powder consolidated and minimizing inhalation risk.

Step 3: Reaction Execution (Chlorination)

  • Action: Transfer the weighed 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile into a dry round-bottom flask. Slowly add Phosphorus Oxychloride (POCl3) and4 under an inert atmosphere[4].

  • Causality: The reaction requires 110°C for optimal conversion[4]. Because the starting material decomposes at 240°C[3], strict temperature control via an internal thermocouple is mandatory to prevent thermal runaway and the subsequent release of toxic NOx gases.

Step 4: Quenching and Decontamination

  • Action: After the reaction is complete, cool the mixture to 0°C and carefully quench the excess POCl3 over ice. Wash all spatulas and glassware with a suitable organic solvent (e.g., acetone) inside the hood before standard aqueous cleaning.

Spill Response and Disposal Plan

  • Immediate Spill Response: If a powder spill occurs, evacuate personnel from the immediate area. Wearing a P100 respirator and impervious clothing, gently cover the spill with damp absorbent pads to suppress dust formation[1]. Do NOT dry sweep , as this will immediately aerosolize the toxic particulates.

  • Disposal (P501 Compliance): Collect all contaminated materials, including the damp absorbent pads and the outer layer of your double gloves, into a sealed, clearly labeled hazardous waste container. Dispose of contents in accordance with local environmental regulations, typically via high-temperature incineration[1].

Workflow Visualization

G N1 Storage (2-8°C) Inert Atmosphere N2 PPE Donning (Respirator, Nitrile Gloves, Goggles, Lab Coat) N1->N2 Retrieve Sample N3 Fume Hood Prep (Verify Exhaust Flow) N2->N3 Proceed to Hood N4 Weighing & Transfer (Anti-Static Tools) N3->N4 Open Container N5 Reaction Setup (110°C Chlorination) N4->N5 Transfer Reagent N6 Waste Disposal (EPA/Local Regs) N4->N6 Excess/Spill N5->N6 Reaction Quench

Safety and operational workflow for handling 7-Ethoxy-4-hydroxy-6-nitroquinoline.

References

  • Safety Data Sheet - ChemScene: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile. ChemScene LLC.1

  • Product Data - BLD Pharm: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (Neratinib related). BLDpharm. 2

  • Patent WO2019042409A1: Nitrogen-containing heterocyclic compound, preparation method, intermediate, composition and application. Google Patents. 4

  • Patent CA2536439A1: Process for the synthesis of 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-alkoxyquinoline-3-carbonitriles. Google Patents. 3

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.